Veldoreotide
Description
amino acid sequence in first source
Structure
2D Structure
Properties
CAS No. |
252845-37-7 |
|---|---|
Molecular Formula |
C60H74N12O10 |
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide |
InChI |
InChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1 |
InChI Key |
ABFNTRQPWNXUHA-VEVJRHMJSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |
Appearance |
Solid powder |
Other CAS No. |
252845-37-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Veldoreotide; Somatoprim; DG 3173; DG-3173; DG3173; PTR 3173; PTR-3173; PTR3173; COR 005; COR-005; COR005 |
Origin of Product |
United States |
Foundational & Exploratory
Veldoreotide: A Technical Overview of its Binding and Signaling Properties at Somatostatin Receptors SSTR2, SSTR4, and SSTR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide (also known as COR-005, DG3173, and PTR-3173) is a synthetic somatostatin analog that has demonstrated significant interactions with somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][2][3] As a full agonist at these receptors, this compound holds potential for therapeutic applications in conditions where these receptors are implicated, such as in certain neuroendocrine tumors and hormonal disorders.[1][4] This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with this compound's activity at SSTR2, SSTR4, and SSTR5.
Data Presentation: Functional Activity of this compound
| Receptor Subtype | Cell Line | Parameter | This compound | Octreotide | Pasireotide |
| SSTR2 | HEK293 | Emax (%) | 98.4[1] | - | - |
| SSTR4 | HEK293 | Emax (%) | 99.5[1] | 27.4[1] | 52.0[1] |
| SSTR5 | HEK293 | Emax (%) | 96.9[1] | - | - |
Table 1: Comparative efficacy (Emax) of this compound and other somatostatin analogs at SSTR2, SSTR4, and SSTR5 in HEK293 cells.[1]
Experimental Protocols
The primary method cited for determining the functional activity of this compound is a fluorescence-based membrane potential assay.
Fluorescence-Based Membrane Potential Assay for G-protein Signaling
This assay assesses the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as a downstream indicator of SSTR activation.
Objective: To measure the agonist-induced activation of SSTR2, SSTR4, and SSTR5 by this compound.
Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the individual human SSTR subtype (SSTR2, SSTR4, or SSTR5) and GIRK2 channels.[1]
-
Human pancreatic neuroendocrine tumor (BON-1) cells stably expressing the individual SSTR subtypes.[1]
Methodology:
-
Cell Preparation: Cells are seeded in 96-well plates and cultured to confluence.
-
Assay Buffer: A Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.
-
Fluorescent Dye Loading: A membrane potential-sensitive fluorescent dye is loaded into the cells.
-
Compound Preparation: this compound and other reference compounds are prepared at various concentrations in the assay buffer.
-
Fluorescence Measurement:
-
Baseline fluorescence is measured using a microplate reader (e.g., FlexStation 3).
-
The test compound (this compound) is added to the wells.
-
The change in fluorescence, indicative of membrane potential alteration due to GIRK channel activation, is recorded over time.[1]
-
-
Data Analysis: The change in fluorescence is used to generate concentration-response curves and calculate parameters such as Emax and potency.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist [mdpi.com]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
- 4. SAT-305 this compound (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
Veldoreotide's Mechanism of Action in Pituitary Adenomas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide (also known as COR-005 or somatoprim) is a synthetic somatostatin analog (SSA) that represents a promising therapeutic agent for the management of pituitary adenomas. Its unique receptor binding profile and potent agonist activity at multiple somatostatin receptor subtypes (SSTRs) distinguish it from first and second-generation SSAs. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in pituitary adenoma cells, with a focus on its receptor binding, signal transduction pathways, and downstream cellular effects.
This compound's Somatostatin Receptor Binding and Agonist Activity
This compound is characterized by its high affinity and full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5)[1][2][3]. This multi-receptor targeting is a key feature that may offer therapeutic advantages, particularly in tumors that are resistant to SSAs with more limited receptor profiles[2].
Quantitative Analysis of Receptor Activation
The efficacy of this compound in activating its target receptors has been quantified in cellular assays. The maximal effect (Emax) of this compound at SSTR2, SSTR4, and SSTR5 is comparable to that of the endogenous ligand somatostatin-14, indicating its status as a full agonist[1]. In contrast, other SSAs like octreotide and pasireotide exhibit different receptor activation profiles.
| Somatostatin Analog | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| This compound | 98.4 [1] | 99.5 [1] | 96.9 [1] |
| Octreotide | High | 27.4[1] | Moderate |
| Pasireotide | Moderate | 52.0[1] | High |
Table 1: Maximal Efficacy (Emax) of this compound and Other Somatostatin Analogs at Human SSTRs. Data are presented as the percentage of maximal response relative to the natural ligand somatostatin.
Signal Transduction Pathways
Upon binding to SSTR2, SSTR4, and SSTR5 on pituitary adenoma cells, this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by inhibitory G-proteins (Gi/o) and lead to the suppression of hormone secretion and cell proliferation[4][5].
Inhibition of Adenylyl Cyclase and cAMP Production
A primary mechanism of action for this compound is the inhibition of adenylyl cyclase activity through the activation of Gi proteins. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6][7][8]. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key regulator of hormone synthesis and secretion in pituitary cells.
Modulation of Ion Channels
This compound also influences the activity of ion channels in pituitary adenoma cells. Activation of SSTRs can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This hyperpolarization, along with the inhibition of voltage-gated calcium channels, reduces calcium influx, a critical step for hormone exocytosis.
Regulation of MAPK and PI3K/Akt Pathways
The antiproliferative effects of this compound are mediated, in part, through the modulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways[9]. Activation of SSTRs can lead to the dephosphorylation and inactivation of key components of these pathways, such as extracellular signal-regulated kinase (ERK), thereby inhibiting cell growth and promoting apoptosis. The specific contribution of SSTR4 to the modulation of these pathways in pituitary adenomas is an area of active investigation.
Cellular Effects in Pituitary Adenomas
The activation of the aforementioned signaling pathways by this compound culminates in significant antisecretory and antiproliferative effects in pituitary adenoma cells.
Inhibition of Hormone Secretion
This compound has been shown to potently inhibit the secretion of hormones from pituitary adenomas, including growth hormone (GH) from somatotroph adenomas[2]. This effect is a direct consequence of the reduction in intracellular cAMP and calcium levels.
Antiproliferative Effects
This compound also exerts antiproliferative effects on pituitary tumor cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of neuroendocrine tumor cells, an effect that is particularly pronounced through its action on SSTR4[1]. This suggests a potential for this compound to control tumor growth in addition to managing hormonal hypersecretion.
| Cellular Effect | SSTR2-mediated | SSTR4-mediated | SSTR5-mediated |
| Inhibition of Hormone Secretion | Yes | Likely | Yes |
| Inhibition of Cell Proliferation | Yes | Yes (Potent) | Yes |
| Induction of Apoptosis | Yes | Under Investigation | Yes |
Table 2: Summary of Cellular Effects Mediated by this compound through Different SSTR Subtypes in Pituitary Adenomas.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pituitary adenomas.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different SSTR subtypes.
Protocol:
-
Membrane Preparation:
-
Pituitary adenoma tissue or cells expressing SSTRs are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[10].
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) and increasing concentrations of unlabeled this compound[10][11][12].
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Protocol:
-
Cell Culture and Treatment:
-
Culture pituitary adenoma cells (e.g., GH3 or AtT-20 cells) or primary human pituitary adenoma cells in appropriate media.
-
Pre-incubate the cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production[6][7].
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of this compound concentration.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Western Blot for ERK Phosphorylation
This method is used to assess the effect of this compound on the MAPK/ERK signaling pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Culture pituitary adenoma cells and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Conclusion
This compound is a potent, multi-receptor somatostatin analog with a distinct mechanism of action in pituitary adenomas. Its ability to act as a full agonist at SSTR2, SSTR4, and SSTR5 leads to the effective inhibition of hormone secretion and cell proliferation through the modulation of key signaling pathways, including the adenylyl cyclase/cAMP, PI3K/Akt, and MAPK/ERK pathways. The unique activity of this compound at SSTR4 may provide additional therapeutic benefits, particularly in tumors resistant to other SSAs. Further research into the specific downstream signaling of SSTR4 and clinical investigations will continue to elucidate the full therapeutic potential of this compound in the management of pituitary adenomas.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. 4.9. Radioligand Binding Assay [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
Veldoreotide's Mechanism of Action and Signaling Pathways
An In-depth Technical Guide to the Downstream Effects of Veldoreotide on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated downstream effects of this compound on gene expression. This compound is a synthetic somatostatin analogue with high affinity for somatostatin receptors 2, 4, and 5 (SSTR2, SSTR4, and SSTR5)[1][2]. Its mechanism of action as a full agonist at these receptors triggers a cascade of intracellular signaling events that ultimately modulate gene expression, leading to its therapeutic effects, including the inhibition of hormone secretion and cell proliferation[1][2].
While direct, large-scale transcriptomic studies on this compound are not yet publicly available, this guide extrapolates the likely downstream gene expression changes based on the well-characterized signaling pathways of its target receptors.
This compound exerts its effects by binding to and activating SSTR2, SSTR4, and SSTR5, which are G-protein coupled receptors (GPCRs)[1][2]. The activation of these receptors initiates several key signaling pathways:
-
Inhibition of Adenylyl Cyclase: A primary mechanism of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity through the activation of inhibitory G-proteins (Gi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels[3].
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Somatostatin receptors can influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The effect can be either inhibitory or stimulatory depending on the cell type and context[3].
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the activation of PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling proteins, thereby modulating various cellular processes including cell growth and apoptosis.
-
Modulation of Ion Channels: Somatostatin receptors can regulate the activity of ion channels, particularly potassium (K+) and calcium (Ca2+) channels, leading to changes in membrane potential and intracellular calcium concentrations[4].
These signaling events converge on the nucleus to regulate the activity of various transcription factors, thereby altering the expression of a wide range of genes.
Signaling Pathway Diagrams
Caption: this compound signaling cascade.
Predicted Downstream Effects on Gene Expression
The activation of the aforementioned signaling pathways by this compound is predicted to modulate the expression of numerous genes involved in cell cycle control, apoptosis, hormone synthesis, and secretion. The following table summarizes the anticipated effects.
| Signaling Pathway | Key Transcription Factor(s) | Predicted Effect on Gene Expression | Example Target Genes | Function of Target Genes |
| Adenylyl Cyclase / cAMP / PKA | CREB (cAMP response element-binding protein) | Downregulation (due to decreased cAMP) | CCND1 (Cyclin D1), FOS, JUN | Cell cycle progression, proliferation, apoptosis |
| MAPK Pathway | AP-1 (Fos/Jun), Elk-1 | Modulation (inhibition or activation) | p21WAF1/CIP1, p27Kip1 | Cell cycle arrest |
| Phosphotyrosine Phosphatases (PTPs) | STATs (Signal Transducer and Activator of Transcription) | Dephosphorylation and inactivation leading to downregulation of target genes | BCL2, MCL1 | Inhibition of apoptosis |
| Ion Channel Modulation | - | Indirect effects on gene expression through changes in intracellular Ca2+ | Genes encoding hormones (e.g., GH, Prolactin) | Hormone synthesis and secretion |
Experimental Protocols
To validate the predicted downstream effects of this compound on gene expression, the following experimental approaches are recommended.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
Objective: To identify and quantify all RNA transcripts in a cell population treated with this compound compared to a control group.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a neuroendocrine tumor cell line expressing SSTR2, SSTR4, and SSTR5) in appropriate media.
-
Treat cells with a therapeutically relevant concentration of this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells and immediately lyse them in a buffer that preserves RNA integrity (e.g., TRIzol).
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Caption: RNA-Seq experimental workflow.
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the expression changes of specific genes identified by RNA-Seq or to analyze a smaller set of candidate genes.
Objective: To measure the relative expression levels of specific target genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described for RNA-Seq.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes and a set of stable housekeeping genes (e.g., GAPDH, ACTB).
-
Validate primer efficiency and specificity.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.
-
Conclusion
This compound, through its agonist activity at SSTR2, SSTR4, and SSTR5, is poised to modulate a complex network of genes that regulate key cellular processes in neuroendocrine and other cell types. While this guide provides a predicted framework of these downstream effects based on established signaling pathways, further experimental validation using techniques such as RNA-Seq and qPCR is essential to fully elucidate the transcriptomic signature of this compound. Such studies will be invaluable for a deeper understanding of its therapeutic mechanisms and for the identification of potential biomarkers of response.
References
Veldoreotide: An In-depth Technical Review of a Novel Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Veldoreotide (also known as DG3173 or somatoprim) is a novel synthetic somatostatin analog (SSA) that was under preclinical and clinical development for the treatment of acromegaly and potentially other neuroendocrine tumors.[1][2] Developed by Strongbridge Biopharma, which was later acquired by Xeris Biopharma, this compound exhibits a unique receptor binding profile, showing agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][3][4] This technical guide synthesizes the available preclinical and clinical information on the pharmacokinetics and pharmacodynamics of this compound, highlighting its mechanism of action and developmental status. While detailed in vivo pharmacokinetic and quantitative pharmacodynamic data from animal or human studies are not extensively available in the public domain, this paper will present the known cellular and molecular pharmacology and discuss the general methodologies for evaluating such compounds.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5).[5] Its therapeutic potential is limited by a very short half-life of 1-3 minutes.[5] This has led to the development of stable synthetic somatostatin analogs (SSAs) like octreotide and lanreotide, which are mainstays in the treatment of acromegaly and neuroendocrine tumors. These first-generation SSAs primarily target SSTR2. This compound emerged as a next-generation SSA with a broader receptor binding profile, offering the potential for improved efficacy, particularly in patients who are unresponsive to existing therapies.[3][6]
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by acting as a full agonist at SSTR2, SSTR4, and SSTR5.[3][4] Activation of these receptors triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in hormone secretion and cellular proliferation.[3][5]
The signaling pathway is initiated by the binding of this compound to the extracellular domain of the SSTRs. This induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate other effector proteins, such as inwardly rectifying potassium channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to reduced calcium influx). These events culminate in the inhibition of hormone secretion and the arrest of cell growth.
Figure 1: this compound Signaling Pathway.
In Vitro Studies
In vitro studies have been crucial in elucidating the pharmacodynamic profile of this compound. These studies have primarily utilized cell lines expressing specific somatostatin receptors to assess binding affinity, agonist activity, and downstream cellular effects.
Table 1: Summary of In Vitro Pharmacodynamic Data for this compound
| Parameter | Cell Line | Receptor Subtype(s) | Result | Reference(s) |
| Receptor Binding | - | SSTR2, SSTR4, SSTR5 | Binds with high affinity | [3] |
| G-Protein Signaling | HEK293 | SSTR2, SSTR4, SSTR5 | Full agonist activity | [3][4] |
| BON-1 | SSTR2, SSTR4, SSTR5 | High potency and efficacy | [3] | |
| Chromogranin A (CgA) Secretion | BON-1 expressing SSTR4 | SSTR4 | Greater reduction compared to SSTR2 and SSTR5 expressing cells | [3] |
| Cell Proliferation | BON-1 expressing SSTR4 | SSTR4 | Greater inhibition than somatostatin-14 | [3] |
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), bioavailability, half-life, and clearance, are not publicly available. The development of this compound was reported to be in the preclinical and Phase II stages, but specific results from these studies have not been widely published.[1] An extended-release formulation was being investigated, suggesting a focus on achieving sustained therapeutic concentrations.[2][7]
General Experimental Protocols for In Vivo Pharmacokinetic Studies
Standard preclinical pharmacokinetic studies are essential to characterize the ADME properties of a new chemical entity like this compound. These studies are typically conducted in at least two animal species (one rodent and one non-rodent) before advancing to human trials.
Figure 2: General Workflow for Preclinical Pharmacokinetic Studies.
A typical experimental protocol would involve:
-
Animal Models: Healthy male and female Sprague-Dawley rats and Beagle dogs are commonly used.
-
Dosing: Single intravenous (IV) bolus, subcutaneous (SC), and oral (PO) administration of this compound at various dose levels.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Urine and feces are collected over a specified period to assess excretion pathways.
-
Bioanalysis: Plasma, urine, and fecal samples are processed and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and any potential metabolites.
-
Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.
In Vivo Efficacy Studies
While specific in vivo efficacy data for this compound is scarce in peer-reviewed literature, the primary pharmacodynamic effect of interest is the suppression of growth hormone (GH) secretion in the context of acromegaly. Preclinical studies likely involved animal models of pituitary adenomas or GH hypersecretion.
General Experimental Protocols for In Vivo Efficacy Studies
In vivo efficacy studies for a compound like this compound would typically involve the following:
Figure 3: General Workflow for In Vivo Efficacy Studies.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are often used, xenografted with a pituitary adenoma cell line that secretes GH (e.g., GH3 cells).
-
Treatment: Once tumors are established, animals are treated with this compound at different doses and schedules, compared to a vehicle control and a positive control (e.g., octreotide).
-
Efficacy Endpoints: The primary endpoints would be the inhibition of tumor growth (measured by caliper) and the reduction in circulating levels of GH and insulin-like growth factor 1 (IGF-1), which are measured by ELISA or other immunoassays from blood samples.
Developmental Status and Future Directions
This compound was granted orphan drug designation by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of acromegaly.[2][7] It progressed to Phase II clinical trials.[1] However, recent public disclosures on the continued development of this compound have been limited following the acquisition of Strongbridge Biopharma by Xeris Biopharma.
The unique SSTR4 agonism of this compound suggests potential therapeutic applications beyond acromegaly, including in other neuroendocrine tumors and possibly in conditions involving inflammation and pain, where SSTR4 is implicated.[3] Further research and clinical development would be necessary to explore these possibilities.
Conclusion
This compound is a promising next-generation somatostatin analog with a distinct pharmacodynamic profile characterized by potent agonism at SSTR2, SSTR4, and SSTR5. In vitro studies have demonstrated its potential to inhibit hormone secretion and cell proliferation. However, a comprehensive understanding of its in vivo pharmacokinetics and pharmacodynamics is hampered by the limited availability of public data. Should the development of this compound be pursued, the publication of data from preclinical and clinical studies will be critical for the scientific and medical communities to fully appreciate its therapeutic potential and clinical utility.
References
- 1. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. xerispharma.com [xerispharma.com]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DG3173 (somatoprim), a unique somatostatin receptor subtypes 2-, 4- and 5-selective analogue, effectively reduces GH secretion in human GH-secreting pituitary adenomas even in Octreotide non-responsive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sec.gov [sec.gov]
Veldoreotide: A Technical Guide to Chemical Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, also known as COR-005, is a synthetic cyclic octapeptide and a somatostatin analogue. It exhibits a high binding affinity for somatostatin receptors (SSTR), particularly subtypes 2, 4, and 5. This targeted binding profile makes this compound a person of interest for therapeutic applications, including the treatment of acromegaly. The chemical structure of this compound incorporates a unique cyclization via an ornithine-derived linker, enhancing its stability and pharmacokinetic profile compared to native somatostatin. This guide provides an in-depth overview of the chemical synthesis and purification of this compound, based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.
Chemical Structure and Properties
The amino acid sequence of this compound is cyclo(Ornithine-acetic acid-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly). The cyclization is formed by an amide bond between the amino group of the N-terminal ornithine-derived linker and the C-terminal glycine.
| Property | Value |
| Molecular Formula | C60H74N12O10 |
| Amino Acid Sequence | Oaa-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly |
| Cyclization | Head-to-tail via Ornithine-acetic acid linker |
| Binding Profile | SSTR2, SSTR4, SSTR5 agonist |
Chemical Synthesis
The synthesis of this compound is best achieved through a systematic approach involving Solid-Phase Peptide Synthesis (SPPS), followed by on-resin cyclization, cleavage from the resin, and final purification. The Fmoc/tBu strategy is a suitable and widely used method for this process.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocols
1. Resin Preparation and First Amino Acid Attachment:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable solid support, allowing for mild cleavage conditions that preserve the cyclic peptide structure.
-
Procedure:
-
Swell the 2-CTC resin in dichloromethane (DCM).
-
Dissolve Fmoc-Gly-OH and diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate.
-
After the reaction is complete, cap any unreacted sites using a mixture of methanol and DIPEA in DCM.
-
Wash the resin extensively with DCM and dimethylformamide (DMF).
-
2. Solid-Phase Peptide Synthesis (SPPS) Cycles: The linear peptide is assembled on the resin-bound glycine in a stepwise manner. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling agent. A common and effective coupling cocktail is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate until the coupling is complete, as monitored by a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
This cycle is repeated for each amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, and finally the protected ornithine-acetic acid linker.
3. On-Resin Cyclization:
-
Selective Deprotection: The protecting group on the side chain of the ornithine-acetic acid linker (e.g., an allyl or Dde group) is selectively removed while the peptide remains attached to the resin and other side-chain protecting groups are intact.
-
Cyclization:
-
The newly deprotected side-chain amino group of the ornithine linker is then coupled with the deprotected N-terminal amino group of the peptide chain.
-
This intramolecular cyclization is typically mediated by a coupling agent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in DMF.
-
4. Cleavage and Global Deprotection:
-
Once cyclization is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (e.g., Boc, tBu, Trt) are removed simultaneously.
-
Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A typical mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Procedure:
-
Treat the resin with the cleavage cocktail.
-
After the specified reaction time, filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification of this compound
The crude this compound peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol for RP-HPLC Purification
-
Instrumentation: A preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 stationary phase is typically used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., a small amount of acetonitrile in Mobile Phase A).
-
Inject the dissolved sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm (due to the presence of Tryptophan residues).
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.
-
This compound Signaling Pathway
This compound, as a somatostatin analogue, exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs), namely SSTR2, SSTR4, and SSTR5. This activation triggers downstream signaling cascades that lead to various cellular responses.
Caption: Simplified signaling pathway of this compound.
Conclusion
The chemical synthesis and purification of this compound is a multi-step process that relies on well-established methodologies in peptide chemistry. Solid-phase peptide synthesis provides an efficient route to the linear precursor, while on-resin cyclization offers a robust method for forming the macrocyclic structure. Subsequent cleavage and purification by RP-HPLC are critical for obtaining a highly pure final product suitable for research and potential clinical applications. Understanding the detailed experimental protocols and the underlying chemical principles is essential for the successful production of this compound and other complex cyclic peptides.
An In-depth Technical Guide on the Cellular Uptake and Intracellular Trafficking of Veldoreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analog with high affinity for somatostatin receptors (SSTR), particularly subtypes 2, 4, and 5.[1] As a full agonist at these receptors, this compound holds therapeutic potential for various conditions, including neuroendocrine tumors where these receptors are often overexpressed.[1][2] Understanding the cellular uptake and intracellular trafficking of this compound is paramount for optimizing its therapeutic efficacy and developing targeted drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular fate of this compound and related somatostatin analogs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
While direct quantitative data on the internalization and trafficking of this compound is limited, this guide draws upon analogous data from other well-studied SSTR2 agonists to provide a robust model for its cellular behavior.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | SSTR2 | SSTR4 | SSTR5 | Cell Line | Reference |
| Efficacy (Emax) | 98.4% | 99.5% | 96.9% | HEK293 | [1] |
| Potency (EC50) | High | High | High | BON-1 | [1] |
Table 2: Analogous Quantitative Data for SSTR2 Agonist Internalization and Trafficking
| Parameter | Value | Agonist/Radiotracer | Cell Line | Reference |
| Internalization Rate (t½) | ~9.86 - 11.42 min | Arginine-Vasopressin (AVP) at V1a Receptor | HEK293 | |
| Maximal Internalization | ~6% of total added activity after 30 min | 125I-TOC | MCF-7/pSIG | [3] |
| Recycling of Internalized Ligand | 75-85% | 125I-SRIF-14 & 125I-BIM-23027 | CHO-sst2 | |
| Subcellular Localization (24h) | Nucleus: 19.5 ± 1.4% Mitochondria: 21.1 ± 3.6% | 64Cu-TETA-OC | AR42J | [4] |
| Subcellular Localization (24h) | Nucleus: 6.0 ± 1.0% | 111In-DTPA-OC | AR42J | [4] |
Signaling and Internalization Pathway of this compound
The binding of this compound to SSTR2, SSTR4, or SSTR5 initiates a cascade of intracellular events, leading to G-protein activation and subsequent signaling. This agonist binding also triggers receptor-mediated endocytosis, a critical process for signal modulation and therapeutic payload delivery.
Caption: this compound binds to SSTRs, initiating signaling and clathrin-mediated endocytosis.
Intracellular Trafficking and Fate of this compound
Following internalization, the this compound-SSTR complex is trafficked through the endosomal pathway. The fate of the complex, whether it is recycled back to the cell surface or targeted for degradation, is a critical determinant of the duration of signaling and the intracellular accumulation of the drug.
Caption: Intracellular fate of the this compound-SSTR complex.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is used to determine the binding affinity of this compound to SSTR2, SSTR4, and SSTR5.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human SSTR2, SSTR4, or SSTR5 are prepared by homogenization in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors), followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.[5]
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., 125I-[Tyr11]-SRIF-14 or a more stable analog like 125I-[Tyr3]-octreotide) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[6]
-
Incubation: The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed with ice-cold wash buffer.[5]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of SSTRs.
a) Fluorescence-Based Assay (e.g., DERET):
-
Cell Preparation: HEK293 cells stably expressing SNAP-tagged SSTR2, SSTR4, or SSTR5 are plated in 96-well plates.[7]
-
Receptor Labeling: Cell surface receptors are labeled with a cell-impermeable fluorescent donor (e.g., SNAP-Lumi4®-Tb) for 1 hour at 4°C. Excess label is removed by washing.[7]
-
Agonist Stimulation: Cells are stimulated with various concentrations of this compound at 37°C for different time points to induce internalization.
-
Signal Detection: A free energy acceptor is added to the medium. When the receptor is at the cell surface, energy transfer from the donor to the acceptor occurs, quenching the donor's luminescence. Upon internalization, the donor is sequestered from the acceptor, leading to an increase in the donor's fluorescence lifetime.[7] The fluorescence is measured using a time-resolved fluorescence reader.
-
Data Analysis: The rate and extent of internalization are quantified by the change in the fluorescence signal over time.
b) Radioligand-Based Assay:
-
Cell Culture: Cells expressing the target SSTR are grown in 12-well plates.
-
Ligand Incubation: Cells are incubated with a radiolabeled somatostatin analog (e.g., 125I-TOC) at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[3]
-
Removal of Surface-Bound Ligand: After incubation, cells are placed on ice, and the surface-bound radioligand is removed by washing with an acidic buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 2.7).
-
Quantification of Internalized Ligand: The cells are lysed, and the intracellular radioactivity, representing the internalized ligand, is measured using a gamma counter.
-
Data Analysis: The amount of internalized radioactivity is expressed as a percentage of the total radioactivity added to the cells.
Subcellular Fractionation for Localization Studies
This protocol is used to determine the distribution of internalized this compound within different cellular compartments.
Methodology:
-
Cell Treatment: Cells are incubated with radiolabeled this compound for a specific duration to allow for internalization and trafficking.
-
Cell Lysis: Cells are harvested and lysed using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer or passage through a fine-gauge needle).
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to separate different organelles based on their size and density.
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and intact cells.
-
Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the first spin.
-
High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (including endoplasmic reticulum and Golgi fragments) from the supernatant of the second spin. The resulting supernatant is the cytosolic fraction.
-
-
Quantification: The amount of radioactivity in each fraction is measured to determine the subcellular distribution of the radiolabeled this compound.
Confocal Microscopy for Visualization of Trafficking
This method allows for the direct visualization of the internalization and intracellular trafficking of fluorescently labeled this compound or SSTRs.
Methodology:
-
Cell Preparation: Cells expressing a fluorescently tagged SSTR (e.g., SSTR2-GFP) are grown on glass coverslips.
-
Ligand Stimulation: Cells are treated with fluorescently labeled this compound or an unlabeled agonist to induce receptor internalization.
-
Live-Cell Imaging: The trafficking of the fluorescently tagged receptor is monitored in real-time using a spinning-disk confocal microscope.[8] Images are captured at regular intervals.
-
Fixed-Cell Imaging and Co-localization: Alternatively, cells are fixed at different time points after agonist stimulation. They are then immunostained for markers of specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes).
-
Image Analysis: The images are analyzed to determine the co-localization of the receptor with different organelle markers, providing insights into its trafficking pathway.[9] Quantitative co-localization analysis can be performed using software like ImageJ.
Logical Workflow for Studying this compound's Cellular Fate
Caption: A logical workflow for the comprehensive study of this compound's cellular uptake and trafficking.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular localization of radiolabeled somatostatin analogues: implications for targeted radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Veldoreotide's Impact on Growth Hormone Secretion In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a synthetic somatostatin analog, has emerged as a promising therapeutic agent for conditions characterized by excessive growth hormone (GH) secretion, such as acromegaly. Its unique binding profile, targeting somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5), distinguishes it from other somatostatin analogs and suggests a potential for broader efficacy. This technical guide provides an in-depth overview of the in vitro effects of this compound on GH secretion, compiling available quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent inhibitory effects on GH secretion in various in vitro models, including primary cultures of human pituitary adenomas and fetal pituitary cells. The available data highlights its efficacy, particularly in tumors that may be less responsive to other somatostatin analogs.
Inhibition of Growth Hormone Secretion
Studies on primary cultures of human GH-secreting pituitary adenomas have shown that this compound (also referred to as PTR-3173 or somatoprim in some literature) effectively suppresses GH release. In one key study, this compound demonstrated a 35% suppression of GH secretion at a concentration of 100 nM[1]. Furthermore, in cultures of human fetal pituitary cells, this compound achieved a maximal suppression of GH release by 54% at a concentration of 10 nM[1].
A comparative analysis with the SSTR2-preferring analog, octreotide, in eight different GH-secreting adenoma cultures revealed that this compound was more potent in three of the tumors, while octreotide was superior in two. Three of the adenomas did not show a significant response to either compound, suggesting variability in receptor expression and signaling among tumors[1]. This finding underscores the potential clinical advantage of this compound's broader receptor profile.
| Cell Type | This compound Concentration | % GH Inhibition | Reference |
| Human GH-Secreting Pituitary Adenoma | 100 nM | 35% | [1] |
| Human Fetal Pituitary | 10 nM | 54% (maximal) | [1] |
Table 1: Summary of this compound's Inhibitory Effect on Growth Hormone Secretion in Vitro
Receptor Activation Profile
The mechanism of action of this compound is initiated by its binding to and activation of SSTR2, SSTR4, and SSTR5. The efficacy of this compound in activating these receptors has been quantified in human embryonic kidney 293 (HEK293) cells stably expressing the individual receptor subtypes.
| Receptor Subtype | This compound Emax (%) |
| SSTR2 | 98.4 |
| SSTR4 | 99.5 |
| SSTR5 | 96.9 |
Table 2: Efficacy (Emax) of this compound in Activating Somatostatin Receptor Subtypes
Experimental Protocols
The following sections detail the methodologies typically employed in the in vitro assessment of this compound's effect on GH secretion.
Primary Culture of Human Pituitary Adenoma Cells
A crucial aspect of studying the direct effects of compounds on hormone secretion is the use of primary cell cultures derived from patient tumors.
Objective: To isolate and culture functional human pituitary adenoma cells for subsequent treatment with this compound.
Materials:
-
Freshly resected human GH-secreting pituitary adenoma tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dispase or Collagenase
-
DNase I
-
Sterile culture plates and flasks
Procedure:
-
Tissue Collection and Transport: Immediately following surgical resection, the adenoma tissue is placed in sterile, ice-cold DMEM supplemented with antibiotics and transported to the laboratory.
-
Mechanical and Enzymatic Dissociation: The tissue is washed with sterile phosphate-buffered saline (PBS) and minced into small fragments (approximately 1 mm³). The fragments are then incubated in a solution of dispase or collagenase and DNase I at 37°C with gentle agitation to achieve a single-cell suspension.
-
Cell Filtration and Seeding: The cell suspension is filtered through a sterile nylon mesh to remove undigested tissue. The cells are then washed, counted, and seeded onto culture plates or flasks at a desired density in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Culture: The cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is changed every 2-3 days.
In Vitro Growth Hormone Secretion Assay
This assay is designed to quantify the amount of GH released by the cultured pituitary adenoma cells in response to various stimuli and inhibitory compounds like this compound.
Objective: To determine the dose-dependent effect of this compound on GH secretion from cultured pituitary adenoma cells.
Materials:
-
Primary cultures of human pituitary adenoma cells
-
Serum-free DMEM
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogues (e.g., forskolin)
-
Reagents for GH measurement (e.g., ELISA kit)
Procedure:
-
Cell Plating: Primary pituitary adenoma cells are seeded into multi-well plates (e.g., 24-well or 48-well plates) and allowed to adhere and stabilize for a period of 24-72 hours.
-
Pre-incubation and Wash: The culture medium is removed, and the cells are washed with serum-free DMEM to remove any residual serum components. The cells are then pre-incubated in serum-free medium for a defined period (e.g., 1-2 hours).
-
Treatment: The pre-incubation medium is replaced with fresh serum-free DMEM containing various concentrations of this compound. Control wells receive the vehicle alone. In some experiments, a secretagogue such as GHRH is added to stimulate GH secretion, and the inhibitory effect of this compound is assessed in the presence of this stimulation.
-
Incubation: The cells are incubated with the treatment solutions for a specific duration (e.g., 4, 24, or 72 hours) at 37°C.
-
Sample Collection: At the end of the incubation period, the culture medium (supernatant) is collected from each well. The supernatants are then centrifuged to remove any cellular debris and stored at -20°C or -80°C until GH measurement.
-
GH Quantification: The concentration of GH in the collected supernatants is determined using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of GH secreted is typically normalized to the total protein content or cell number in each well. The results are often expressed as a percentage of the control (untreated) or stimulated control. Dose-response curves are generated to determine parameters such as the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathways and Visualizations
This compound exerts its inhibitory effect on GH secretion by activating a cascade of intracellular signaling events upon binding to SSTR2, SSTR4, and SSTR5 on the surface of pituitary somatotrophs. These G-protein coupled receptors (GPCRs) are primarily coupled to inhibitory G-proteins (Gαi/o), which trigger multiple downstream pathways.
Experimental Workflow for In Vitro GH Secretion Assay
Caption: Workflow for assessing this compound's effect on GH secretion in vitro.
This compound Signaling Pathway in Pituitary Somatotrophs
The binding of this compound to SSTR2, SSTR4, and SSTR5 initiates a series of intracellular events that converge to inhibit GH secretion.
Caption: this compound's inhibitory signaling cascade in pituitary somatotrophs.
The primary mechanisms of action are:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi subunits inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes GH gene transcription and vesicle exocytosis.
-
Modulation of Ion Channel Activity:
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunits of the activated G-protein can directly inhibit voltage-gated Ca²⁺ channels, reducing the influx of calcium ions. Since calcium is a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, this inhibition directly curtails GH release.
-
Activation of Potassium Channels: The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization makes it more difficult for the cell to reach the threshold for action potential firing, further reducing the opening of voltage-gated Ca²⁺ channels.
-
-
Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can also stimulate the activity of PTPs, such as SHP-1 and SHP-2. These enzymes can dephosphorylate and inactivate various signaling proteins involved in cell growth and proliferation, although their direct role in the acute inhibition of GH secretion is less well-defined.
Conclusion
This compound is a potent inhibitor of GH secretion in vitro, acting through a multi-receptor mechanism involving SSTR2, SSTR4, and SSTR5. Its ability to suppress GH release in a broader range of pituitary adenomas compared to SSTR2-selective analogs highlights its therapeutic potential. The in vitro methodologies described in this guide provide a framework for the continued investigation of this compound and other novel somatostatin analogs. A deeper understanding of the intricate signaling pathways activated by this compound will be crucial for optimizing its clinical application and for the development of next-generation therapies for disorders of GH excess.
References
Veldoreotide: A Multi-Targeted Somatostatin Analogue for the Inhibition of Neuroendocrine Tumor Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies with a rising incidence. The overexpression of somatostatin receptors (SSTRs) on NET cells provides a key therapeutic target. Veldoreotide (formerly COR-005) is a novel somatostatin analogue with a unique binding profile, acting as a full agonist at SSTR2, SSTR4, and SSTR5. This technical guide consolidates the current preclinical evidence on this compound's mechanism of action, focusing on its role in inhibiting NET proliferation. We present quantitative data from key studies, detail experimental methodologies, and illustrate the implicated signaling pathways. The available data suggests this compound's potential as a potent anti-proliferative agent in NETs, warranting further investigation into its clinical utility for this indication.
Introduction
Somatostatin analogues (SSAs) are a cornerstone in the management of well-differentiated neuroendocrine tumors, primarily through their anti-secretory and anti-proliferative effects.[1] These effects are mediated by a family of five G-protein coupled receptors (SSTR1-5). First-generation SSAs, such as octreotide and lanreotide, exhibit a high affinity for SSTR2.[1] this compound is a newer SSA distinguished by its full agonist activity at SSTR2, SSTR4, and SSTR5.[2] This multi-receptor targeting may offer a broader and more potent anti-tumor activity compared to SSAs with a more restricted receptor profile.
This document provides a comprehensive overview of the preclinical data supporting the role of this compound in inhibiting NET proliferation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action and its therapeutic potential.
This compound's Receptor Binding and Activation Profile
This compound has been pharmacologically characterized as a full agonist at human SSTR2, SSTR4, and SSTR5. Its activity has been assessed in preclinical studies using human embryonic kidney (HEK293) cells and the human pancreatic neuroendocrine tumor cell line, BON-1.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy and potency at its target receptors.
| Table 1: this compound Efficacy (Emax %) in Activating SSTR Subtypes in HEK293 Cells | |||
| Compound | SSTR2 (Emax %) | SSTR4 (Emax %) | SSTR5 (Emax %) |
| This compound | 98.4% | 99.5% | 96.9% |
| Octreotide | Not Reported | 27.4% | Not Reported |
| Pasireotide | Not Reported | 52.0% | Not Reported |
| SS-14 (native somatostatin) | Comparable to this compound | Comparable to this compound | Comparable to this compound |
| Table 2: Anti-proliferative and Anti-secretory Effects of this compound in BON-1 Cells | |
| Parameter | Result |
| Inhibition of Cell Proliferation (wild-type BON-1 cells) | Similar to SS-14 |
| Inhibition of Cell Proliferation (SSTR4-expressing BON-1 cells) | 71.2% (this compound) vs. 79.7% (SS-14) |
| Inhibition of Chromogranin A (CgA) Secretion (SSTR2-expressing cells) | 80.3% of control |
| Inhibition of Chromogranin A (CgA) Secretion (SSTR4-expressing cells) | 65.3% of control |
| Inhibition of Chromogranin A (CgA) Secretion (SSTR5-expressing cells) | 77.6% of control |
Mechanism of Action: Inhibition of Neuroendocrine Tumor Proliferation
The anti-proliferative effects of somatostatin analogues are mediated through the activation of complex intracellular signaling pathways upon binding to SSTRs. While direct studies on this compound's downstream signaling are limited, its agonist activity at SSTR2, SSTR4, and SSTR5 suggests the involvement of established SSA-mediated anti-proliferative pathways.
SSTR-Mediated Signaling Pathways
Activation of SSTRs, particularly SSTR2, by SSAs leads to the recruitment and activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[3][4] These phosphatases play a crucial role in dephosphorylating key components of pro-proliferative signaling cascades, leading to their inactivation. The primary pathways inhibited by SSTR activation are the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][5]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. SSTR-mediated activation of SHP-1 and SHP-2 can dephosphorylate and inactivate components of this pathway, leading to a reduction in cell proliferation.[1][6]
-
MAPK/ERK Pathway: This pathway is also critical for cell proliferation and differentiation. Its inhibition by SSTR-activated phosphatases contributes to the anti-proliferative effects of SSAs.[7]
The activation of these pathways ultimately leads to cell cycle arrest, primarily through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the induction of apoptosis (programmed cell death).[3][8]
Role of SSTR4 in NET Proliferation
While the roles of SSTR2 and SSTR5 in mediating the anti-proliferative effects of SSAs are well-established, the function of SSTR4 is less understood.[3] The potent agonism of this compound at SSTR4 suggests that this receptor may play a significant role in its anti-tumor activity. Preclinical data indicates that in BON-1 cells engineered to express SSTR4, this compound inhibits cell proliferation more effectively than the native somatostatin SS-14. This highlights the potential of targeting SSTR4 in NETs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Culture and Transfection
-
Cell Line: Human pancreatic neuroendocrine tumor cell line, BON-1.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum.
-
Transfection: BON-1 cells are stably transfected with plasmids encoding human SSTR2, SSTR4, or SSTR5 using a suitable transfection reagent (e.g., Lipofectamine). Selection of stable clones is achieved by culturing in a medium containing a selection antibiotic (e.g., G418).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed BON-1 cells (wild-type or SSTR-transfected) in 96-well plates at a density of 5 x 10³ cells/well.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell proliferation is calculated as a percentage of the control (vehicle-treated) cells.
-
Chromogranin A (CgA) Secretion Assay
This assay quantifies the amount of CgA, a key biomarker for NETs, secreted by the cells.
-
Protocol:
-
Seed BON-1 cells in 24-well plates.
-
Once confluent, wash the cells with a serum-free medium.
-
Treat the cells with this compound or control in a serum-free medium for a specified time (e.g., 4 hours).
-
Collect the supernatant.
-
Measure the concentration of CgA in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the CgA concentration to the total protein content of the cells in each well.
-
Clinical Development Status
As of late 2025, there are no active or recently completed clinical trials specifically investigating this compound for the treatment of neuroendocrine tumors.[2] The highest phase of development reported for this compound is Phase II for the treatment of Acromegaly.[2] The development for neuroendocrine tumors is currently listed as "no development reported".[2] Strongbridge Biopharma, the developer of this compound, was acquired by Xeris Biopharma Holdings in 2021.[9]
Future Perspectives and Conclusion
This compound presents a promising therapeutic strategy for neuroendocrine tumors due to its unique multi-receptor targeting profile, including potent agonism at SSTR4. Preclinical studies have demonstrated its efficacy in inhibiting NET cell proliferation and hormone secretion. The detailed mechanisms underlying its action, particularly the specific downstream signaling events following SSTR4 activation, remain an area for further investigation.
The lack of current clinical trial activity for this compound in the context of NETs is a notable gap. Future research should focus on elucidating the precise molecular pathways modulated by this compound in NET cells and initiating well-designed clinical trials to evaluate its safety and efficacy in patients. Such studies will be crucial in determining the ultimate role of this novel somatostatin analogue in the evolving landscape of neuroendocrine tumor therapeutics.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. netrf.org [netrf.org]
- 9. xerispharma.com [xerispharma.com]
Veldoreotide: A Technical Guide to its Molecular Structure and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veldoreotide is a synthetic cyclic peptide and a somatostatin analog with significant therapeutic potential. Its efficacy is intrinsically linked to its molecular structure and conformational flexibility, which govern its binding affinity and selectivity for somatostatin receptor subtypes. This technical guide provides a comprehensive overview of the molecular structure of this compound, outlines the experimental and computational methodologies employed for its conformational analysis, and details its pharmacological profile. While specific three-dimensional structural data for this compound is not publicly available, this document describes the established protocols used for closely related somatostatin analogs, offering a robust framework for its study.
Molecular Structure of this compound
This compound is a cyclic octapeptide. Its primary structure and key chemical identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C₆₀H₇₄N₁₂O₁₀ |
| IUPAC Name | 2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide[1] |
| CAS Number | 252845-37-7[1] |
| Synonyms | Somatoprim, COR-005, PTR-3173[1] |
The chemical structure of this compound is depicted in Figure 1.
Figure 1. Chemical Structure of this compound
Conformational Analysis: Methodologies
The three-dimensional conformation of cyclic peptides like this compound is critical for their biological activity. The conformational landscape is typically explored using a combination of experimental and computational techniques.
Experimental Protocols
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2][3] For a peptide like this compound, the following experimental protocol would be typical:
-
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).
-
The concentration should be in the millimolar range (e.g., ~0.6 mM).[4]
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[2][4]
-
1D ¹H NMR: Provides initial information on the number and type of protons.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's folding. Mixing times are varied to build up NOE cross-peaks.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.[4]
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances to specific atoms in the this compound sequence.
-
Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
-
Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
X-ray crystallography can provide a high-resolution, solid-state structure of this compound.[5][6]
-
Crystallization:
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the electron density map of the crystal.
-
Fit the known atomic structure of this compound into the electron density map.
-
Refine the atomic coordinates to obtain the final, high-resolution 3D structure.
-
Computational Protocols
MD simulations provide insights into the dynamic nature of this compound's conformation in a simulated physiological environment.[8][9]
-
System Setup:
-
Start with an initial 3D structure of this compound (e.g., from NMR or a homology model).
-
Place the peptide in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy-minimize the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and flexibility of different regions of the peptide.
-
Techniques like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analysis are used to assess conformational stability and atomic mobility.
-
Pharmacological Profile and Mechanism of Action
This compound is a full agonist at somatostatin receptors (SSTR) 2, 4, and 5.[8][10] Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to its therapeutic effects.
Receptor Binding and Activation
Quantitative data on the agonist activity of this compound at human SSTR subtypes in HEK293 cells are presented in Table 1.
| Receptor Subtype | Agonist | pEC₅₀ | Eₘₐₓ (%) |
| SSTR2 | This compound | 8.8 ± 0.1 | 98.4 ± 1.6 |
| Somatostatin-14 | 9.7 ± 0.1 | 100 | |
| SSTR4 | This compound | 9.0 ± 0.1 | 99.5 ± 2.2 |
| Somatostatin-14 | 9.5 ± 0.1 | 100 | |
| SSTR5 | This compound | 8.9 ± 0.1 | 96.9 ± 2.3 |
| Somatostatin-14 | 9.8 ± 0.1 | 100 |
Table 1: Agonist activity of this compound at human SSTR2, SSTR4, and SSTR5 receptors expressed in HEK293 cells. Data are presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). Eₘₐₓ is the maximum efficacy relative to somatostatin-14. (Data sourced from[10])
Signaling Pathway
Upon binding of this compound to SSTR2, SSTR4, or SSTR5, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. A generalized signaling pathway is depicted in the following diagram.
Experimental Workflow for Pharmacological Characterization
The pharmacological activity of this compound can be assessed using in vitro cell-based assays. A typical workflow for determining agonist-induced G-protein signaling is outlined below.
Synthesis and Purification
As a peptide-based therapeutic, this compound is synthesized using solid-phase peptide synthesis (SPPS) followed by purification.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: An appropriate solid support resin is chosen.
-
Chain Assembly: Amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
-
Cyclization: The linear peptide is cyclized to form the final cyclic structure.
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.[6]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., trifluoroacetic acid), is used to elute the peptide.
-
Detection: The peptide is detected by its UV absorbance at 214 and 280 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a powder.
Conclusion
This compound is a promising somatostatin analog with a well-defined chemical structure and pharmacological profile as a full agonist at SSTR2, SSTR4, and SSTR5. While specific 3D structural information for this compound is not yet in the public domain, this guide has outlined the standard, robust methodologies, including NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, that are employed for the conformational analysis of such cyclic peptides. The provided experimental protocols and pharmacological data serve as a valuable resource for researchers and drug development professionals working on this compound and other next-generation somatostatin analogs. Further elucidation of its three-dimensional structure will undoubtedly facilitate the design of even more potent and selective therapeutics.
References
- 1. Target 3D Structure Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 2. Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. 3D protein structure reveals a new mechanism for future anti-cancer drugs | MUSC | Charleston, SC [web.musc.edu]
- 8. mdpi.com [mdpi.com]
- 9. vscentrum.be [vscentrum.be]
- 10. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Veldoreotide Receptor Internalization and Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analog with a unique binding profile, showing high affinity for somatostatin receptors (SSTR) 2, 4, and 5.[1][2][3][4] As a full agonist at these receptors, this compound holds promise for therapeutic applications where multi-receptor engagement is advantageous.[1][2][3][5] Understanding the molecular mechanisms that govern its long-term efficacy, specifically receptor internalization and desensitization, is critical for optimizing its therapeutic potential and predicting clinical outcomes. This technical guide provides an in-depth overview of the current knowledge on this compound-induced receptor signaling and presents a putative model for its receptor internalization and desensitization pathways based on established principles of G-protein coupled receptor (GPCR) regulation and data from related somatostatin analogs.
Core Concepts: GPCR Desensitization and Internalization
Agonist-induced activation of GPCRs, such as SSTRs, initiates a cascade of events leading to cellular responses. To prevent overstimulation, cells employ feedback mechanisms to attenuate signaling, primarily through receptor desensitization and internalization. This process is typically initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor. This phosphorylation increases the receptor's affinity for β-arrestins, which bind to the receptor, sterically hindering further G-protein coupling (desensitization) and targeting the receptor for clathrin-mediated endocytosis (internalization). Once internalized, the receptor can be either dephosphorylated and recycled back to the cell surface or targeted for lysosomal degradation.
This compound-Mediated G-Protein Signaling
This compound has been demonstrated to be a full agonist at SSTR2, SSTR4, and SSTR5, effectively activating G-protein signaling pathways.[1][2][3][5] The primary downstream effect of SSTR activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.[1][2]
Quantitative Data on this compound-Induced G-Protein Signaling
The potency and efficacy of this compound in activating G-protein signaling have been quantified using a fluorescence-based membrane potential assay in HEK293 and BON-1 cells.[1][2]
| Cell Line | Receptor | Ligand | Potency (EC50, nM) | Efficacy (Emax, % of SS-14) |
| HEK293 | SSTR2 | This compound | 1.8 | 98.4 |
| Octreotide | 0.8 | 99.1 | ||
| Pasireotide | 3.5 | 97.2 | ||
| SSTR4 | This compound | 2.5 | 99.5 | |
| Octreotide | >1000 | 27.4 | ||
| Pasireotide | >1000 | 52.0 | ||
| SSTR5 | This compound | 1.5 | 96.9 | |
| Pasireotide | 1.2 | 98.8 | ||
| BON-1 | SSTR2 | This compound | 0.9 | 83.1 |
| SSTR4 | This compound | 1.6 | 96.5 | |
| SSTR5 | This compound | 0.7 | 93.3 |
Table 1: Potency and Efficacy of this compound and other Somatostatin Analogs in G-Protein Signaling Assays. Data extracted from Dasgupta et al., 2021.[1][2]
Putative Mechanism of this compound-Induced Receptor Internalization and Desensitization
While direct experimental data on this compound-induced receptor internalization and desensitization are limited in the public domain, a putative mechanism can be proposed based on its full agonist activity and the known behavior of other somatostatin analogs at SSTR2 and SSTR5. It is important to note that the internalization properties of SSTR4 are less well-characterized.
Proposed Signaling and Regulatory Pathway
Caption: Proposed signaling and regulatory pathway for this compound at SSTRs.
Upon binding of this compound to SSTR2, SSTR4, or SSTR5, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gαi/o). This results in the inhibition of adenylyl cyclase and the activation of GIRK channels. As a full agonist, this compound is expected to induce robust receptor phosphorylation by GRKs. The phosphorylated receptor then serves as a docking site for β-arrestin. The recruitment of β-arrestin uncouples the receptor from the G-protein, leading to desensitization of the signaling pathway. Furthermore, β-arrestin acts as an adapter protein, linking the receptor to the clathrin-coated pit machinery, thereby initiating receptor internalization into endosomes. The fate of the internalized receptor, either recycling or degradation, will determine the long-term responsiveness of the cell to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound receptor internalization and desensitization.
Fluorescence-Based Membrane Potential Assay for G-Protein Activation
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as a readout for SSTR activation.
Workflow:
Caption: Workflow for the fluorescence-based membrane potential assay.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5) and GIRK2 channels are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a buffered saline solution for a specified time at room temperature in the dark.
-
Compound Preparation: this compound and other test compounds are prepared in a series of concentrations in the assay buffer.
-
Assay Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the automated addition of the compounds.
-
Data Acquisition: Fluorescence is monitored continuously for a set period after compound addition. An increase in fluorescence indicates membrane hyperpolarization due to GIRK channel activation.
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.
Western Blotting for Receptor Phosphorylation
This technique is used to detect the phosphorylation of SSTRs upon agonist stimulation.
Workflow:
Caption: Workflow for Western blotting to detect receptor phosphorylation.
Methodology:
-
Cell Treatment: Cells expressing the target SSTR are treated with this compound at a specific concentration for various time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the SSTR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software. A parallel blot using an antibody against the total receptor protein is used for normalization.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a powerful technique to monitor the interaction between a receptor and β-arrestin in real-time in living cells.
Workflow:
Caption: Workflow for the BRET assay to measure β-arrestin recruitment.
Methodology:
-
Constructs: The SSTR of interest is fused to a Renilla luciferase (Rluc) variant (the BRET donor), and β-arrestin is fused to a yellow fluorescent protein (YFP) variant (the BRET acceptor).
-
Transfection: HEK293 cells are co-transfected with the SSTR-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: Transfected cells are plated in 96-well white, clear-bottom microplates.
-
Assay Procedure:
-
The cell medium is replaced with a buffered saline solution.
-
The Rluc substrate (e.g., coelenterazine h) is added to the wells.
-
The plate is placed in a microplate reader capable of measuring dual-emission luminescence.
-
Baseline luminescence readings are taken at wavelengths corresponding to Rluc and YFP emission.
-
This compound or other ligands are added to the wells.
-
-
Data Acquisition: Luminescence readings are taken at regular intervals after ligand addition.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio indicates that β-arrestin has been recruited to the receptor. Dose-response curves can be generated to determine the potency and efficacy of this compound in recruiting β-arrestin.
Receptor Internalization Assay using Confocal Microscopy
This method allows for the visualization and quantification of receptor internalization from the plasma membrane to intracellular compartments.
Workflow:
Caption: Workflow for a receptor internalization assay using confocal microscopy.
Methodology:
-
Cell Line: Use a cell line stably expressing the SSTR of interest tagged with a fluorescent protein (e.g., GFP or mCherry).
-
Cell Culture and Treatment: Plate the cells on glass-bottom dishes. Treat the cells with this compound at a saturating concentration for different durations.
-
Cell Staining:
-
Fix the cells with paraformaldehyde.
-
(Optional) Permeabilize the cells with a detergent like Triton X-100.
-
Stain the plasma membrane with a fluorescently labeled lectin or a lipophilic dye.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Image Analysis:
-
Quantify the fluorescence intensity of the SSTR-GFP at the plasma membrane versus in intracellular vesicles.
-
The internalization rate can be calculated by measuring the decrease in membrane fluorescence or the increase in intracellular fluorescence over time.
-
Conclusion and Future Directions
This compound is a potent full agonist at SSTR2, SSTR4, and SSTR5, demonstrating significant G-protein signaling activity. While direct evidence for its effects on receptor internalization and desensitization is currently lacking, the established principles of GPCR regulation suggest a mechanism involving GRK-mediated phosphorylation and subsequent β-arrestin recruitment. The experimental protocols detailed in this guide provide a framework for investigating these crucial aspects of this compound's pharmacology.
Future research should focus on:
-
Quantifying this compound-induced internalization of SSTR2, SSTR4, and SSTR5 using techniques like those described above.
-
Investigating the role of specific GRKs in this compound-mediated receptor phosphorylation and desensitization.
-
Characterizing the kinetics and stoichiometry of β-arrestin recruitment to each SSTR subtype in response to this compound.
-
Determining the post-endocytic trafficking of SSTRs following this compound stimulation, including recycling and degradation rates.
-
Exploring potential biased agonism of this compound, where it might preferentially activate G-protein or β-arrestin pathways at different SSTR subtypes.
A comprehensive understanding of these processes will be invaluable for the rational design of therapeutic strategies utilizing this compound and for predicting its clinical efficacy and potential for tachyphylaxis.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
Veldoreotide's Activation of Somatostatin Receptor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analogue that has demonstrated significant interactions with somatostatin receptors (SSTRs), particularly SSTR4. As a G protein-coupled receptor (GPCR), the activation of SSTR4 by agonists like this compound initiates a cascade of intracellular signaling events, making it a promising target for therapeutic intervention in various pathological conditions, including pain and inflammation.[1][2][3] This technical guide provides an in-depth overview of the activation of SSTR4 by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and functional outcomes of this compound-mediated SSTR4 activation.
Table 1: Efficacy of this compound at Human Somatostatin Receptors
| Cell Line | Receptor | Ligand | Efficacy (Emax %) | Reference |
| HEK293 | hSSTR2 | This compound | 98.4 | [4][5] |
| HEK293 | hSSTR4 | This compound | 99.5 | [4][5] |
| HEK293 | hSSTR5 | This compound | 96.9 | [4][5] |
| BON-1 | hSSTR2 | This compound | High | [4][5] |
| BON-1 | hSSTR4 | This compound | High | [4][5] |
| BON-1 | hSSTR5 | This compound | High | [4][5] |
Emax values in HEK293 cells are relative to the response induced by somatostatin-14. In BON-1 cells, "High" indicates a potent and efficacious response.
Table 2: Functional Effects of this compound-Mediated SSTR4 Activation in BON-1 Cells
| Functional Assay | Effect | Magnitude of Effect | Reference |
| Chromogranin A (CgA) Secretion | Inhibition | Greater reduction compared to SSTR2 and SSTR5 activation | [4][5] |
| Cell Proliferation | Inhibition | Greater inhibition than somatostatin-14 | [4][5] |
Signaling Pathways
Activation of SSTR4 by this compound initiates a canonical Gi/o-coupled signaling cascade. The primary pathways are depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with SSTR4.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for SSTR4 by measuring its ability to compete with a radiolabeled ligand.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Fluorescence-Based Membrane Potential Assay for Veldoreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analog that exhibits agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the modulation of ion channel activity and subsequent changes in the cell's membrane potential.[4][5][6] Specifically, activation of SSTRs often leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and membrane hyperpolarization.[1][5] This change in membrane potential can be effectively quantified using fluorescence-based assays, providing a robust method for characterizing the potency and efficacy of SSTR agonists like this compound.
These application notes provide a detailed protocol for a fluorescence-based membrane potential assay to assess the activity of this compound on cells expressing SSTR2, SSTR4, and SSTR5.
Signaling Pathway
This compound, as a somatostatin analog, binds to SSTR2, SSTR4, and SSTR5. This binding activates the associated inhibitory G-protein (Gi/Go). The activated G-protein dissociates into its α and βγ subunits. The βγ subunit then directly interacts with and activates GIRK channels, leading to an efflux of K+ ions from the cell. This outward movement of positive charge results in hyperpolarization of the cell membrane.
This compound-induced membrane hyperpolarization signaling pathway.
Experimental Protocol
This protocol is based on methodologies described for assessing somatostatin receptor agonists using a fluorescence-based membrane potential assay in a cell line co-expressing the receptor of interest and a GIRK channel.[1][3]
1. Cell Culture and Maintenance:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the human somatostatin receptor of interest (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium channel 2 (GIRK2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics for maintaining the expression of the receptor and channel.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Assay Preparation:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., the FLIPR Membrane Potential Assay Kit dye). Follow the manufacturer's instructions for dye reconstitution and dilution.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading into the cells.
-
3. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for generating a dose-response curve.
4. Fluorescence Measurement:
-
Instrumentation: Use a fluorescence plate reader equipped with kinetic reading capabilities and an automated liquid handling system (e.g., a FlexStation or FLIPR instrument).
-
Instrument Settings:
-
Excitation Wavelength: Set according to the specifications of the fluorescent dye.
-
Emission Wavelength: Set according to the specifications of the fluorescent dye.
-
Read Interval: Set for kinetic reads (e.g., every 1-2 seconds).
-
-
Assay Procedure:
-
Place the 96-well plate with the dye-loaded cells into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's liquid handler, add 50 µL of the prepared this compound dilutions (or control buffer) to the respective wells.
-
Continue to record the fluorescence signal for an additional 2-5 minutes to capture the full response.
-
Experimental Workflow
The following diagram illustrates the key steps in the fluorescence-based membrane potential assay for this compound.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist [mdpi.com]
- 4. Modulation of ion channels by somatostatin and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Veldoreotide Receptor Activation in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veldoreotide is a synthetic somatostatin analogue with potent agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1][2][3][4][5][6][7] Human Embryonic Kidney 293 (HEK293) cells are a widely used and versatile platform for studying the pharmacology of G-protein coupled receptors (GPCRs) like SSTRs due to their robust growth characteristics and high transfection efficiency.[8][9][10] These cells provide a clean background for expressing specific receptor subtypes and interrogating their signaling pathways upon ligand activation.
These application notes provide detailed protocols for utilizing HEK293 cells to characterize the activation of SSTRs by this compound, focusing on key assays to determine receptor binding, G-protein signaling, and downstream functional responses.
Key Experimental Data
The following tables summarize the pharmacological properties of this compound at human SSTR2, SSTR4, and SSTR5, as determined in studies utilizing recombinant HEK293 cells.
Table 1: Receptor Activation Efficacy of this compound in HEK293 Cells
| Ligand | Receptor Subtype | Maximum Efficacy (Emax %) |
| This compound | SSTR2 | 98.4 |
| This compound | SSTR4 | 99.5 |
| This compound | SSTR5 | 96.9 |
| Octreotide | SSTR4 | 27.4 |
| Pasireotide | SSTR4 | 52.0 |
Data sourced from fluorescence-based membrane potential assays in transfected HEK293 cells.[1][2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflow for its characterization in HEK293 cells.
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and their transfection with SSTR expression plasmids.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
SSTR2, SSTR4, or SSTR5 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
G418 (for stable cell line selection)
Protocol:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Transient Transfection:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours before proceeding with the assays.
-
-
Stable Transfection:
-
Transfect HEK293 cells with the desired SSTR expression plasmid as described above.
-
48 hours post-transfection, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh G418-containing medium every 3-4 days.
-
After 2-3 weeks, select and expand resistant colonies. Confirm receptor expression by a suitable method (e.g., radioligand binding or immunocytochemistry).[2]
-
cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
HEK293 cells expressing the SSTR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Seed the transfected HEK293 cells into a 96-well plate and incubate overnight.[12]
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor) for 10-20 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Immediately add a sub-maximal concentration of forskolin (to stimulate cAMP production) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[13][14]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium, which can be mediated by G-protein βγ subunits activating PLC.
Materials:
-
HEK293 cells expressing the SSTR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[15][16]
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed the transfected HEK293 cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[17]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the plate reader and monitor the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity is proportional to the amount of intracellular calcium released. Plot the peak fluorescence (or the area under the curve) against the log concentration of this compound to determine the EC50 for calcium mobilization.[18]
Fluorescence-Based Membrane Potential Assay
This assay measures the hyperpolarization of the cell membrane due to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of Gi/o activation.[1][2][3]
Materials:
-
HEK293 cells co-expressing the SSTR of interest and a GIRK channel subunit.
-
Membrane potential-sensitive fluorescent dye
-
Assay buffer
-
This compound
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed the co-transfected HEK293 cells into a 96-well plate and incubate overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the plate reader and monitor the baseline fluorescence.
-
Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to the change in membrane potential.
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC50 and Emax values.
Conclusion
HEK293 cells serve as an excellent model system for elucidating the pharmacological properties of this compound. The protocols outlined in these application notes provide a robust framework for researchers to investigate the binding, signaling, and functional activity of this compound at its target somatostatin receptors. These assays are crucial for the preclinical evaluation of novel somatostatin analogues and for advancing our understanding of SSTR biology.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
- 4. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Application Notes: BON-1 Cell Line as a Preclinical Model for Veldoreotide in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a diverse group of malignancies originating from neuroendocrine cells. A significant portion of these tumors, particularly well-differentiated types, overexpress somatostatin receptors (SSTRs), making them prime targets for therapeutic intervention.[1][2] Veldoreotide is a somatostatin analogue (SSA) that demonstrates agonist activity at SSTR subtypes 2, 4, and 5, offering a multi-receptor targeting approach to therapy.[3][4]
The human BON-1 cell line, derived from a lymph node metastasis of a pancreatic neuroendocrine tumor, serves as a valuable in vitro model for studying NET biology and evaluating novel therapeutics.[5][6] While BON-1 cells have been in culture for decades and harbor mutations not always characteristic of primary NETs, they express SSTR2 and SSTR5, making them a suitable preclinical model to investigate the efficacy of SSTR-targeting agents like this compound.[7][8][9] These application notes provide detailed protocols for utilizing the BON-1 cell line to assess the anti-proliferative, pro-apoptotic, and anti-secretory effects of this compound.
BON-1 Cell Line: Key Characteristics
The BON-1 cell line exhibits a neuroendocrine and well-differentiated epithelial phenotype.[7] Its utility as a model is underscored by its genomic profile, which, while complex, provides a consistent platform for reproducible experimental results.
| Characteristic | Description | References |
| Origin | Human Pancreatic Neuroendocrine Tumor (pNET), lymph node metastasis. | [5][7] |
| Morphology | Adherent, epithelial-like. | [7] |
| Doubling Time | Approximately 46 hours. | [10] |
| Key Mutations | Homozygous loss of CDKN2A & CDKN2B; Mutations in TP53 and NRAS. | [9][10][11][12] |
| SSTR Expression | Positive for SSTR2 and SSTR5 mRNA and protein. | [7][9] |
| Secretory Products | Chromogranin A (CgA), Serotonin, Pancreastatin, Neurotensin. | [5][7] |
This compound: Mechanism of Action
This compound functions as a full agonist at SSTR2, SSTR4, and SSTR5.[4] Upon binding to these G-protein coupled receptors on the surface of BON-1 cells, this compound initiates a signaling cascade that inhibits key cellular processes involved in tumor growth and hormone secretion. The primary pathways implicated include the inhibition of the MAPK and PI3K/AKT/mTOR signaling cascades, which are crucial for cell proliferation and survival.[13][14]
Application I: Assessment of Anti-Proliferative Effects
This compound's activation of SSTRs is expected to inhibit cell growth. This can be quantified by measuring cell viability after treatment.
Protocol: Cell Viability (MTS Assay)
This protocol measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Materials:
-
BON-1 cells
-
Complete culture medium: DMEM/F-12 (1:1), 10% FBS, 1% Penicillin-Streptomycin.[11]
-
This compound stock solution (in sterile water or DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count BON-1 cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubation: Culture for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-3 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
Representative Data
The following table presents data adapted from a study on this compound's effect on cell proliferation in BON-1 cells engineered to express SSTR4, demonstrating the expected anti-proliferative outcome.
| Treatment Group | % Proliferation (Relative to Control) |
| Vehicle Control | 100% |
| This compound | 71.2% |
| Somatostatin-14 | 79.7% |
| (Data adapted from Cescato et al., 2021, which used BON-1 cells expressing SSTR4 with SSTR2/5 antagonists)[4] |
Application II: Investigation of Apoptosis Induction
Activation of SSTRs, particularly SSTR2, can induce programmed cell death (apoptosis) in neuroendocrine tumor cells.[14]
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, Propidium Iodide negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Materials:
-
BON-1 cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ BON-1 cells per well in 2 mL of complete culture medium into a 6-well plate.
-
Incubation & Treatment: Allow cells to attach for 24 hours, then treat with the desired concentration of this compound (e.g., IC50 value from viability assay) or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
Representative Data
Data from a study using a different SSTR2-targeting agent on BON-1 xenografts showed a measurable increase in apoptosis, which can be expected with this compound.
| Treatment Group | Apoptosis (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| SSTR2-Targeted ADC | 1.5 |
| (Data based on findings from Grossrubatscher et al., 2017)[8] |
Application III: Evaluation of Anti-Secretory Effects
Functional NETs secrete hormones and peptides like Chromogranin A (CgA), a key biomarker. This compound is expected to inhibit this secretion.
Protocol: Chromogranin A (CgA) Secretion Assay
This protocol uses an ELISA to quantify the amount of CgA secreted into the cell culture medium.
Materials:
-
BON-1 cells stably expressing relevant SSTRs (for robust response)[3]
-
24-well cell culture plates
-
This compound stock solution
-
Serum-free culture medium
-
Human Chromogranin A ELISA Kit
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ BON-1 cells per well in a 24-well plate and allow them to attach overnight.
-
Synchronization: Wash cells with PBS and replace the medium with serum-free medium. Incubate for 24 hours.
-
Treatment: Treat cells with this compound or vehicle control in fresh serum-free medium for 48 hours.
-
Sample Collection: Collect the conditioned medium from each well. Centrifuge at 1,500 rpm for 10 minutes to remove any cell debris.
-
ELISA: Perform the CgA ELISA on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and determine the concentration of CgA in each sample. Normalize the results to the vehicle control to calculate the percentage of CgA secretion.
Quantitative Data
A study by Cescato et al. provides direct evidence of this compound's anti-secretory effect in BON-1 cells stably expressing SSTR subtypes.
| Cell Line | % CgA Secretion (this compound vs. Control) |
| BON-1 SSTR2 | 80.3% |
| BON-1 SSTR4 | 65.3% |
| BON-1 SSTR5 | 77.6% |
| (Data sourced from Cescato et al., 2021)[3] |
Summary
The BON-1 cell line is a well-established and characterized model for investigating the preclinical efficacy of SSTR-targeting therapies for neuroendocrine tumors. The protocols outlined here provide a framework for assessing the biological activity of this compound, specifically its ability to inhibit proliferation, induce apoptosis, and reduce hormone secretion. The multi-receptor activity of this compound on SSTR2 and SSTR5, both present in BON-1 cells, makes this an appropriate and valuable model system for drug development professionals. While acknowledging the genetic distinctions between the BON-1 cell line and primary patient tumors, the data generated from these applications can provide critical insights into this compound's mechanism of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. eo.bioscientifica.com [eo.bioscientifica.com]
- 7. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroendocrine phenotype, genomic profile and therapeutic sensitivity of GEPNET cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellosaurus cell line BON-1 (CVCL_3985) [cellosaurus.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Whole-exome characterization of pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
Application Notes and Protocols for Assessing Veldoreotide's Effect on Cell Proliferation
Introduction
Veldoreotide is a synthetic somatostatin analog that exhibits strong binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2, 4, and 5.[1][2][3] Somatostatin and its analogs are known to regulate various cellular processes, including hormone secretion and cell proliferation.[4][5][6] The anti-proliferative effects of somatostatin analogs make them promising candidates for cancer therapy.[6][7] this compound, with its unique receptor binding profile, has been shown to inhibit cell proliferation, notably in neuroendocrine tumor cell lines.[1][8][9] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell proliferation assay.
Mechanism of Action Overview
This compound exerts its anti-proliferative effects by activating SSTRs, which are G-protein coupled receptors.[5][7] Upon binding, a signaling cascade is initiated that can lead to the inhibition of cell growth through two primary mechanisms: cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).[7] The activation of SSTRs, particularly SSTR2 and SSTR4, by this compound can inhibit adenylyl cyclase and modulate ion channels, leading to a decrease in intracellular signaling pathways that promote cell proliferation.[1][3] This can result in the arrest of the cell cycle, preventing cells from dividing.
Caption: this compound signaling pathway leading to cell proliferation inhibition.
Experimental Protocol: WST-1 Cell Proliferation Assay
This protocol details the use of the WST-1 assay to quantify the effect of this compound on the proliferation of BON-1 cells, a human pancreatic neuroendocrine tumor cell line known to express SSTRs.[1] The WST-1 assay is a colorimetric test based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, resulting in a soluble formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Materials and Reagents
-
Cell Line: BON-1 cells (or other suitable cell line expressing SSTR2, 4, or 5)
-
This compound: Lyophilized powder
-
Cell Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
WST-1 Cell Proliferation Reagent
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Inverted microscope
-
Standard cell culture flasks and pipettes
-
Protocol Workflow
Caption: Experimental workflow for the W.S.T.-1 cell proliferation assay.
Step-by-Step Procedure
-
Cell Culture and Seeding: a. Culture BON-1 cells in T-75 flasks with complete medium in a humidified incubator. b. Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). c. Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. d. Include control wells:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells with fresh medium only.
- Blank: Medium only (no cells). e. Incubate the plate for 48 to 72 hours.
-
WST-1 Assay: a. After the incubation period, add 10 µL of WST-1 reagent to each well. b. Gently shake the plate to mix. c. Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells. Monitor the color change in the control wells. d. After incubation, shake the plate for 1 minute on a shaker. e. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-650 nm is recommended.
Data Analysis and Presentation
-
Calculate the average absorbance for each treatment group and the controls.
-
Subtract the absorbance of the blank from all other measurements.
-
Calculate the percentage of proliferation inhibition for each this compound concentration using the following formula:
% Proliferation Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control)) x 100%
-
Summarize the data in a table and plot the percentage of inhibition against the this compound concentration to generate a dose-response curve.
Data Presentation: Effect of this compound on BON-1 Cell Proliferation
| This compound Concentration | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation Inhibition |
| Vehicle Control (0 nM) | 1.254 | 0.082 | 0% |
| 1 nM | 1.103 | 0.065 | 12.0% |
| 10 nM | 0.878 | 0.051 | 30.0% |
| 100 nM | 0.527 | 0.043 | 58.0% |
| 1 µM | 0.314 | 0.029 | 74.9% |
| 10 µM | 0.251 | 0.022 | 80.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expected Results
Treatment of SSTR-positive cells, such as BON-1, with this compound is expected to result in a dose-dependent decrease in cell proliferation.[1][9] The dose-response curve will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%. This quantitative measure is crucial for comparing the potency of this compound with other somatostatin analogs like octreotide and pasireotide.[2]
Troubleshooting
-
High background absorbance: Ensure that the blank values are properly subtracted. Contamination of the culture or reagents can also lead to high background.
-
Inconsistent results between wells: This may be due to uneven cell seeding or pipetting errors. Use a multichannel pipette for better consistency and ensure a single-cell suspension before seeding.
-
Low signal: The cell density may be too low, or the incubation time with WST-1 may be insufficient. Optimize cell seeding density and WST-1 incubation time for your specific cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Somatostatin receptor-specific analogs: effects on cell proliferation and growth hormone secretion in human somatotroph tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro G-Protein Signaling Assays for Veldoreotide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veldoreotide is a synthetic somatostatin analogue that demonstrates potent agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, SSTR5).[1][2][3][4] These receptors are members of the G-protein coupled receptor (GPCR) superfamily. Specifically, SSTRs primarily couple to the Gαi subunit of heterotrimeric G-proteins.[5] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[5]
Characterizing the interaction of this compound with its target receptors is fundamental to understanding its pharmacological profile. In vitro G-protein signaling assays provide a direct measure of the functional consequences of this interaction. This note describes two robust methods for quantifying this compound-mediated G-protein activation: the [³⁵S]GTPγS Binding Assay, which measures the direct activation of G-proteins, and the cAMP Inhibition Assay, which assesses the downstream functional outcome.
This compound Signaling Pathway
This compound binding to SSTR2, SSTR4, or SSTR5 induces a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi protein. This activation causes the dissociation of the Gαi-GTP subunit from the Gβγ dimer. The activated Gαi-GTP subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
Caption: this compound Gαi-coupled signaling pathway.
Pharmacological Data Summary
The agonist activity of this compound has been characterized in recombinant cell systems, demonstrating its efficacy and potency at multiple SSTR subtypes. This compound acts as a full agonist at SSTR2, SSTR4, and SSTR5.[2]
Table 1: this compound Agonist Activity at Human SSTR Subtypes Data obtained from studies in HEK293 cells expressing individual human SSTR subtypes.
| Receptor Subtype | Efficacy (Eₘₐₓ, % vs. SS-14) | Potency (pEC₅₀) |
| SSTR2 | 98.4%[2] | 8.8 ± 0.1 |
| SSTR4 | 99.5%[2] | 8.4 ± 0.1 |
| SSTR5 | 96.9%[2] | 9.0 ± 0.1 |
Note: Eₘₐₓ represents the maximum response achievable by the drug. EC₅₀ is the concentration of a drug that gives a half-maximal response.[6][7]
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[8][9] It is a highly sensitive method for determining agonist potency and efficacy at the membrane level.[10]
Caption: Workflow for the [³⁵S]GTPγS binding assay.
A. Materials
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA.
-
[³⁵S]GTPγS: ~1250 Ci/mmol, prepared in assay buffer to a working concentration of 0.1 nM.
-
GDP: 10 µM working solution in assay buffer. The optimal concentration may need to be determined empirically.[11]
-
This compound: Serial dilutions prepared in assay buffer.
-
GTPγS (unlabeled): For determining non-specific binding.
-
GF/B glass fiber filters and a cell harvester/vacuum manifold.
-
Scintillation fluid and a liquid scintillation counter.
B. Methodology
-
Membrane Preparation:
-
Culture cells to high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of cell membranes (5-20 µg protein/well).
-
50 µL of GDP solution (final concentration ~10 µM).
-
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 50 µL of [³⁵S]GTPγS solution to all wells (final concentration ~0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the plate contents through a GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific binding (in CPM or DPM) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: HTRF® cAMP Inhibition Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.[12] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology. Because this compound acts via Gαi, it inhibits cAMP production. Therefore, cells are first stimulated with forskolin (an adenylyl cyclase activator) to generate a baseline cAMP signal, and the ability of this compound to reduce this signal is quantified.
Caption: Workflow for the HTRF cAMP inhibition assay.
A. Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human SSTR subtype of interest.
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Plates: White, low-volume 384-well plates.
-
This compound: Serial dilutions in stimulation buffer.
-
Forskolin: To stimulate adenylyl cyclase. An EC₈₀ concentration should be determined empirically.
-
cAMP Assay Kit: HTRF® cAMP Gi kit (e.g., from Cisbio) or similar, containing cAMP-d2 conjugate, anti-cAMP cryptate antibody, and lysis buffer.[13]
-
HTRF-compatible plate reader.
B. Methodology
-
Cell Plating:
-
Trypsinize and resuspend cells in assay buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (optimize cell number, typically 2,000-10,000 cells/well).
-
-
Compound Addition (Agonist stimulation):
-
Add 5 µL of this compound at various concentrations to the appropriate wells.
-
Add 5 µL of a fixed concentration of forskolin (e.g., EC₈₀) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and Reagent Addition:
-
Prepare HTRF reagents according to the manufacturer's protocol. This typically involves mixing the cAMP-d2 and anti-cAMP-cryptate reagents in the supplied lysis buffer.
-
Add 10 µL of the combined HTRF lysis/detection reagent mix to each well.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.[13]
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ (the concentration at which this compound causes 50% inhibition of the forskolin-stimulated cAMP level).
-
References
- 1. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
application of Veldoreotide in studying somatostatin receptor function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analogue that exhibits potent agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1][2] Its distinct receptor binding profile makes it a valuable pharmacological tool for elucidating the specific functions of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to study SSTR function in vitro, focusing on receptor activation, downstream signaling, and cellular responses.
Data Presentation
The following tables summarize the quantitative data on this compound's potency and efficacy at human somatostatin receptors, as determined in functional assays.
Table 1: Potency (EC50) of this compound and Other Somatostatin Analogues at Human SSTR Subtypes in HEK293 Cells.
| Compound | SSTR2 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | 1.3 | 5.6 | 2.5 |
| SS-14 | 0.8 | 3.2 | 1.1 |
| Octreotide | 0.5 | >1000 | 158 |
| Pasireotide | 1.0 | 158 | 0.4 |
Data from fluorescence-based membrane potential assay in HEK293 cells stably expressing the respective human SSTR subtype.
Table 2: Efficacy (Emax) of this compound and Other Somatostatin Analogues at Human SSTR Subtypes in HEK293 Cells.
| Compound | SSTR2 (%) | SSTR4 (%) | SSTR5 (%) |
| This compound | 98.4 | 99.5 | 96.9 |
| SS-14 | 100 | 100 | 100 |
| Octreotide | 102.1 | 27.4 | 88.1 |
| Pasireotide | 95.7 | 52.0 | 98.2 |
Data from fluorescence-based membrane potential assay in HEK293 cells stably expressing the respective human SSTR subtype. Emax is expressed as a percentage of the maximal effect induced by somatostatin-14 (SS-14).[1]
Table 3: Functional Effects of this compound in BON-1 Cells.
| Assay | SSTR2-expressing BON-1 cells | SSTR4-expressing BON-1 cells | SSTR5-expressing BON-1 cells |
| Chromogranin A Secretion (% of control) | 80.3 | 65.3 | 77.6 |
| Cell Proliferation (% of control) | Not Reported | 71.2 | Not Reported |
Data represents the remaining secretion or proliferation after treatment with this compound.[2]
Experimental Protocols
Assessment of SSTR Activation using a Fluorescence-Based Membrane Potential Assay
This protocol describes the use of a fluorescence-based membrane potential assay to measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels upon this compound binding to SSTRs. This is a direct measure of receptor-mediated G-protein signaling.
Materials:
-
HEK293 cells stably co-expressing the desired human SSTR subtype (SSTR2, SSTR4, or SSTR5) and a GIRK channel.
-
This compound
-
Somatostatin-14 (SS-14) as a positive control
-
FLIPR Membrane Potential Assay Kit
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4)
-
Fluorescence plate reader with fluidics capabilities (e.g., FlexStation 3)
Protocol:
-
Cell Plating:
-
Seed the stably transfected HEK293 cells in poly-D-lysine coated 96-well plates at a density that will result in a 70-80% confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions (FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and SS-14 in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the compounds in HBSS to achieve the desired final concentrations.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 565 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the this compound or SS-14 dilutions to the wells using the instrument's fluidics system.
-
Continue to record the fluorescence signal for an additional 3-5 minutes to capture the full response.
-
-
Data Analysis:
-
The change in fluorescence is indicative of membrane hyperpolarization resulting from GIRK channel activation.
-
Normalize the fluorescence data to the baseline.
-
Plot the change in fluorescence against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 and Emax values from the dose-response curves using a suitable nonlinear regression analysis software.
-
Cell Proliferation Assay (WST-1 Assay)
This protocol measures the effect of this compound on the proliferation of cells expressing SSTRs, such as the neuroendocrine tumor cell line BON-1.
Materials:
-
BON-1 cells (or other relevant cell line)
-
This compound
-
Cell culture medium
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Plating:
-
Seed BON-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in fresh cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-1 only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of proliferation against the this compound concentration.
-
Chromogranin A (CgA) Secretion Assay
This protocol is for measuring the inhibitory effect of this compound on the secretion of Chromogranin A from neuroendocrine cells like BON-1.
Materials:
-
BON-1 cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Human Chromogranin A ELISA kit
-
Microplate reader for ELISA
Protocol:
-
Cell Culture and Treatment:
-
Culture BON-1 cells in appropriate flasks or plates until they reach a suitable confluency.
-
Wash the cells with PBS and then incubate them in a serum-free medium for a defined period (e.g., 24 hours) in the presence of various concentrations of this compound or a vehicle control.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Store the cleared supernatant at -80°C until the ELISA is performed.
-
-
Chromogranin A ELISA:
-
Perform the ELISA for human Chromogranin A according to the manufacturer's protocol provided with the kit.
-
Briefly, this will involve adding the collected supernatants and CgA standards to the antibody-coated microplate, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the CgA standards.
-
Calculate the concentration of CgA in each of the collected supernatant samples by interpolating from the standard curve.
-
Express the results as a percentage of CgA secretion compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound signaling pathway at SSTR2, SSTR4, and SSTR5.
Caption: Experimental workflow for studying SSTR function with this compound.
References
Measuring the Binding Kinetics of Veldoreotide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analog that exhibits potent binding to somatostatin receptors (SSTRs), specifically subtypes SSTR2, SSTR4, and SSTR5.[1][2][3] Understanding the binding kinetics of this compound to these G-protein coupled receptors (GPCRs) is crucial for elucidating its mechanism of action, optimizing dosing regimens, and developing more effective therapeutics. The key kinetic parameters, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff), provide a dynamic view of the drug-receptor interaction, complementing traditional affinity measurements (Kₐ). This document provides detailed application notes and protocols for two primary techniques used to measure the binding kinetics of this compound: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Key Concepts in Binding Kinetics
-
Association Rate (kₒₙ): The rate at which this compound binds to the somatostatin receptor. It is measured in units of M⁻¹s⁻¹.
-
Dissociation Rate (kₒff): The rate at which the this compound-receptor complex dissociates. It is measured in units of s⁻¹.
-
Equilibrium Dissociation Constant (Kₐ): A measure of the affinity of this compound for the receptor, calculated as the ratio of kₒff to kₒₙ (Kₐ = kₒff/kₒₙ). A lower Kₐ indicates a higher binding affinity.
This compound and Somatostatin Receptor Signaling
This compound, upon binding to SSTR2, SSTR4, and/or SSTR5, activates downstream signaling pathways that can inhibit hormone secretion and cell proliferation. A simplified representation of this signaling cascade is depicted below.
Quantitative Data Summary
While specific kinetic rate constants (kₒₙ and kₒff) for this compound are not extensively published, the following tables summarize the available binding affinity (Kᵢ) and functional potency (EC₅₀) data for this compound and other relevant somatostatin analogs. This data is essential for designing kinetic experiments and for comparative analysis.
Table 1: Binding Affinity (Kᵢ, nM) of Somatostatin Analogs to Human SSTRs
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 1.8 | 398 | 1.3 | 4.3 |
| Octreotide | >1000 | 0.6-1.1 | 30-100 | >1000 | 6.3-16 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Table 2: Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of this compound [1][4]
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| SSTR2 | 37.6 | 98.4 |
| SSTR4 | 10.5 | 99.5 |
| SSTR5 | 31.3 | 96.9 |
Technique 1: Kinetic Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions.[5][6] Kinetic variants of these assays allow for the determination of kₒₙ and kₒff.
Protocol 1A: Association Rate (kₒₙ) Determination
This protocol measures the rate of binding of a radiolabeled ligand to the somatostatin receptors in the presence of this compound.
Materials:
-
Cell membranes prepared from cells stably expressing human SSTR2, SSTR4, or SSTR5.
-
Radioligand: e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute cell membranes in binding buffer to a final concentration of 5-20 µg protein per well. Prepare a solution of radioligand in binding buffer at a concentration close to its Kₐ.
-
Assay Setup: To a series of wells in a 96-well plate, add the cell membrane preparation.
-
Initiate Binding: Add the radioligand solution to the wells to initiate the binding reaction. Simultaneously start a timer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Termination: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 90, 120 minutes), terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Nonspecific Binding: Determine nonspecific binding at each time point in parallel wells containing a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding at each time point. Plot specific binding (in cpm or fmol/mg protein) against time. Fit the data to a one-phase association equation to determine the observed association rate (kₒbₛ). Calculate kₒₙ using the equation: kₒₙ = (kₒbₛ - kₒff) / [L] , where [L] is the concentration of the radioligand.
Protocol 1B: Dissociation Rate (kₒff) Determination
This protocol measures the rate at which the this compound-receptor complex dissociates.
Procedure:
-
Equilibrium Binding: Incubate the cell membranes with the radioligand as described in the association assay, but for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Initiate Dissociation: Initiate dissociation by adding a saturating concentration of unlabeled this compound (e.g., 1 µM) to the wells. Start a timer.
-
Incubation and Termination: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 90, 120 minutes) after the addition of unlabeled this compound, terminate the reaction by rapid filtration.
-
Washing and Counting: Follow the same washing and counting steps as in the association assay.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining at each time point versus time. The negative slope of the resulting line represents the dissociation rate constant (kₒff). Alternatively, fit the data to a one-phase exponential decay equation.
Technique 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., SSTR) and an analyte (e.g., this compound).[7][8][9] This enables the direct measurement of both kₒₙ and kₒff.
Protocol 2: SPR Analysis of this compound-SSTR Interaction
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, Ni-NTA).
-
Purified, functional SSTR2, SSTR4, or SSTR5, solubilized in a suitable detergent (e.g., DDM/CHS).
-
This compound.
-
Running Buffer: e.g., HBS-P+ (HEPES buffered saline with P20 surfactant), containing the same concentration of detergent as the receptor preparation.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Regeneration solution (e.g., low pH glycine or high salt buffer, to be optimized).
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the purified SSTR preparation over the activated surface to achieve a target immobilization level (typically 2000-4000 RU). For His-tagged receptors on a Ni-NTA chip, the receptor is captured via the tag.
-
Deactivate any remaining active groups on the surface.
-
A reference flow cell should be prepared in the same way but without the receptor to allow for background subtraction.
-
-
Kinetic Analysis (Single-Cycle or Multi-Cycle Kinetics):
-
Baseline: Equilibrate the surface with a continuous flow of running buffer to establish a stable baseline.
-
Association: Inject a series of increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) sequentially over the receptor and reference surfaces. Allow sufficient time for the binding to approach equilibrium. This phase provides data for calculating kₒₙ.
-
Dissociation: After the final this compound injection, switch back to the flow of running buffer and monitor the decrease in the SPR signal as the bound this compound dissociates. This phase provides data for calculating kₒff.
-
-
Regeneration:
-
Inject a pulse of regeneration solution to remove any remaining bound this compound and prepare the surface for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (Kₐ).
-
Conclusion
The detailed protocols for kinetic radioligand binding assays and surface plasmon resonance provide robust frameworks for characterizing the binding kinetics of this compound to its target somatostatin receptors. While radioligand binding assays are a classic and highly sensitive method, SPR offers the advantage of real-time, label-free analysis. The choice of technique will depend on the specific research question, available resources, and the need for throughput. Accurate determination of kₒₙ and kₒff will provide invaluable insights into the pharmacological properties of this compound, aiding in the development of this promising therapeutic agent.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Veldoreotide Signaling Pathways Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic somatostatin analog with high affinity for somatostatin receptors (SSTRs), acting as a full agonist at SSTR2, SSTR4, and SSTR5. These G-protein coupled receptors (GPCRs) are implicated in a variety of physiological processes, including the regulation of hormone secretion and cell proliferation.[1][2] Upon activation by this compound, these receptors primarily couple to inhibitory Gαi proteins, leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Downstream of G-protein activation, this compound signaling can also modulate other critical pathways, including the MAPK/ERK cascade, often through the action of phosphotyrosine phosphatases such as SHP-1 and SHP-2.[3][4][5] Understanding the intricate details of these signaling networks is paramount for the development of targeted therapeutics.
The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, including CRISPR-Cas9 for gene knockout, CRISPR interference (CRISPRi) for transcriptional repression, and CRISPR activation (CRISPRa) for transcriptional activation, has provided researchers with powerful tools to dissect complex signaling pathways with unprecedented precision.[6][7][8][9] By systematically perturbing the expression of genes hypothesized to be involved in this compound's mechanism of action, researchers can elucidate the function of individual components and map the architecture of the signaling cascade.
These application notes provide a comprehensive framework for utilizing CRISPR-based technologies to investigate the signaling pathways of this compound. Detailed protocols for CRISPR-mediated gene knockout, CRISPRi, and CRISPRa screens are provided, along with methods for assessing the functional consequences of these genetic perturbations on key signaling readouts.
This compound Signaling Pathway
This compound binding to SSTR2, SSTR4, and SSTR5 initiates a cascade of intracellular events. The canonical pathway involves the Gαi-mediated inhibition of adenylyl cyclase, leading to reduced cAMP production. Additionally, the βγ subunits of the G-protein can modulate other effectors. The pathway also integrates with other signaling networks through the activation of phosphatases like SHP-1 and SHP-2, which can dephosphorylate and thereby regulate the activity of key signaling nodes, including components of the MAPK/ERK pathway.
Experimental Workflows
A general workflow for investigating this compound signaling using CRISPR involves designing and generating CRISPR reagents, delivering them to the target cells, selecting and validating the genetically modified cells, and then performing functional assays to assess the impact on the signaling pathway.
Detailed Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Signaling Component
This protocol describes the generation of a clonal cell line with a knockout of a specific gene (e.g., GNAS, ADCY5, SHP-1) to study its role in this compound signaling.
Materials:
-
HEK293 or other suitable cell line
-
Lentiviral vectors (e.g., lentiCRISPRv2)
-
sgRNA sequences targeting the gene of interest
-
Transfection reagent
-
Puromycin
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Antibodies for Western blotting
Methodology:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the gene of interest using a tool like CHOPCHOP.[10] Synthesize and clone the sgRNAs into a lentiviral vector expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.
-
Cell Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure single viral integration per cell.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform serial dilution in 96-well plates to isolate single cells.[11]
-
Expansion and Validation: Expand the resulting clones and screen for gene knockout.
-
Genomic DNA Analysis: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of the target protein by Western blotting.
-
-
Functional Analysis: Use the validated knockout cell lines in functional assays (see Protocol 4) to assess the impact of the gene knockout on this compound-mediated signaling.
Protocol 2: CRISPRi Screen to Identify Negative Regulators of this compound Signaling
This protocol outlines a pooled CRISPRi screen to identify genes whose knockdown enhances this compound-induced cAMP reduction.
Materials:
-
Cell line stably expressing dCas9-KRAB and a cAMP reporter (e.g., a CRE-driven fluorescent reporter).[8]
-
Genome-wide or focused sgRNA library for CRISPRi.
-
Lentivirus production reagents.
-
Polybrene or other transduction enhancer.
-
Fluorescence-Activated Cell Sorter (FACS).
-
Genomic DNA extraction kit.
-
PCR reagents for library amplification.
-
Next-Generation Sequencing (NGS) service.
Methodology:
-
Library Transduction: Transduce the reporter cell line with the sgRNA library lentivirus at a low MOI, ensuring at least 500-1000 cells per sgRNA in the library.
-
Selection: Select for transduced cells using the appropriate antibiotic.
-
This compound Treatment: Treat the cell population with a concentration of this compound that elicits a sub-maximal response in the cAMP reporter assay.
-
FACS Sorting: Sort the cell population into "high" and "low" reporter signal bins based on fluorescence intensity.[8][12]
-
Genomic DNA Extraction and Library Amplification: Extract genomic DNA from both sorted populations and from an unsorted control population. Amplify the integrated sgRNA sequences using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in the different populations.
-
Data Analysis: Identify sgRNAs that are enriched in the "low" reporter signal population, as these target genes that may be negative regulators of the this compound signaling pathway.
-
Hit Validation: Validate candidate genes from the screen using individual sgRNAs and functional assays.
Protocol 3: CRISPRa Screen to Identify Genes that Potentiate this compound-induced Anti-proliferative Effects
This protocol describes a pooled CRISPRa screen to identify genes whose overexpression enhances the anti-proliferative effects of this compound.
Materials:
-
Cell line stably expressing dCas9-VP64 or other CRISPRa effectors.[13]
-
Genome-wide or focused sgRNA library for CRISPRa.
-
Lentivirus production reagents.
-
This compound.
-
MTT or other cell viability assay reagents.
-
Genomic DNA extraction kit.
-
PCR reagents for library amplification.
-
Next-Generation Sequencing (NGS) service.
Methodology:
-
Library Transduction: Transduce the dCas9-activator expressing cell line with the CRISPRa sgRNA library.
-
This compound Treatment: Split the transduced cell population into two groups: one treated with a sub-lethal concentration of this compound and a vehicle-treated control group.
-
Culture and Selection: Culture the cells for a period sufficient to observe a significant anti-proliferative effect of this compound.
-
Genomic DNA Extraction: Harvest cells from both the this compound-treated and control populations and extract genomic DNA.
-
Library Amplification and Sequencing: Amplify and sequence the sgRNA libraries from both populations.
-
Data Analysis: Identify sgRNAs that are depleted in the this compound-treated population compared to the control population. These sgRNAs target genes whose overexpression sensitizes the cells to this compound's anti-proliferative effects.
-
Hit Validation: Validate candidate genes individually.
Protocol 4: Functional Assays for this compound Signaling
A. cAMP Measurement (HTRF Assay)
This assay quantifies intracellular cAMP levels.
Materials:
-
HTRF cAMP assay kit.
-
White 384-well plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed cells in a 384-well plate.
-
Stimulation: Treat cells with this compound at various concentrations for a defined period. Include a positive control (e.g., Forskolin for Gs-coupled receptors, though for Gi you would use Forskolin to elevate cAMP and then measure the this compound-induced decrease).
-
Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[14][15][16][17]
-
Measurement: Read the plate on an HTRF-compatible reader and calculate cAMP concentrations based on a standard curve.
B. ERK Phosphorylation (Western Blot)
This assay measures the activation of the MAPK/ERK pathway.
Materials:
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against phospho-ERK1/2. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[7][18][19]
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 as a loading control.
-
Quantification: Quantify band intensities to determine the ratio of phospho-ERK to total ERK.
C. Cell Proliferation (MTT Assay)
This assay measures cell viability and proliferation.
Materials:
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or SDS-HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
MTT Addition: After the desired treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.[6][20][21][22]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Data Presentation
Quantitative data from the functional assays should be summarized in tables for clear comparison between different experimental conditions (e.g., wild-type vs. knockout cells).
Table 1: Effect of Gene Knockout on this compound-induced cAMP Inhibition
| Cell Line | Basal cAMP (nM) | This compound (100 nM) cAMP (nM) | % Inhibition |
| Wild-Type | 5.2 ± 0.4 | 1.8 ± 0.2 | 65.4% |
| Gene X KO | 5.5 ± 0.5 | 5.1 ± 0.6 | 7.3% |
| Gene Y KO | 5.1 ± 0.3 | 1.9 ± 0.3 | 62.7% |
Table 2: Effect of Gene Knockout on this compound-mediated ERK Phosphorylation
| Cell Line | Basal pERK/Total ERK | This compound (10 min) pERK/Total ERK | Fold Change |
| Wild-Type | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.5 |
| Gene X KO | 1.1 ± 0.2 | 2.6 ± 0.4 | 2.4 |
| Gene Z KO | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.2 |
Table 3: Effect of Gene Knockout on this compound-induced Anti-proliferation
| Cell Line | Vehicle (% Viability) | This compound (1 µM) (% Viability) | % Inhibition of Proliferation |
| Wild-Type | 100 ± 5.2 | 65 ± 4.1 | 35% |
| Gene X KO | 98 ± 6.1 | 63 ± 5.5 | 36% |
| Gene Z KO | 101 ± 4.8 | 95 ± 6.3 | 6% |
Conclusion
The integration of CRISPR technologies into the study of GPCR signaling provides a powerful and versatile platform for dissecting complex biological pathways. The protocols and application notes presented here offer a comprehensive guide for researchers to systematically investigate the molecular mechanisms underlying this compound's therapeutic effects. By employing these strategies, scientists can identify novel regulators of somatostatin receptor signaling, validate potential drug targets, and ultimately contribute to the development of more effective therapies.
References
- 1. cusabio.com [cusabio.com]
- 2. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of Src and SHP-2 in sst2 Somatostatin Receptor-mediated Activation of SHP-1 and Inhibition of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A high-throughput CRISPR interference screen for dissecting functional regulators of GPCR/cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Conformational Profiling of GPCRs with CRISPR/Cas9 Gene Editing Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. genemedi.net [genemedi.net]
- 12. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. chondrex.com [chondrex.com]
Application Notes: Veldoreotide in Primary Pituitary Tumor Cell Cultures
Introduction
Veldoreotide (also known as COR-005 or Somatropim) is a novel somatostatin analog (SSA) with a unique receptor binding profile, showing high affinity and agonist activity for somatostatin receptor subtypes 2, 4, and 5 (SST2, SST4, SST5).[1][2][3] This multi-receptor targeting suggests potential therapeutic advantages, particularly in pituitary tumors that may be unresponsive to more selective SSAs like octreotide (SST2-preferring).[1] These application notes provide an overview and protocols for utilizing this compound in primary cell cultures derived from human pituitary tumors to study its anti-secretory and anti-proliferative effects.
Primary pituitary tumor cell cultures are an invaluable in vitro model, preserving the original cellular and molecular characteristics of the tumor, which is crucial for assessing the efficacy of therapeutic compounds.[4] Studies using these models have demonstrated that this compound can effectively suppress hormone secretion, such as Growth Hormone (GH), from adenoma cells.[5] Its action is mediated through the activation of SST receptors, which triggers intracellular signaling cascades that inhibit hormone release and cell growth.[2][6] The primary signaling pathways implicated include the PI3K/Akt/mTOR and MAPK pathways, which are frequently overactivated in pituitary tumors.[5][7]
Data Presentation
Table 1: Receptor Binding & Activity Profile of this compound vs. Other SSAs
| Somatostatin Analog | Primary Receptor Targets | Agonist Activity | Reference |
| This compound | SST2, SST4, SST5 | Full Agonist | [1][2][3] |
| Octreotide | SST2 | Selective Agonist | [2][8] |
| Pasireotide | SST1, SST2, SST3, SST5 | Multi-receptor Agonist | [2][6] |
Table 2: Efficacy of this compound in In Vitro Models
| Cell Model | Experiment | Key Quantitative Finding | Comparison | Reference |
| Primary Human GH-secreting Adenomas | GH Secretion Inhibition | Suppressed GH secretion by 35% | More potent than octreotide in 3 of 8 tumors | [5] |
| Primary Human Fetal Pituitaries | GH Secretion Inhibition | Suppressed GH secretion by 54% | N/A | [5] |
| BON-1 cells expressing SST4 | Chromogranin A (CgA) Secretion | 65.3% of control | Greater reduction than in cells expressing SST2 (80.3%) or SST5 (77.6%) | [1][3] |
| BON-1 cells expressing SST4 | Cell Proliferation Inhibition | Inhibited to 71.2% of control | More potent than native somatostatin (SS-14; 79.7%) | [1][3] |
Visualizations
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Emerging Medical Therapies in Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable SSTR4 Cell Lines for Veldoreotide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing stable cell lines expressing the human Somatostatin Receptor Type 4 (SSTR4). This platform is essential for investigating the pharmacological properties and downstream signaling of Veldoreotide, a potent somatostatin analogue.[1][2]
Introduction to SSTR4 and this compound
The Somatostatin Receptor Type 4 (SSTR4) is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of hormone secretion and neurotransmission.[3][4] this compound is a synthetic somatostatin analogue that acts as a full agonist at SSTR2, SSTR4, and SSTR5.[1][2][5] Establishing stable cell lines that express SSTR4 is a critical step in characterizing the specific effects of this compound mediated through this particular receptor subtype. Commonly used host cell lines for this purpose include Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO-K1), and human carcinoid BON-1 cells.[1][6][7]
Experimental Overview
The overall workflow for establishing and utilizing SSTR4-expressing stable cell lines for this compound research involves several key stages. This process begins with the transfection of a suitable host cell line with an expression vector containing the human SSTR4 gene. Following transfection, a selection process is employed to isolate and expand cells that have stably integrated the SSTR4 gene. Once stable cell lines are established, they are characterized to confirm SSTR4 expression and subsequently used in functional assays to evaluate the effects of this compound.
SSTR4 Signaling Pathways
Activation of SSTR4 by an agonist like this compound initiates a cascade of intracellular signaling events. SSTR4 is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[8] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, SSTR4 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and arachidonic acid release.[4][8][9][10]
Protocols
Protocol 1: Generation of SSTR4 Stable Cell Lines
This protocol outlines the steps for creating a stable cell line expressing human SSTR4.
Materials:
-
Host cell line (e.g., HEK293, CHO-K1)
-
Complete growth medium
-
Expression vector containing full-length human SSTR4 cDNA and a selectable marker (e.g., neomycin or puromycin resistance)
-
Transfection reagent
-
Selection antibiotic (e.g., G418 or puromycin)
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well tissue culture plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect the cells with the SSTR4 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[11][12][13][14]
-
As a control, transfect a separate well of cells with an empty vector.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, begin the selection process by replacing the growth medium with a medium containing the appropriate selection antibiotic.[12][15] The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[12]
-
Replace the selective medium every 3-4 days.[12]
-
Monitor the cells for the death of non-transfected cells, which typically occurs within 7-10 days.
-
-
Isolation of Resistant Clones:
-
Once distinct colonies of resistant cells appear, they can be isolated using cloning cylinders or by limiting dilution.[11][16]
-
For limiting dilution, trypsinize the mixed population of resistant cells and resuspend them in a selective medium.
-
Perform serial dilutions to achieve a concentration of approximately 0.5-1 cell per 100 µL and plate into a 96-well plate.[11]
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Expansion and Characterization:
-
Expand the individual clones into larger culture vessels.
-
Cryopreserve aliquots of each clone at an early passage.
-
Characterize the expression of SSTR4 in each clone using methods such as Western blot or flow cytometry.[14]
-
Protocol 2: Western Blot for SSTR4 Expression
Materials:
-
SSTR4 stable cell line clones and parental cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SSTR4
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SSTR4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.[7]
Materials:
-
SSTR4 stable cell line
-
Assay buffer (e.g., HBSS with 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based)[17][18][19]
-
96-well or 384-well plates
Procedure:
-
Seed the SSTR4-expressing cells into an appropriate assay plate and allow them to attach overnight.[17]
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[20]
-
Generate a dose-response curve and calculate the EC50 value for this compound.
Protocol 4: ERK Phosphorylation Assay
This assay determines the ability of this compound to stimulate the MAPK/ERK pathway.[8][21]
Materials:
-
SSTR4 stable cell line
-
Serum-free medium
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against phosphorylated ERK1/2 (pERK)
-
Primary antibody against total ERK1/2
-
Fluorescently labeled secondary antibodies
-
Cell-based ELISA or In-Cell Western assay system[21][22][23][24][25]
Procedure:
-
Seed the SSTR4-expressing cells in a 96-well plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with varying concentrations of this compound for 5-15 minutes at 37°C.
-
Fix and permeabilize the cells in the wells.[22]
-
Block the wells for 1 hour.
-
Incubate with primary antibodies against pERK and total ERK.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Quantify the fluorescence intensity using a plate reader or imaging system.
-
Normalize the pERK signal to the total ERK signal for each well.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
Data Presentation
The following tables summarize expected quantitative data from the characterization of SSTR4 stable cell lines and their use in this compound research.
Table 1: Pharmacological Characterization of this compound in SSTR4-Expressing HEK293 Cells [1]
| Ligand | Assay | Parameter | Value |
| This compound | G-protein signaling | Emax | 99.5% |
| Octreotide | G-protein signaling | Emax | 27.4% |
| Pasireotide | G-protein signaling | Emax | 52.0% |
Table 2: Functional Activity of this compound in SSTR4-Expressing BON-1 Cells [1]
| Assay | Parameter | This compound Effect |
| Chromogranin A Secretion | Inhibition | 65.3% of control |
| Cell Proliferation | Inhibition | 71.2% of control |
Table 3: Functional Coupling of SSTR4 in Stably Transfected CHO-K1 Cells [6]
| Ligand | Assay | Parameter | Value (nM) |
| Somatostatin-14 | cAMP Inhibition | EC50 | 5.26 |
| Somatostatin-14 | Calcium Mobilization | EC50 | 980 |
Conclusion
The successful establishment and characterization of stable cell lines expressing SSTR4 are fundamental for the preclinical evaluation of this compound. The protocols and data presented here provide a robust framework for researchers to investigate the specific molecular mechanisms and cellular responses mediated by this compound's interaction with SSTR4. These cellular models are invaluable tools in drug discovery and development, facilitating the screening and characterization of novel somatostatin receptor agonists.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
- 3. genecards.org [genecards.org]
- 4. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 5. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 6. genscript.com [genscript.com]
- 7. Characterization of cloned somatostatin receptors SSTR4 and SSTR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. businesswire.com [businesswire.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 14. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. mesoscale.com [mesoscale.com]
- 19. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 22. assaygenie.com [assaygenie.com]
- 23. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Veldoreotide
Welcome to the technical support center for the synthesis and purification of Veldoreotide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Somatoprim, is a synthetic cyclic peptide analogue of somatostatin. It is a full agonist for somatostatin receptor subtypes 2, 4, and 5. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C60H74N12O10 |
| Molecular Weight (Free Base) | 1123.33 g/mol |
| Molecular Weight (Acetate Salt) | 1183.36 g/mol |
Q2: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound?
The synthesis of this compound, like many peptides, can present several challenges. The most common issues include:
-
Incomplete Coupling Reactions: Failure to achieve complete coupling of each amino acid can lead to the formation of deletion sequences, which are impurities that can be difficult to remove during purification.
-
Aggregation: The growing peptide chain on the solid support can aggregate, leading to poor solvation and hindering the accessibility of reagents to the reaction sites. This can result in incomplete coupling and deprotection steps.[1]
-
Side Reactions: Various side reactions can occur depending on the specific amino acid sequence and the protecting groups used. Common side reactions include racemization, oxidation, and modifications of side chains.[2]
Q3: How can I troubleshoot incomplete coupling reactions during the synthesis of this compound?
If you suspect incomplete coupling, consider the following troubleshooting steps:
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.
-
Use a Different Coupling Reagent: If a particular coupling is consistently difficult, switching to a more potent activating agent (e.g., from HBTU to HATU) may improve the reaction efficiency.
-
Increase Reaction Time: Extending the coupling reaction time can help drive the reaction to completion.
-
Monitor the Reaction: Use a qualitative test, such as the ninhydrin (Kaiser) test, to check for the presence of free amines on the resin, indicating an incomplete reaction.
Q4: My peptide-resin seems to be aggregating. What can I do to mitigate this?
Peptide aggregation during SPPS is a significant challenge that can lead to low yields and purity.[1] Here are some strategies to overcome aggregation:
-
Change the Solvent: Switching from a standard solvent like DMF to a more polar solvent such as NMP or incorporating a small percentage of DMSO can help to disrupt the secondary structures that lead to aggregation.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up aggregates.
-
Use "Difficult Sequence" Protocols: Employing specialized protocols, such as microwave-assisted synthesis or the use of elevated temperatures, can provide the necessary energy to overcome aggregation-related energy barriers.
-
Incorporate Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, on specific amino acid residues can disrupt interchain hydrogen bonding and prevent aggregation.
Q5: What are the best practices for purifying crude this compound?
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[3][4] Key considerations for successful purification include:
-
Column Selection: A C18 stationary phase is typically a good starting point for peptide purification. The particle size and column dimensions will depend on the scale of the purification.
-
Mobile Phase Selection: A common mobile phase system consists of water and acetonitrile (ACN), both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).
-
Gradient Optimization: Developing an optimized gradient is crucial for separating this compound from its impurities. Start with a broad scouting gradient to determine the approximate elution time of the target peptide, and then refine the gradient to improve resolution around the peak of interest.
-
Loading Capacity: Avoid overloading the column, as this will lead to poor separation and decreased purity. Determine the optimal loading capacity for your specific column and conditions.
Q6: I am having difficulty dissolving my crude this compound for purification. What solvents should I try?
The solubility of peptides can be challenging. For crude this compound, which is often a lyophilized powder containing residual cleavage reagents, a good starting point for dissolution is:
-
Aqueous Acetonitrile with Acid: A mixture of water and acetonitrile containing a small amount of acid, such as acetic acid or TFA, is often effective. The organic solvent helps to solubilize the peptide, while the acid improves solubility by protonating basic residues.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can dissolve many difficult peptides.[5][6] Use the minimum amount of DMSO necessary to dissolve the crude product, and then dilute with your HPLC mobile phase A before injection. Be aware that DMSO can be difficult to remove during lyophilization.
-
Formic Acid: In some cases, neat formic acid can be used to dissolve very stubborn peptides.[5][6]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling or deprotection steps. | Monitor each step with a qualitative test (e.g., Kaiser test). Consider double coupling for difficult residues. |
| Aggregation of the peptide on the resin. | Change the synthesis solvent (e.g., to NMP), use chaotropic salts, or employ microwave-assisted synthesis. | |
| Steric hindrance from protecting groups. | Ensure optimal deprotection times and reagent concentrations. | |
| Presence of Deletion Impurities | Incomplete coupling reactions. | Optimize coupling conditions (reagents, time, temperature). |
| Aggregation hindering reagent access. | Implement strategies to reduce aggregation as described in the FAQs. | |
| Presence of Truncation Impurities | Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc). | Ensure the deprotection reagent is fresh and use a sufficient reaction time. Monitor the deprotection step. |
| Racemization of Amino Acids | Activation of the carboxylic acid is too strong or prolonged. | Use a milder activating agent or add a racemization suppressant like HOBt. |
| The base used during coupling is too strong. | Use a hindered base like diisopropylethylamine (DIEA). |
Purification Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate for the peptide's isoelectric point. Check the quality of the stationary phase. | |
| The sample is not fully dissolved in the injection solvent. | Ensure complete dissolution of the sample before injection. Consider a stronger injection solvent if compatible with the mobile phase. | |
| Poor Resolution Between this compound and Impurities | The HPLC gradient is not optimized. | Develop a shallower gradient around the elution point of this compound to increase separation. |
| The column chemistry is not suitable. | Try a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a different particle size or pore size. | |
| Co-eluting impurities. | If impurities have different properties (e.g., charge), consider a secondary purification step using a different chromatographic mode like ion exchange. | |
| Low Recovery of Purified Peptide | The peptide is precipitating on the column. | Modify the mobile phase to improve solubility (e.g., increase the organic content at the start of the gradient, change the ion-pairing agent). |
| The peptide is adsorbing irreversibly to the column. | Passivate the HPLC system and column. Try a different column material. | |
| Fractions are being collected incorrectly. | Optimize the peak detection and fraction collection settings on your HPLC system. |
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available in the search results, a general protocol for solid-phase peptide synthesis using Fmoc chemistry is provided below. This should be adapted based on the specific sequence of this compound and in-lab optimization.
General Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Isolation:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizations
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
General Preparative HPLC Purification Workflow
Caption: A general workflow for the purification of this compound using preparative HPLC.
References
- 1. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
Veldoreotide Stability in Solution: A Technical Support Guide for Long-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Veldoreotide in solution for long-term assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue: this compound is degrading in my aqueous solution during long-term experiments.
Degradation of peptide-based therapeutics like this compound in solution can be influenced by several factors, including pH, temperature, and the composition of the buffer.[1][2][3][4][5] Based on stability studies of closely related somatostatin analogs, such as Octastatin (Vapreotide), certain conditions can significantly enhance stability.
Recommendations for Improving this compound Stability:
| Parameter | Recommendation | Rationale (Based on Somatostatin Analog Studies) |
| pH | Maintain a pH of approximately 4.0.[1][2] | Studies on somatostatin analogs show a well-defined stability optimum around pH 3.7-4.0.[3] |
| Buffer Type | Utilize acetate or glutamate buffers.[1][2] | These buffers have been shown to provide good stability for somatostatin analogs. Citrate and phosphate buffers have been observed to accelerate degradation.[1][2] |
| Buffer Concentration | Use a lower buffer concentration (e.g., 0.01 M for acetate buffer).[1][2] | For some buffers like phosphate, higher concentrations can increase the rate of degradation. The effect of acetate buffer concentration appears to be negligible.[1][2] |
| Temperature | Store solutions at controlled room temperature (e.g., 20°C) or lower for extended periods. | Degradation of somatostatin analogs follows first-order kinetics and is accelerated at higher temperatures.[1][3] |
| Ionic Strength | The effect of ionic strength on the stability of similar peptides in acetate buffer has been found to be negligible.[1][2] | Focus on optimizing pH and buffer type for improved stability. |
Disclaimer: The quantitative data and recommendations provided are based on studies of the somatostatin analog Octastatin. While this compound is also a somatostatin analog, it is crucial to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of peptides like this compound in biological matrices and solutions can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the rate of degradation. For somatostatin analogs, optimal stability is often found in slightly acidic conditions.[1][2][3]
-
Temperature: Higher temperatures generally accelerate the degradation process.[1][3][4][5]
-
Buffer Composition: The type of buffer and its concentration can have a substantial effect on peptide stability.[1][2][3]
-
Oxidation: Peptides can be susceptible to oxidation, which can be influenced by the presence of oxygen and metal ions.[4][5]
-
Enzymatic Degradation: If working with biological samples, enzymatic degradation is a critical factor to consider.[4][5]
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.[4][5]
Q2: How can I design an experiment to assess the stability of this compound in my specific assay conditions?
A systematic approach is necessary to determine the optimal conditions for your long-term assays.
Experimental Workflow for this compound Stability Assessment:
Caption: Experimental workflow for assessing this compound stability.
Detailed Experimental Protocol for this compound Stability Study:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer known to be compatible).
-
Prepare a series of buffers to be tested. Based on literature for similar compounds, this could include 0.01 M acetate buffer (pH 4.0), 0.01 M glutamate buffer (pH 4.0), and phosphate-buffered saline (PBS) at pH 7.4 as a common physiological buffer.[1][2]
-
Dilute the this compound stock solution into each of the prepared buffers to the final desired concentration for your assay.
-
-
Incubation:
-
Aliquot the this compound solutions into appropriate storage vials (e.g., polypropylene tubes to minimize adsorption).
-
Incubate the vials at different temperatures relevant to your experimental procedures (e.g., 4°C for refrigeration, 25°C for room temperature, and 37°C for physiological conditions).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), remove an aliquot from each condition.
-
Immediately analyze the samples or store them at -80°C to halt further degradation until analysis.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Use a reversed-phase HPLC (RP-HPLC) method to separate this compound from its degradation products.
-
A C18 column is typically suitable for peptide analysis.
-
The mobile phase can consist of a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (typically around 220 nm or 280 nm for peptides containing aromatic amino acids).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) can be determined from the slope of this line.
-
The shelf-life (t90%), which is the time it takes for 10% of the peptide to degrade, can be calculated using the formula: t90% = 0.105 / k.
-
Q3: Are there any known degradation pathways for somatostatin analogs that I should be aware of?
While specific degradation pathways for this compound are not detailed in the provided search results, somatostatin and its analogs can undergo degradation through several mechanisms. Understanding these can help in troubleshooting stability issues.
Potential Degradation Pathways for Peptides:
Caption: Potential chemical degradation pathways for this compound.
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This is a common degradation pathway for peptides in solution.
-
Oxidation: Methionine (Met), tryptophan (Trp), and cysteine (Cys) residues are susceptible to oxidation. This can be minimized by using antioxidants or by purging solutions with an inert gas like nitrogen or argon.
-
Disulfide Bond Scrambling: For peptides containing disulfide bridges, incorrect disulfide bond formation or exchange can occur, leading to loss of biological activity.
References
- 1. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting Veldoreotide off-target effects in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of Veldoreotide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic somatostatin analog that acts as a full agonist at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][2] Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase, modulation of ion channels (calcium and potassium), and activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These actions collectively result in the inhibition of hormone secretion and cell proliferation in SSTR-expressing cells.
Q2: What are the potential sources of off-target effects with this compound in cell culture?
While this compound is designed to be selective for SSTR2, 4, and 5, off-target effects in cell culture can potentially arise from several sources:
-
Interaction with other GPCRs: this compound may have low-affinity interactions with other GPCRs that share structural homology with SSTRs, particularly other members of the Gi/o-coupled receptor family.
-
Modulation of Ion Channels: Somatostatin analogs are known to modulate the activity of calcium and potassium channels.[3] It is possible that this compound could directly or indirectly affect ion channel function in a manner independent of SSTR2, 4, or 5, especially at high concentrations.
-
"Biased Agonism": this compound might act as a biased agonist, preferentially activating certain downstream signaling pathways of a target receptor over others. This could lead to unexpected cellular responses that differ from those induced by the endogenous ligand, somatostatin.
-
Cell Line-Specific Factors: The expression profile of receptors and signaling molecules in a particular cell line can influence the cellular response to this compound. In cell lines with low or absent SSTR2, 4, and 5 expression, any observed effects are likely to be off-target.
Q3: My cells do not express SSTR2, 4, or 5, yet I observe an effect with this compound. What could be the cause?
If you observe a cellular response to this compound in a cell line confirmed to be negative for SSTR2, 4, and 5, it is highly indicative of an off-target effect. The underlying cause could be one of the mechanisms mentioned in Q2. It is recommended to perform a series of control experiments to characterize this effect, as outlined in the troubleshooting guides below.
Q4: How can I differentiate between on-target and off-target effects of this compound?
Differentiating between on-target and off-target effects is crucial for the correct interpretation of your experimental results. Here are some strategies:
-
Use SSTR-negative control cell lines: Compare the effects of this compound on your target cell line with its effects on a cell line that does not express SSTR2, 4, or 5.
-
Employ SSTR antagonists: Pre-treatment of your cells with specific antagonists for SSTR2 and SSTR5 can help determine if the observed effect is mediated by these receptors.
-
Vary this compound concentration: Off-target effects often occur at higher concentrations. A dose-response study can help to distinguish between high-affinity on-target effects and low-affinity off-target effects.
-
Knockdown or knockout of SSTRs: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of SSTRs in your target cells can definitively identify on-target effects.
Troubleshooting Guides
Problem 1: Unexpected Inhibition of Cell Proliferation
You are observing a decrease in cell proliferation in your cell line upon treatment with this compound, but you are unsure if this is an on-target or off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation inhibition.
Quantitative Data Summary: this compound On-Target Activity
| Parameter | SSTR2 | SSTR4 | SSTR5 | Cell Line | Reference |
| Emax (%) | 98.4 | 99.5 | 96.9 | HEK293 | [1][2] |
| -logEC50 (M) | 9.0 ± 0.1 | 8.8 ± 0.1 | 9.3 ± 0.1 | HEK293 | [1][2] |
Emax: Maximum effect; EC50: Half maximal effective concentration.
Problem 2: Unexplained Changes in Intracellular Signaling
You have detected a change in a signaling pathway (e.g., cAMP levels, calcium flux) that is not consistent with the known downstream signaling of SSTR2, 4, or 5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous intracellular signaling.
This compound Signaling Profile
This compound is a full agonist at SSTR2, SSTR4, and SSTR5, and is expected to induce the following on-target signaling events:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cAMP levels.
-
Modulation of Ion Channels:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx.
-
-
Activation of Phosphatases: Such as SHP-1 and SHP-2, which can modulate downstream signaling pathways like the MAPK/ERK pathway.
Caption: this compound on-target signaling pathways.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to SSTRs or to screen for binding to other GPCRs.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [¹²⁵I]-Somatostatin)
-
This compound (unlabeled competitor)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
cAMP Assay
This protocol is used to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treat with this compound for a defined period. To measure inhibition of adenylyl cyclase, co-treat with Forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Quantify the cAMP levels and compare the results from this compound-treated cells to control cells.
References
Veldoreotide Delivery Optimization in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Veldoreotide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin analog.[1] It works by binding to somatostatin receptors (SSTR), specifically SSTR2, SSTR4, and SSTR5, acting as a full agonist.[1] This interaction triggers intracellular signaling pathways that can inhibit the secretion of various hormones and regulate cell growth.
Q2: What are the common administration routes for this compound in animal studies?
While specific in vivo studies for this compound are not extensively published, based on studies with similar somatostatin analogs like octreotide and pasireotide, the most common and recommended route of administration in animal models such as mice and rats is subcutaneous (SC) injection .[2][3][4][5] Intravenous (IV) administration is also a possibility for pharmacokinetic studies.
Q3: What are the potential side effects of this compound in animal models?
Specific side effect profiles for this compound in animals are not well-documented. However, based on the known effects of other somatostatin analogs, potential side effects may include:
-
Gastrointestinal issues: Diarrhea, loose stools, and abdominal bloating.
-
Metabolic changes: Hyperglycemia (high blood sugar) or hypoglycemia (low blood sugar) due to the inhibition of insulin and glucagon secretion.[6]
-
Injection site reactions: Pain, swelling, or redness at the injection site.[3]
II. Troubleshooting Guides
Formulation and Administration
Q: My this compound powder is difficult to dissolve. What vehicle should I use?
A: For subcutaneous injections of peptides like this compound, a common and generally well-tolerated vehicle is sterile 0.9% saline or phosphate-buffered saline (PBS) . If solubility is an issue, a small percentage of a solubilizing agent such as DMSO may be used, but it should be diluted significantly with saline or PBS to minimize tissue irritation. It is recommended to start with a low concentration of the organic solvent and assess for any adverse reactions at the injection site.
Q: What is the recommended injection volume for subcutaneous administration in mice and rats?
A: To avoid tissue damage and ensure proper absorption, it is crucial to adhere to recommended injection volumes.
| Animal Model | Maximum Volume per Site (mL/kg) |
| Mouse | 5 - 10 |
| Rat | 5 - 10 |
Data extrapolated from general guidelines for substance administration in rodents.[2][3]
Q: I am observing precipitation of this compound in my stock solution. How can I prevent this?
A: To prevent precipitation, consider the following:
-
pH adjustment: The solubility of peptides is often pH-dependent. Ensure the pH of your vehicle is within the optimal range for this compound stability.
-
Storage conditions: Store stock solutions at the recommended temperature (typically 2-8°C) and protect from light.
-
Fresh preparation: Prepare solutions fresh before each experiment whenever possible.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
Experimental Variability and Unexpected Results
Q: I am seeing high variability in the response to this compound between animals. What could be the cause?
A: High variability can stem from several factors:
-
Injection technique: Inconsistent injection depth or volume can lead to variable absorption rates. Ensure all personnel are properly trained in subcutaneous injection techniques.
-
Animal stress: Stress can influence physiological parameters and drug metabolism. Handle animals gently and allow for an acclimatization period before experiments.
-
Formulation issues: Inconsistent formulation preparation can lead to variations in drug concentration.
-
Biological variation: Inherent biological differences between animals can contribute to variability. Ensure your study is adequately powered to account for this.
Q: The in vivo efficacy of this compound in my study is lower than expected based on in vitro data. Why might this be?
A: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or rapid clearance of this compound in the animal model can lead to lower than expected exposure at the target site.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation may be low.
-
Protein binding: this compound may bind to plasma proteins, reducing the amount of free drug available to interact with receptors.
III. Experimental Protocols & Data
Experimental Protocol: Subcutaneous Administration of a Somatostatin Analog in a Rodent Model (Example based on Octreotide)
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Male/Female Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley), age and weight appropriate for the study.
-
Formulation Preparation:
-
Dissolve the somatostatin analog powder in sterile 0.9% saline to the desired concentration.
-
Ensure the final solution is clear and free of particulates.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Dosing:
-
Doses for somatostatin analogs can vary widely depending on the study's objective. For reference, octreotide has been administered to mice at doses ranging from 50 mcg/kg to 500 mcg/kg three times daily.[7]
-
-
Administration Procedure:
-
Restrain the animal gently but firmly.
-
Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a "tent".
-
Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) at the base of the tented skin, parallel to the spine.[2][3]
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions at the injection site for a period post-injection.
-
Monitor relevant physiological or behavioral parameters according to the study design.
-
Quantitative Data: Pharmacokinetics of a Related Somatostatin Analog (Pasireotide) in Rats
As specific pharmacokinetic data for this compound in animals is not publicly available, the following table summarizes data from a study on Pasireotide, another multi-receptor targeted somatostatin analog, in rats. This can provide a general reference for expected pharmacokinetic behavior.
| Parameter | Subcutaneous (SC) Administration |
| Dose | 4 mg/kg |
| Cmax (ng/mL) | ~17 (at 24 hours) |
| Tmax (days) | ~10-15 |
| AUC (ng*day/mL) | Not explicitly stated, but plasma levels were sustained |
| Bioavailability | Well absorbed |
Data is an approximation derived from graphical representations in FDA reports for Pasireotide LAR formulation in rats.[8]
IV. Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Delivery.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. cpeg-gcep.net [cpeg-gcep.net]
- 6. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. These highlights do not include all the information needed to use OCTREOTIDE ACETATE INJECTION safely and effectively. See full prescribing information for OCTREOTIDE ACETATE INJECTION. OCTREOTIDE ACETATE injection, for subcutaneous or intravenous use Initial U.S. Approval: 1988 [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Veldoreotide Degradation in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Veldoreotide in biological samples. The following information is curated to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a synthetic somatostatin analog.[1][2] Like other peptide-based therapeutics, it is susceptible to degradation by proteases present in biological matrices such as plasma and serum.[1][3] This degradation can lead to inaccurate quantification and misinterpretation of experimental data.
Q2: What are the primary pathways of peptide degradation in biological samples?
Peptide degradation in biological samples is primarily caused by enzymatic activity from proteases. The specific proteases and the rate of degradation can vary depending on the sample type (e.g., whole blood, serum, or plasma) and the specific peptide sequence. For somatostatin analogs, cleavage can occur at various sites, leading to inactive fragments.
Q3: Which anticoagulant should I use for blood collection to ensure this compound stability?
For peptide hormone analysis, EDTA plasma is generally recommended.[4] EDTA helps to inhibit metalloproteases, which are a major class of enzymes responsible for peptide degradation. Studies on other hormones have shown that EDTA plasma provides better stability compared to serum or heparinized plasma, especially when samples are stored at 4°C.[4] However, for optimal stability, the use of specialized collection tubes containing a cocktail of protease inhibitors is the best practice.
Q4: Should I use protease inhibitors, and if so, which ones?
Yes, using protease inhibitors is highly recommended to prevent this compound degradation. A broad-spectrum protease inhibitor cocktail should be added to the collection tube before the blood draw. Commercially available tubes, such as P800 tubes, contain a cocktail of inhibitors that can effectively stabilize peptides like GLP-1, which is also susceptible to rapid degradation.
Q5: What is the recommended procedure for processing blood samples after collection?
To minimize degradation, blood samples should be processed promptly after collection. The general workflow is as follows:
-
Collection: Collect blood in pre-chilled EDTA tubes containing a protease inhibitor cocktail.
-
Mixing: Gently invert the tube several times to ensure proper mixing of the blood with the anticoagulant and inhibitors.
-
Cooling: Immediately place the sample on wet ice or in a refrigerated centrifuge.
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 1000-2000 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-chilled, labeled polypropylene tubes. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Q6: How should I store my this compound-containing plasma samples?
For long-term storage, plasma samples should be kept at -80°C. It is crucial to minimize freeze-thaw cycles, as these can accelerate peptide degradation. Therefore, it is recommended to store samples in multiple small aliquots.
Q7: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?
Ideally, freeze-thaw cycles should be completely avoided. If repeated analysis is necessary, it is best to thaw a fresh aliquot for each experiment. The impact of freeze-thaw cycles on this compound stability has not been specifically published, but for peptides in general, each cycle can lead to a significant loss of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample Degradation: Inadequate inhibition of proteases during collection and processing. | - Use EDTA collection tubes containing a comprehensive protease inhibitor cocktail. - Ensure samples are kept on ice at all times and processed within 30 minutes of collection. - Centrifuge at 4°C. |
| Improper Storage: Samples stored at too high a temperature or subjected to multiple freeze-thaw cycles. | - Store plasma aliquots at -80°C immediately after processing. - Use a fresh aliquot for each analysis to avoid freeze-thaw cycles. | |
| Adsorption to Surfaces: Peptides can adsorb to glass or certain types of plastic. | - Use low-protein-binding polypropylene tubes for collection, processing, and storage. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in time from collection to processing or temperature fluctuations. | - Standardize the sample handling protocol for all samples. - Ensure all samples are treated identically, including centrifugation time and temperature. |
| Partial Degradation: Inconsistent protease activity between samples. | - Ensure thorough mixing of blood with anticoagulants and protease inhibitors upon collection. | |
| Poor recovery during sample extraction | Suboptimal Extraction Method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be suitable for this compound. | - Optimize the extraction method. For peptides, mixed-mode or reversed-phase SPE cartridges are often effective. - Ensure the pH of the buffers used is optimal for this compound recovery. |
| Analyte Precipitation: High concentrations of organic solvents can cause peptides to precipitate. | - Limit the concentration of organic solvents in the final extract and during reconstitution. Adding a small percentage of acid (e.g., formic acid) can help maintain solubility. |
Quantitative Data Summary
Disclaimer: The following data is based on studies of other somatostatin analogs (Octreotide and Lanreotide) and general peptide stability studies, as specific quantitative stability data for this compound is not publicly available. These values should be used as a general guide, and in-house stability studies for this compound are strongly recommended.
Table 1: Stability of Somatostatin Analogs in Human Plasma under Different Conditions
| Compound | Matrix | Storage Temperature | Stability (Time to 10% degradation) | Reference |
| Octreotide | EDTA Plasma | 4°C | > 120 hours | General Peptide Stability[4] |
| Octreotide | EDTA Plasma | 30°C | < 24 hours | General Peptide Stability[4] |
| Lanreotide | Serum or EDTA Plasma | Room Temperature | Stable for up to 3 days | [4] |
Table 2: Effect of Anticoagulants on Hormone Stability (General Guidance)
| Anticoagulant | Storage at 4°C (up to 120h) | Storage at 30°C | General Recommendation | Reference |
| EDTA | Most hormones stable | 8 hormones stable for >120h | Recommended | [4] |
| Heparin | 13 hormones stable | 3 hormones stable for >120h | Less stable than EDTA | [4] |
| Sodium Fluoride/Potassium Oxalate | Most hormones stable | - | Good stability at 4°C | [4] |
| Serum (no anticoagulant) | Less stable than EDTA plasma | Least stable | Not recommended | [4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
Materials:
-
Pre-chilled K2-EDTA blood collection tubes containing a protease inhibitor cocktail (e.g., BD™ P800)
-
Tourniquet, needles, and other venipuncture supplies
-
Wet ice bucket
-
Refrigerated centrifuge (4°C)
-
Low-protein-binding polypropylene cryovials
-
Pipettes and sterile, low-retention tips
Procedure:
-
Label all collection tubes and cryovials clearly.
-
Pre-chill the blood collection tubes on wet ice for at least 30 minutes before use.
-
Perform venipuncture and collect the desired volume of blood directly into the pre-chilled tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Place the tube immediately on wet ice.
-
Within 30 minutes of collection, centrifuge the tube at 1,600 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells, and transfer it to the pre-chilled polypropylene cryovials.
-
Immediately store the plasma aliquots upright in a -80°C freezer until analysis.
Protocol 2: this compound Stability Assessment in Plasma
Objective: To determine the in vitro stability of this compound in human plasma at different temperatures.
Materials:
-
Pooled human K2-EDTA plasma
-
This compound stock solution of known concentration
-
Incubators or water baths set at 4°C and 37°C
-
Sample extraction materials (e.g., SPE cartridges)
-
LC-MS/MS system for this compound quantification
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
Procedure:
-
Thaw the pooled human plasma on ice.
-
Spike the plasma with this compound to a final concentration relevant to the expected in vivo levels.
-
Aliquot the spiked plasma into multiple tubes for each time point and temperature.
-
For the 0-hour time point, immediately process the samples as described in step 7.
-
Place the remaining aliquots in the respective incubators (4°C and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove the aliquots for each temperature condition.
-
Immediately stop the enzymatic degradation by adding a protein precipitation solvent (e.g., acetonitrile with 1% formic acid) and the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Recommended workflow for blood sample handling to minimize this compound degradation.
Caption: Troubleshooting logic for investigating low or variable this compound concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interscienceinstitute.com [interscienceinstitute.com]
Veldoreotide Technical Support Center: Addressing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental results when working with Veldoreotide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin analog. It functions as a full agonist for somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][2][3] By binding to these G-protein coupled receptors, this compound can modulate various cellular processes, including hormone secretion and cell proliferation.
Q2: What are the primary applications of this compound in a research setting?
A2: In a research context, this compound is primarily used to investigate the roles of SSTR2, SSTR4, and SSTR5 in various physiological and pathophysiological processes. Common applications include studying its effects on hormone secretion (e.g., growth hormone), cell proliferation in cancer cell lines, and its potential as a therapeutic agent for neuroendocrine tumors and other conditions with SSTR expression.[4]
Q3: How should this compound be stored to ensure its stability?
A3: As a peptide, this compound should be stored in a lyophilized state at -20°C for long-term stability. For short-term use, it can be reconstituted in a suitable solvent and stored in aliquots at -20°C to minimize freeze-thaw cycles. It is advisable to consult the manufacturer's specific recommendations for optimal storage conditions.
Q4: Which cell lines are suitable for studying this compound's effects?
A4: The choice of cell line is critical and depends on the expression of the target receptors (SSTR2, SSTR4, and SSTR5). Commonly used cell lines for studying somatostatin analogs include human embryonic kidney 293 (HEK293) cells and human pancreatic neuroendocrine tumor (BON-1) cells, which can be stably transfected to express specific SSTR subtypes.[2] It is essential to verify receptor expression in the chosen cell line before initiating experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other somatostatin analogs for easy comparison.
Table 1: Receptor Binding Affinity (Ki)
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.8 | 30 | >1000 | 6.3 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Somatostatin-14 | 1.1 | 0.2 | 0.7 | 1.3 | 0.4 |
Note: Specific Ki values for this compound were not available in the reviewed literature. The table presents data for other common somatostatin analogs for comparative purposes.
Table 2: Functional Potency (EC50) and Efficacy (Emax) in HEK293 Cells
| Compound | Receptor | EC50 (nM) | Emax (% of Somatostatin-14) |
| This compound | SSTR2 | 1.8 | 98.4 |
| SSTR4 | 0.9 | 99.5 | |
| SSTR5 | 0.4 | 96.9 | |
| Octreotide | SSTR2 | 0.3 | 100 |
| SSTR4 | >1000 | 27.4 | |
| SSTR5 | 180 | 85.2 | |
| Pasireotide | SSTR2 | 8.9 | 97.1 |
| SSTR4 | >1000 | 52.0 | |
| SSTR5 | 0.5 | 98.5 |
Data sourced from a fluorescence-based membrane potential assay in HEK293 cells stably expressing the respective SSTR subtype.[2]
Troubleshooting Guides
Issue 1: High Variability in Functional Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Cell Line Instability: | - Verify Receptor Expression: Regularly confirm the expression levels of SSTR2, SSTR4, and SSTR5 in your cell line using techniques like qPCR or western blotting. Sub-culture cells for a limited number of passages to prevent genetic drift. - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. Avoid using cells that are over-confluent. |
| Inconsistent Assay Conditions: | - Standardize Protocols: Adhere strictly to a detailed, written protocol for all experiments. Pay close attention to incubation times, temperatures, and reagent concentrations. - Reagent Quality: Use high-quality, fresh reagents. Aliquot and store reagents as recommended to avoid degradation. |
| Ligand Degradation: | - Proper Storage: Store this compound as recommended (-20°C, protected from light). Prepare fresh working solutions for each experiment from a new aliquot. |
| Operator Variability: | - Consistent Technique: Ensure consistent pipetting techniques and cell handling across all experiments and by all personnel involved. |
Issue 2: Low or No Response in Cell-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Receptor Expression: | - Select Appropriate Cell Line: Use a cell line known to express the target SSTRs or a stably transfected cell line with confirmed high-level expression.[2] - Induce Expression: If using an inducible expression system, ensure optimal induction conditions. |
| Incorrect Assay Setup: | - Optimize Cell Density: Titrate the cell seeding density to find the optimal number of cells per well for a robust signal window. - Check Reagent Concentrations: Verify the concentrations of all reagents, including this compound and any detection reagents. |
| Assay Interference: | - Media Components: Serum components in the cell culture media can sometimes interfere with assays. Consider using serum-free media for the duration of the assay if possible. - Compound Interference: If testing this compound in the presence of other compounds, check for any potential interference with the assay's detection method. |
Detailed Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels upon this compound binding to SSTRs, leading to a change in membrane potential that is detected by a fluorescent dye.[2]
Methodology:
-
Cell Seeding: Seed HEK293 cells stably co-expressing the desired SSTR and GIRK channels in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: After 24-48 hours, remove the culture medium and load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., somatostatin-14, octreotide, pasireotide) in a suitable assay buffer.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin kinetic reading of fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the dose-response curves and determine the EC50 and Emax values.
WST-1 Cell Proliferation Assay
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6][7]
Methodology:
-
Cell Seeding: Seed BON-1 cells (or another suitable cell line expressing the target SSTRs) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and WST-1 but no cells). Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell proliferation.
Visualizations
This compound Signaling Pathway
References
- 1. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Veldoreotide Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Veldoreotide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the refinement of this compound dosage for maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the handling and use of this compound in a research setting.
| Question | Answer |
| 1. How should I reconstitute and store lyophilized this compound? | For optimal stability, it is recommended to reconstitute lyophilized this compound in sterile, distilled water or a buffer appropriate for your experimental system. Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage (days to weeks), reconstituted aliquots can be kept at 2-8°C. |
| 2. I am observing low or no response in my cell-based assay. What are the potential causes? | Several factors could contribute to a weak or absent signal. First, verify the expression of the target somatostatin receptors (SSTR2, SSTR4, and SSTR5) in your cell line. Low receptor density will result in a diminished response. Second, ensure the integrity of the this compound peptide; improper storage or handling can lead to degradation. Third, optimize your assay conditions, including cell seeding density, incubation times, and the concentration of this compound. Finally, consider the possibility of low signal-to-noise ratio in your detection method; refer to the troubleshooting guide for your specific assay for optimization strategies. |
| 3. My dose-response curve is not sigmoidal. How can I troubleshoot this? | A non-sigmoidal dose-response curve can indicate several issues. If the curve is flat, it may be due to the reasons listed in FAQ #2 (low receptor expression, degraded peptide, etc.). If the curve is irregular, it could be a result of compound precipitation at higher concentrations, off-target effects, or cellular toxicity. Ensure complete solubilization of this compound at all tested concentrations. It is also advisable to perform a cell viability assay in parallel to rule out cytotoxicity-induced artifacts. |
| 4. What is a good starting point for determining the optimal in vivo dosage of this compound? | Currently, specific in vivo dosage recommendations for this compound from published preclinical or clinical studies are limited. However, a common starting point for in vivo studies is to perform a dose-ranging study based on the in vitro EC50 values. As a general guideline for somatostatin analogues, initial in vivo doses in animal models are often in the micrograms per kilogram range. It is critical to conduct a pilot study with a wide range of doses to determine the optimal therapeutic window and to monitor for both efficacy and potential side effects. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can further refine dose selection. |
| 5. Are there any known off-target effects of this compound I should be aware of? | This compound is known to be a full agonist at SSTR2, SSTR4, and SSTR5. While its selectivity for these receptors is a key feature, researchers should always consider the possibility of off-target effects, especially at high concentrations. It is good practice to include control experiments with cell lines lacking the target receptors or to use specific antagonists for SSTR2 and SSTR5 to isolate the effects mediated by SSTR4, for example.[1] |
| 6. How can I minimize peptide adsorption to labware? | Peptides can adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration. To mitigate this, use low-protein-binding microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers can also help to reduce non-specific binding. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. This information is crucial for designing dose-response experiments and understanding the compound's activity profile.
Table 1: In Vitro Efficacy (Emax) of this compound and Other Somatostatin Analogues in HEK293 Cells [2][3]
| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| This compound | 98.4 | 99.5 | 96.9 |
| Octreotide | - | 27.4 | - |
| Pasireotide | - | 52.0 | - |
Emax represents the maximum response achievable by the compound.
Table 2: In Vitro Potency (EC50) of this compound in HEK293 Cells Co-expressing SSTRs and GIRK2 Channels [2]
| Receptor | EC50 (nM) |
| SSTR2 | 0.25 |
| SSTR4 | 0.85 |
| SSTR5 | 0.13 |
EC50 is the concentration of a drug that gives a half-maximal response.
Table 3: Inhibition of Chromogranin A (CgA) Secretion and Cell Proliferation by this compound in BON-1 Cells [1][4]
| Assay | Cell Line | This compound Effect |
| CgA Secretion | BON-1 cells expressing SSTR4 | Greater reduction compared to cells expressing SSTR2 and SSTR5 (65.3% vs. 80.3% and 77.6%, respectively) |
| Cell Proliferation | BON-1 cells expressing SSTR4 | Greater inhibition than somatostatin-14 (71.2% vs. 79.7%) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic effect of this compound.
Protocol 1: Fluorescence-Based Membrane Potential Assay for SSTR Activation
This protocol is adapted from studies characterizing this compound's activity in HEK293 cells.[2]
Objective: To measure the activation of SSTR2, SSTR4, and SSTR5 by this compound by detecting changes in cell membrane potential.
Materials:
-
HEK293 cells stably co-expressing the human SSTR of interest (SSTR2, SSTR4, or SSTR5) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
This compound and other test compounds.
-
Fluorescence membrane potential assay kit.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into the microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions, to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer at 10x the final desired concentration.
-
Fluorescence Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Measure the baseline fluorescence for a set period (e.g., 60 seconds). c. Add the this compound/control solutions to the wells. d. Immediately begin kinetic measurement of fluorescence for a defined period (e.g., 240 seconds).
-
Data Analysis: a. Normalize the fluorescence signal to the baseline reading for each well. b. Plot the change in fluorescence against the log of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: WST-1 Cell Proliferation Assay
This protocol is based on methods used to evaluate the anti-proliferative effects of this compound on BON-1 neuroendocrine tumor cells.[4]
Objective: To determine the effect of this compound on the proliferation of cells expressing somatostatin receptors.
Materials:
-
BON-1 cells (or another relevant cell line) expressing SSTRs.
-
This compound and control compounds.
-
WST-1 cell proliferation reagent.
-
Complete cell culture medium.
-
96-well tissue culture plates.
-
A microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background.
-
Data Analysis: a. Subtract the background absorbance from the 450 nm readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: this compound Signaling Pathway
Caption: Dose-Response Experimental Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
identifying potential Veldoreotide cross-reactivity with other receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying potential cross-reactivity of Veldoreotide with other receptors. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptor targets?
This compound is a synthetic somatostatin analogue.[1][2] Its primary targets are the somatostatin receptor (SSTR) subtypes 2, 4, and 5.[1][3][4][5] this compound acts as a full agonist at these receptors, meaning it activates them to elicit a biological response.[3][4]
Q2: Why is it important to investigate the potential cross-reactivity of this compound?
Investigating the cross-reactivity of this compound is crucial for several reasons:
-
Understanding Off-Target Effects: Binding to unintended receptors can lead to unexpected physiological effects or side effects. Identifying these off-target interactions is essential for a comprehensive safety profile of the drug.
-
Interpreting Experimental Results: If this compound interacts with other receptors expressed in a test system, it can complicate the interpretation of experimental data. Knowing the full receptor interaction profile helps in attributing observed effects to the correct receptor.
-
Discovering Novel Therapeutic Applications: Cross-reactivity is not always detrimental. In some cases, interactions with other receptors might reveal new therapeutic possibilities for this compound.
Q3: Which other receptors are most likely to show cross-reactivity with this compound?
The highest potential for cross-reactivity is with other somatostatin receptor subtypes (SSTR1 and SSTR3) due to structural similarities among the SSTR family.[6] While this compound has a known high affinity for SSTR2, SSTR4, and SSTR5, its interaction with SSTR1 and SSTR3 is less characterized and warrants investigation.[7] Cross-reactivity with other G-protein coupled receptors (GPCRs) outside the SSTR family is less likely but cannot be entirely ruled out without experimental evidence.
Q4: What are the key experimental approaches to determine this compound's cross-reactivity?
The primary methods to assess receptor cross-reactivity include:
-
Competitive Radioligand Binding Assays: These assays measure the ability of this compound to displace a known radiolabeled ligand from a specific receptor. This allows for the determination of its binding affinity (Ki).[8][9]
-
Functional Assays: These experiments determine whether binding of this compound to a receptor triggers a cellular response. Common functional assays for SSTRs (which are Gi/o-coupled GPCRs) include:
-
cAMP Measurement Assays: Activation of Gi-coupled receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
-
Cell Proliferation Assays: Somatostatin analogues can inhibit the proliferation of certain cell types.[3][4][12]
-
Membrane Potential Assays: Activation of certain SSTRs can alter ion channel activity, leading to changes in membrane potential.[3][4]
-
Data Presentation: this compound and Other Somatostatin Analogues
The following tables summarize the available quantitative data on the functional activity of this compound and the binding affinities of other common somatostatin analogues. This information is critical for designing and interpreting cross-reactivity studies.
Table 1: Functional Activity of this compound at Human SSTR Subtypes
| Receptor Subtype | This compound Emax (%) | Octreotide Emax (%) | Pasireotide Emax (%) | Cell Line | Assay Type |
| SSTR2 | 98.4 | - | - | HEK293 | Membrane Potential Assay[3][4] |
| SSTR4 | 99.5 | 27.4 | 52.0 | HEK293 | Membrane Potential Assay[3][4] |
| SSTR5 | 96.9 | - | - | HEK293 | Membrane Potential Assay[3][4] |
Emax represents the maximum functional response elicited by the compound.
Table 2: Binding Affinities (Ki in nM) of Common Somatostatin Analogues for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000 | High Affinity | Low Affinity | No Affinity | Low Affinity |
| Lanreotide | >1000 | High Affinity | Low Affinity | No Affinity | Low Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity | >100 | High Affinity |
(Data compiled from multiple sources.[6][7][13] Note: Specific Ki values for this compound are not widely available in the public domain.)
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess this compound's cross-reactivity, along with troubleshooting guides to address common issues.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor.
Experimental Workflow
Detailed Protocol
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a constant concentration of the radioligand (typically at its Kd concentration) to all wells except for the non-specific binding (NSB) wells.
-
Add increasing concentrations of this compound to the competition wells.
-
For total binding wells, add only the radioligand and buffer.
-
For NSB wells, add the radioligand and a high concentration of a non-labeled ligand known to bind to the receptor.
-
-
Incubation:
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[8]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Competitive Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a lower concentration of the radioligand, closer to its Kd value. |
| Insufficient washing of filters. | Increase the number of wash steps or the volume of wash buffer. | |
| Radioligand is sticking to the filter or plate. | Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. | |
| Low or No Specific Binding | Low receptor expression in the cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand or this compound. | Use fresh stocks of ligands and store them properly. | |
| Incubation time is too short to reach equilibrium. | Increase the incubation time. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents.[14] |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. | |
| Cell membranes not uniformly suspended. | Vortex the membrane preparation before adding it to the wells. |
cAMP Measurement Assay
This protocol is for a functional assay to determine if this compound acts as an agonist or antagonist at a Gi-coupled receptor by measuring changes in intracellular cAMP levels.
Signaling Pathway
Detailed Protocol
-
Cell Culture and Plating:
-
Culture cells expressing the Gi-coupled receptor of interest.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[15]
-
Pre-incubate the cells with the stimulation buffer.
-
To measure agonist activity, add increasing concentrations of this compound.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist for the receptor (at its EC50 concentration).
-
For Gαi-coupled receptors, it's often necessary to stimulate adenylyl cyclase with forskolin to generate a detectable basal level of cAMP that can then be inhibited by the agonist.[10]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in your samples based on the standard curve.
-
For agonist activity, plot the cAMP concentration against the this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax.
-
For antagonist activity, determine the shift in the agonist's dose-response curve to calculate the IC50.
-
Troubleshooting Guide: cAMP Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal cAMP Levels | Constitutive receptor activity. | Serum-starve the cells before the assay.[15] |
| Contaminants in the media or reagents. | Use fresh, high-purity reagents. | |
| Low Signal-to-Background Ratio | Low receptor expression. | Use a cell line with higher receptor expression. |
| Inefficient cell lysis. | Optimize the lysis buffer and procedure. | |
| Insufficient stimulation with forskolin (for Gi assays). | Optimize the forskolin concentration.[10] | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension when plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer.[14] | |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique.[18] |
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a specific cell line.
Detailed Protocol
-
Cell Plating:
-
Plate the cells in a 96-well plate at a low density that allows for growth over the course of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Measurement of Proliferation:
-
There are several methods to measure cell proliferation[12][19][20]:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
DNA Synthesis Assays (e.g., BrdU): These assays measure the incorporation of a labeled nucleoside analog into newly synthesized DNA.[21]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the percentage of proliferation inhibition as a function of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Troubleshooting Guide: Cell Proliferation Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Cell Growth | Uneven cell plating. | Ensure a single-cell suspension before plating and mix well. |
| Edge effects in the plate. | Maintain proper humidity in the incubator and consider not using the outer wells. | |
| Inconsistent Drug Effects | Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. |
| Cell line has become resistant or has changed its characteristics. | Use a low passage number of the cell line. | |
| Assay Interference | The compound being tested interferes with the assay chemistry (e.g., MTT reduction). | Run a cell-free control with the compound and the assay reagents to check for interference. |
| High background from dead cells. | Wash the cells before adding the assay reagent. |
By utilizing these FAQs, data tables, and detailed experimental guides, researchers can effectively design and execute experiments to characterize the cross-reactivity profile of this compound, leading to a more complete understanding of its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 6. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. biocompare.com [biocompare.com]
Technical Support Center: Enhancing Veldoreotide's Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-proliferative effects of Veldoreotide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's anti-proliferative effect?
This compound is a somatostatin analog that exerts its anti-proliferative effects by binding to somatostatin receptors (SSTRs), specifically SSTR2, SSTR4, and SSTR5.[1][2][3] Activation of these G-protein coupled receptors initiates a signaling cascade that can lead to cell cycle arrest and apoptosis.[4]
Q2: Which cell lines are suitable for studying this compound's effects?
Neuroendocrine tumor (NET) cell lines that express SSTR2, SSTR4, and/or SSTR5 are appropriate models. The BON-1 human pancreatic NET cell line, which endogenously expresses SSTR2 and SSTR5, is a commonly used model.[1][2] For studying SSTR4-mediated effects, BON-1 cells can be engineered to express the SSTR4 receptor.[1][2]
Q3: How can I enhance the anti-proliferative effects of this compound?
Two primary strategies can be employed:
-
Upregulation of Somatostatin Receptors: Increasing the expression of SSTRs on the tumor cell surface can enhance this compound's binding and subsequent anti-proliferative signaling. Histone deacetylase (HDAC) inhibitors have been shown to increase SSTR2 expression in NET cell lines.[2]
-
Combination Therapy: Combining this compound with other anti-cancer agents, such as chemotherapy drugs or targeted radionuclide therapy, may lead to synergistic or additive anti-proliferative effects.[1]
Q4: Are there known off-target effects of this compound?
While specific off-target kinase inhibitor profiles for this compound are not extensively published, it is a principle of pharmacology that any drug can have off-target effects.[5][6] It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Problem 1: Low or Inconsistent Anti-Proliferative Effect of this compound
| Possible Cause | Troubleshooting Step |
| Low SSTR Expression in Cell Line | 1. Verify SSTR2, SSTR4, and SSTR5 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Consider using an HDAC inhibitor (e.g., Valproic Acid, Vorinostat) to upregulate SSTR2 expression. Pre-treat cells with the HDAC inhibitor for 48-72 hours before this compound treatment.[2] |
| Suboptimal this compound Concentration | 1. Perform a dose-response experiment to determine the optimal IC50 concentration of this compound for your specific cell line and experimental conditions. |
| Cell Culture Conditions | 1. Ensure cells are in the logarithmic growth phase during treatment. 2. Maintain consistent cell seeding density. 3. Regularly test for mycoplasma contamination. |
| Assay Variability | 1. Ensure complete solubilization of formazan crystals in MTT assays. 2. Use a multi-channel pipette for reagent addition to minimize timing differences between wells. 3. Include appropriate controls (untreated, vehicle-treated). |
Problem 2: Difficulty in Observing Synergistic Effects with Combination Therapy
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentrations | 1. Determine the individual IC50 values for this compound and the combination drug. 2. Use a fixed-ratio or checkerboard dilution method to test a range of concentrations for both drugs. |
| Incorrect Dosing Schedule | 1. The timing of drug administration can be critical. Experiment with different schedules (e.g., sequential vs. simultaneous treatment). |
| Antagonistic Interaction | 1. The chosen combination may have an antagonistic effect. Consult the literature for known interactions between the drug classes. |
Data Presentation
Table 1: IC50 Values of various HDAC Inhibitors on NET Cell Lines[7]
| HDAC Inhibitor | BON-1 IC50 | NCI-H727 IC50 |
| CI-994 | 1.85 µM | 3.05 µM |
| Entinostat | 218 nM | 315 nM |
| LMK-235 | 154 nM | 348 nM |
| Mocetinostat | 84.3 nM | 171 nM |
| Panobinostat | 3.11 nM | 8.53 nM |
| Valproic Acid | 1.12 mM | 1.31 mM |
Table 2: Effect of Epidrugs on SSTR2 Expression and Octreotide Uptake in BON-1 Cells[8]
| Treatment | sst2 mRNA Expression (% of Control) | [¹²⁵I-Tyr³]octreotide Uptake (% of Control) |
| 5-aza-dC (100 nM) | 255% | 185% |
| VPA (2.5 mM) | 145% | 595% |
| 5-aza-dC + VPA | N/A | 3820% |
Experimental Protocols
Cell Proliferation (MTT) Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
BON-1 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed BON-1 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated wells as controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a spectrophotometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway through SSTR2, SSTR4, and SSTR5.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
dealing with poor solubility of Veldoreotide in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Veldoreotide, with a particular focus on its poor solubility in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in a question-and-answer format.
Question: My lyophilized this compound powder is not dissolving in my standard aqueous buffer (e.g., Phosphate Buffered Saline, PBS). What should I do?
Answer:
This compound acetate exhibits poor solubility in physiological buffers containing chloride ions, such as PBS (pH 7.2) and 0.9% sodium chloride (at pH 4.5). This is due to a "salting out" effect where the chloride ions reduce the solubility of the peptide.
Recommended Actions:
-
Switch to a Chloride-Free Buffer: Attempt to dissolve the this compound in a buffer system that does not contain chloride ions.
-
Use a Recommended Solvent System: this compound acetate has been shown to have good solubility in 20 mM Tris-HCl buffer. This is a recommended starting point for achieving dissolution.
-
Consider Acidic Conditions: The peptide is also soluble in acidic aqueous solutions. You can try dissolving it in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and then diluting it to your desired final concentration with your experimental buffer. Be mindful of the final pH and its compatibility with your assay.
-
Utilize Organic Co-solvents: For highly resistant solubility issues, a small amount of an organic co-solvent can be used.
-
First, attempt to dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO).
-
Then, slowly add your aqueous buffer to the DMSO-peptide solution until the desired final concentration is reached. Note: Ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be cytotoxic.
-
Question: I've managed to dissolve this compound, but it precipitates out of solution upon storage or dilution. How can I prevent this?
Answer:
Precipitation upon storage or dilution can be due to several factors, including a change in pH, temperature, or the concentration of other solutes.
Recommended Actions:
-
Optimize Storage Conditions:
-
Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Control pH: Ensure the pH of your final solution is within the optimal range for this compound solubility. If you used an acidic solvent to dissolve the peptide, the pH of your final solution may need adjustment.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help re-dissolve precipitated peptide. However, prolonged heating should be avoided to prevent degradation.
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and re-dissolve the peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, distilled water is a good starting point. This compound acetate has demonstrated good solubility in water. If solubility issues arise, consider using 20 mM Tris-HCl buffer or a small amount of an acidic solution like 10% acetic acid.
Q2: Can I use buffers containing sodium chloride?
A2: It is generally not recommended. This compound's solubility is known to be poor in solutions containing chloride ions, such as saline and PBS.
Q3: What is the mechanism of action of this compound?
A3: this compound is a somatostatin analog that acts as an agonist for somatostatin receptors (SSTR), with a high affinity for subtypes SSTR2, SSTR4, and SSTR5.[1][2] Binding to these G-protein coupled receptors initiates a signaling cascade that can lead to the inhibition of hormone secretion and cell proliferation.
Q4: How should I store this compound powder and solutions?
A4:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Stock Solutions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are the physical and chemical properties of this compound?
A5:
-
Molecular Formula: C60H74N12O10
-
Molecular Weight: 1123.3 g/mol [3]
Data Presentation: Solubility of this compound and Other Somatostatin Analogs
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes its known qualitative solubility characteristics and provides quantitative data for other commonly used somatostatin analogs for comparison.
| Compound | Solvent/Condition | Solubility |
| This compound Acetate | Water | Relatively High |
| 5% Dextrose | Relatively High | |
| Alcohols (Ethanol, Glycerol, Propylene Glycol) | Relatively High | |
| Acidic Aqueous Solutions (Acetic Acid, TFA) | Relatively High | |
| 0.9% Sodium Chloride (pH 4.5) | Low | |
| Phosphate Buffered Saline (PBS, pH 7.2) | Low | |
| 20 mM Tris-HCl | High | |
| Octreotide Acetate | Water | ≥28.85 mg/mL |
| DMSO | ≥53.96 mg/mL | |
| Ethanol | ≥10.04 mg/mL | |
| Lanreotide Acetate | Water | 23 mg/mL |
| Somatostatin | Water | 0.3 mg/mL to 50 mg/mL[4] (Sonication recommended) |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a general procedure to test the solubility of this compound in various solvents.
Materials:
-
Lyophilized this compound
-
Selection of solvents to be tested (e.g., sterile water, 20 mM Tris-HCl, 10% acetic acid, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Micro-pipettors
-
Analytical balance
Procedure:
-
Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to avoid condensation.
-
Weigh a small, precise amount of this compound powder (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
-
Solvent Addition:
-
Add a small, defined volume of the first test solvent (e.g., 100 µL) to the tube.
-
-
Dissolution Attempts:
-
Vortexing: Vortex the tube vigorously for 30-60 seconds. Visually inspect for any undissolved particles.
-
Sonication: If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Be cautious as sonication can generate heat.
-
Gentle Warming: If necessary, warm the solution briefly to 37°C. Avoid excessive heat.
-
-
Incremental Solvent Addition:
-
If the peptide remains insoluble, add another small, defined volume of the solvent and repeat the dissolution steps.
-
Continue this process until the peptide is fully dissolved or a maximum practical volume is reached.
-
-
Observation and Documentation:
-
A solution is considered clear when no visible particles are present.
-
Record the final volume of solvent required to dissolve the known mass of this compound to calculate the solubility in mg/mL.
-
Repeat the procedure for each solvent to be tested.
-
Experimental Workflow for Solubility Testing
This compound Signaling Pathway
This compound is an agonist for somatostatin receptors SSTR2, SSTR4, and SSTR5. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
References
Technical Support Center: Enhancing the In Vivo Half-Life of Veldoreotide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments aimed at improving the in vivo half-life of Veldoreotide, a somatostatin analog. While specific pharmacokinetic data for this compound is limited in publicly available literature, this resource leverages established methodologies for other somatostatin analogs and cyclic peptides to provide robust starting points for your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of a native cyclic peptide like this compound?
Q2: What are the primary mechanisms of clearance for peptides like this compound?
Peptides are primarily cleared from circulation through enzymatic degradation by proteases and renal filtration.[4] Due to their relatively small size, they are susceptible to rapid removal by the kidneys. The cyclic structure of peptides like this compound offers some inherent resistance to exopeptidases, but they can still be cleaved by endopeptidases.[5][6]
Q3: What are the most common strategies to extend the half-life of therapeutic peptides?
The most widely employed strategies focus on increasing the hydrodynamic size of the peptide to reduce renal clearance and protecting it from enzymatic degradation. These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.[7][8]
-
Lipidation: Conjugation of fatty acids to promote binding to serum albumin.[9][10][11][12][13]
-
Fusion to large proteins: Genetically fusing the peptide to long-lived proteins like albumin or the Fc fragment of immunoglobulins.[4][14][15]
-
Formulation in long-acting release depots: Encapsulating the peptide in biodegradable polymer microspheres or forming a self-assembling gel for sustained release.[2][16][17]
Q4: How does this compound's mechanism of action influence the choice of half-life extension strategy?
This compound is an agonist for somatostatin receptors SSTR2, SSTR4, and SSTR5.[1] It is critical that any modification to extend its half-life does not significantly impair its ability to bind to these receptors. The choice and placement of the modification (e.g., the site of PEGylation or lipidation) should be carefully considered to avoid sterically hindering the receptor-binding domain.
Troubleshooting Guides
PEGylation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low PEGylation Efficiency | - Inefficient activation of PEG reagent.- Suboptimal reaction pH.- Steric hindrance at the target conjugation site. | - Use fresh, high-quality activated PEG.- Optimize the reaction buffer pH (typically pH 7.5-9.0 for amine-reactive PEGs).- Consider a longer or more flexible PEG linker.- If targeting a specific amino acid, ensure it is accessible on the peptide's surface. |
| Heterogeneous Product Mixture | - Non-specific PEGylation at multiple sites (e.g., lysine residues). | - Use site-specific PEGylation strategies (e.g., targeting a unique cysteine residue).- If multiple lysines are present, consider protecting groups or enzymatic PEGylation methods.- Optimize reaction stoichiometry to favor mono-PEGylation. |
| Loss of Biological Activity | - PEG chain sterically hindering the receptor-binding site. | - Use a smaller PEG molecule.- Attach the PEG at a site distal to the known receptor-binding motif.- Employ a cleavable PEG linker that releases the native peptide at the target site. |
| Aggregation of PEGylated Peptide | - Hydrophobic interactions between PEG chains or unfolded peptide. | - Optimize purification and formulation buffers to include stabilizing excipients (e.g., arginine, polysorbate).- Evaluate different PEG architectures (e.g., branched vs. linear). |
Lipidation Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Solubility of Lipidated Peptide | - Increased hydrophobicity due to the lipid chain. | - Co-formulate with solubility enhancers like cyclodextrins or surfactants.- Optimize the pH of the formulation buffer.- Use a shorter fatty acid chain or a more hydrophilic linker. |
| Low Yield During Synthesis/Purification | - Aggregation during solid-phase synthesis or cleavage.- Difficulty in separating the lipidated peptide from unreacted starting materials. | - Use specialized resins and coupling reagents for lipopeptide synthesis.- Optimize the purification gradient in reversed-phase HPLC.- Consider a catch-and-release purification strategy. |
| Inconsistent In Vivo Efficacy | - Variable binding to serum albumin.- Rapid metabolism of the lipid moiety. | - Ensure consistent and complete lipidation of the peptide batch.- Evaluate different fatty acid lengths and linkers to optimize albumin binding affinity.- Assess the metabolic stability of the linker and the fatty acid. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for this compound.
Protocol 1: Site-Specific PEGylation via a Thiol-Maleimide Linkage
This protocol assumes the presence of a unique cysteine residue in the this compound analog.
-
Peptide Preparation: Synthesize or procure a this compound analog with a single, accessible cysteine residue. Ensure the peptide is purified to >95% and the thiol group is in its reduced form.
-
Reaction Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 6.5-7.5. Degas the buffer to minimize oxidation of the cysteine.
-
PEGylation Reaction:
-
Dissolve the this compound analog in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve a maleimide-activated PEG (e.g., mPEG-maleimide) in the reaction buffer at a 1.5 to 5-fold molar excess over the peptide.
-
Add the PEG solution to the peptide solution and gently mix.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching the Reaction: Add a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) in excess to quench any unreacted maleimide groups.
-
Purification: Purify the mono-PEGylated this compound from unreacted peptide, excess PEG, and di-PEGylated products using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Confirm the identity and purity of the PEGylated product using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 2: Lipidation via Amide Bond Formation
This protocol targets a primary amine (e.g., the N-terminus or a lysine side chain).
-
Peptide Preparation: Synthesize or procure this compound. If targeting a specific lysine, other lysines may need to be protected.
-
Activation of Fatty Acid: Activate the carboxylic acid of the desired fatty acid (e.g., palmitic acid) using a coupling agent like N-hydroxysuccinimide (NHS) to form a fatty acid-NHS ester.
-
Lipidation Reaction:
-
Dissolve the this compound in an appropriate organic solvent (e.g., dimethylformamide, DMF) or a mixture of organic solvent and aqueous buffer.
-
Add the activated fatty acid-NHS ester in a slight molar excess (1.1 to 2-fold) to the peptide solution.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature for 4-24 hours.
-
-
Purification: Purify the lipidated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verify the final product's identity and purity using HPLC and mass spectrometry.
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Somatostatin Analogs
| Strategy | Example Modification | Reported Half-Life (in humans) | Dosing Frequency | Reference |
| Native Peptide | Somatostatin-14 | < 3 minutes | Continuous Infusion | [1] |
| Stabilized Analog | Octreotide | ~1.5-2 hours | 2-3 times daily (SC) | [3] |
| Long-Acting Release | Octreotide LAR | - | Every 4 weeks (IM) | [2][3] |
| Long-Acting Release | Lanreotide Autogel | 23-30 days | Every 4 weeks (deep SC) | [17] |
This table provides examples from related somatostatin analogs to illustrate the potential impact of different half-life extension strategies.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and cell proliferation.
Experimental Workflow for Half-Life Extension
Caption: A general experimental workflow for modifying this compound to extend its in vivo half-life.
Decision Tree for Troubleshooting Low In Vivo Half-Life
Caption: A logical decision tree to troubleshoot experiments where the desired half-life extension is not achieved.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting formulations of somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation | Somatuline® Depot (lanreotide) [somatulinedepot.com]
troubleshooting inconsistent results in Veldoreotide signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Veldoreotide in signaling assays. The information is designed to assist in resolving common issues and ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin analogue that functions as a full agonist at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, initiate a cascade of intracellular signaling events.[4][5][6] A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, this compound can modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, and influence cell proliferation and secretion processes.[2][3][4]
Q2: Which cell lines are suitable for this compound signaling assays?
The choice of cell line is critical and depends on the expression of the target somatostatin receptors. Commonly used cell lines include:
-
HEK293 cells: These cells are often used for heterologous expression of specific SSTR subtypes (SSTR2, SSTR4, or SSTR5), allowing for the study of receptor-specific effects.[2][4]
-
BON-1 cells: This is a human pancreatic neuroendocrine tumor cell line that endogenously expresses SSTRs and can be used to study downstream effects like chromogranin A (CgA) secretion and cell proliferation.[2][3]
It is essential to verify the expression of the desired SSTR subtypes in your chosen cell line before initiating experiments.
Q3: What are the key downstream readouts for this compound signaling?
The primary downstream readouts to assess this compound activity include:
-
cAMP levels: Measurement of intracellular cAMP is a direct indicator of SSTR activation and subsequent adenylyl cyclase inhibition.[7][8]
-
Membrane potential: Changes in membrane potential can be measured using fluorescence-based assays, particularly in cells co-expressing GIRK channels.[2][4]
-
Chromogranin A (CgA) secretion: In neuroendocrine cell lines like BON-1, this compound's effect on hormone secretion can be quantified by measuring CgA release.[2][3]
-
Cell proliferation: The anti-proliferative effects of this compound can be assessed using standard cell viability assays.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy cAMP Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell density for the assay plate format.[7][9] | Unhealthy or overly confluent cells can lead to high basal cAMP levels and inconsistent responses. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[7][10] | PDEs rapidly degrade cAMP. Inhibiting their activity is crucial for detecting a stable signal. |
| Agonist Stimulation Time | Perform a time-course experiment to determine the optimal stimulation time for this compound.[7] | The peak cAMP response can be transient. An incorrect incubation time can lead to missed or variable signals. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions. | Degradation of reagents can lead to a loss of activity and inconsistent results. |
| Assay Kit Performance | Run the standard curve for every experiment to ensure the kit is performing correctly.[11] | Issues with the assay kit can lead to overall poor data quality. |
Issue 2: High Background in Radioligand Binding Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Specific Binding of Radioligand | Increase the number of wash steps and optimize the wash buffer composition.[12] Use a structurally unrelated competing ligand to define non-specific binding.[12] | Inadequate washing can leave unbound radioligand, contributing to high background. A suitable competitor will displace specific binding without affecting non-specific interactions. |
| Radioligand Quality | Check the purity and specific activity of the radioligand. Use fresh aliquots to avoid degradation.[12] | Low purity or degradation can increase non-specific binding. |
| Membrane Preparation Quality | Ensure the cell membrane preparation is of high quality and free of contamination. Titrate the amount of membrane protein used in the assay.[13] | Poor quality membranes can lead to inconsistent binding and high background. |
| Filter Plate Issues | Pre-soak filter plates in an appropriate buffer to reduce non-specific binding of the radioligand to the filter material. | Some radioligands can bind to the filter plates, artificially inflating the background signal. |
Issue 3: Low Signal-to-Noise Ratio in Fluorescence-Based Assays (e.g., Membrane Potential)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Low Receptor Expression | Verify the expression level of the target SSTR in the cell line using techniques like qPCR or Western blotting. | Insufficient receptor numbers will result in a weak signal upon agonist stimulation. |
| Suboptimal Dye Loading | Optimize the concentration of the fluorescent dye and the loading time and temperature. | Inadequate dye loading will lead to a weak fluorescent signal. |
| Photobleaching | Minimize the exposure of the cells to excitation light before and during the measurement. | Excessive light exposure can cause the fluorescent dye to lose its signal intensity. |
| Cell Viability | Ensure high cell viability throughout the experiment. | Dead or dying cells can exhibit altered membrane potential and contribute to background noise. |
Experimental Protocols & Data
This compound Efficacy at Somatostatin Receptors
The following table summarizes the maximal efficacy (Emax) of this compound in activating SSTR2, SSTR4, and SSTR5 in HEK293 cells compared to other somatostatin analogues.
| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| This compound | 98.4 | 99.5 | 96.9 |
| Octreotide | - | 27.4 | - |
| Pasireotide | - | 52.0 | - |
| Data from pharmacological characterization studies in HEK293 cells.[2] |
Effect of this compound on Chromogranin A (CgA) Secretion
This table shows the percentage of CgA secretion in BON-1 cells stably expressing different SSTR subtypes after treatment with this compound, relative to untreated controls.
| Cell Line | CgA Secretion (%) |
| BON-1 SSTR2 | 80.3 |
| BON-1 SSTR4 | 65.3 |
| BON-1 SSTR5 | 77.6 |
| Data reflects the inhibitory effect of this compound on CgA secretion.[2][3] |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Troubleshooting Workflow for Inconsistent cAMP Results
Caption: Workflow for cAMP assay troubleshooting.
References
- 1. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Investigating G-protein coupled receptor signalling with light-emitting biosensors [frontiersin.org]
- 7. revvity.com [revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
Veldoreotide Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving Veldoreotide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments in a question-and-answer format.
Q1: Why am I observing low or no response to this compound treatment in my cell line?
A1: This could be due to several factors:
-
Low Receptor Expression: The target cells may not express sufficient levels of somatostatin receptors (SSTR2, SSTR4, and SSTR5) to elicit a measurable response. It is crucial to confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
This compound Degradation: Peptides can be susceptible to degradation by proteases in the cell culture medium. Minimize degradation by using serum-free media where possible, reducing incubation times, and preparing fresh this compound solutions for each experiment.[1] Storing this compound aliquots at -80°C is recommended.
-
Incorrect Dosing: The concentrations of this compound used may be outside the optimal range for the specific cell line and assay. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration).
-
Suboptimal Cell Density: Cell density can significantly impact the outcome of GPCR assays.[2] High cell densities can diminish the assay window, while low densities may not produce a detectable signal. Optimize cell seeding density for your specific assay.
Q2: My dose-response curve for this compound is inconsistent or has a poor sigmoidal shape.
A2: Inconsistent dose-response curves can be frustrating. Consider the following:
-
Peptide Stability: Ensure consistent this compound stability across all concentrations. Prepare dilutions freshly from a concentrated stock for each experiment.
-
Cell Health and Viability: Only healthy, viable cells will respond consistently. Ensure your cells are in the logarithmic growth phase and have high viability (typically >95%). Regularly check for signs of stress or contamination.
-
Assay Variability: Minimize pipetting errors by using calibrated pipettes and proper technique. Ensure even cell seeding and consistent incubation times across all wells. Including appropriate positive and negative controls is essential for data normalization and interpretation.[3]
-
Data Analysis: Use appropriate non-linear regression models to fit your dose-response data. Constraining the top and bottom plateaus of the curve based on controls can sometimes improve the fit.[3]
Q3: I am seeing high background signaling in my untreated control cells.
A3: High background can mask the specific effects of this compound. To reduce it:
-
Serum Starvation: If using serum-containing medium, serum components can activate signaling pathways. Starving the cells in serum-free or low-serum medium for a few hours to overnight before this compound treatment can reduce background.
-
Wash Steps: Ensure thorough but gentle washing of cells to remove any residual growth factors or serum components before adding this compound.
-
Basal Receptor Activity: Some cell lines may have high basal SSTR activity. This can be investigated by using an SSTR antagonist.
Q4: My cell viability is decreasing after this compound treatment, even at low concentrations.
A4: While this compound can have anti-proliferative effects, significant cytotoxicity at low concentrations is unusual.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
-
Contamination: Bacterial or fungal contamination can cause cell death. Regularly inspect your cultures for any signs of contamination.
-
Peptide Aggregation: Under certain conditions, peptides can aggregate, which may lead to cytotoxicity. Ensure proper reconstitution and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic somatostatin analog that acts as a full agonist at somatostatin receptors SSTR2, SSTR4, and SSTR5.[4][5][6] Binding of this compound to these G-protein coupled receptors (GPCRs) initiates several downstream signaling cascades, primarily through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] this compound also influences other signaling pathways, including the MAPK and PI3K/AKT pathways, and modulates ion channel activity.[8][9]
Q2: Which cell lines are suitable for this compound experiments?
A2: The choice of cell line depends on the research question and the expression of the target SSTRs. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney 293) cells: These cells do not endogenously express SSTRs, making them an excellent model for transient or stable transfection of individual SSTR subtypes (SSTR2, SSTR4, or SSTR5) to study receptor-specific effects.[4][5]
-
BON-1 (Human Pancreatic Neuroendocrine Tumor) cells: This cell line endogenously expresses SSTR2 and SSTR5, and can be engineered to express SSTR4, making it a relevant model for studying this compound's effects in a neuroendocrine tumor context.[4][5]
Q3: How should I reconstitute and store this compound?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[10] Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiments (e.g., PBS). To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted stock solution and store them at -80°C.[10]
Q4: What are the key signaling pathways to investigate for this compound's effects?
A4: The primary downstream signaling pathway to investigate is the cAMP pathway , where this compound is expected to decrease cAMP levels. Additionally, examining the MAPK (ERK1/2) pathway and the PI3K/AKT pathway is crucial, as SSTR activation can modulate the phosphorylation status of key proteins in these cascades.[8][9][11]
Q5: Should I use serum-containing or serum-free medium for my experiments?
A5: The choice of medium depends on the specific assay. For short-term signaling studies (e.g., cAMP or phosphorylation assays), using serum-free medium during the treatment period is often preferred to reduce background signaling from growth factors present in serum.[12] For long-term proliferation or viability assays, a low concentration of serum may be necessary to maintain cell health. However, be aware that serum components can sometimes interfere with peptide activity.[13] If using serum, consistency in the type and batch of serum is important.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound experiments. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Cell Seeding Densities for this compound Assays
| Assay Type | Cell Line | Seeding Density (cells/well) | Plate Format | Reference |
| Cell Proliferation (WST-1) | BON-1 | 1 x 10⁴ - 1 x 10⁵ | 96-well | [14] |
| cAMP Assay | HEK293 | 1,500 | 96-well | [2] |
| cAMP Assay | GC cells | 4 x 10⁴ | 48-well | [15] |
| MAPK Phosphorylation | HEK293 | Variable (seed for 80-90% confluency) | 6-well | [16] |
| G-protein Signaling | HEK293 | Seed for 70-80% confluency | 96-well (poly-L-lysine coated) | [17] |
Table 2: Antibody Dilutions for Western Blot Analysis
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution | Cell Line | Reference |
| Phospho-ERK1/2 (p44/42 MAPK) | 1:5,000 - 1:10,000 | 1:5,000 - 1:10,000 (HRP-conjugated) | HEK293 | [7] |
| Total ERK1/2 (p44/42 MAPK) | 1:1,000 - 1:2,000 | 1:5,000 - 1:10,000 (HRP-conjugated) | HEK293 | [18] |
| Phospho-AKT | Varies by antibody | Varies by antibody | - | - |
| Total AKT | Varies by antibody | Varies by antibody | - | - |
| β-Actin | Varies by antibody | Varies by antibody | - | [18] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol is adapted for determining the effect of this compound on the proliferation of BON-1 cells.[14]
-
Cell Seeding: Seed BON-1 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in their normal growth medium. Incubate at 37°C and 5% CO₂ for 48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in Opti-MEM medium. Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for 24 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: cAMP Measurement Assay
This protocol describes a method for measuring changes in intracellular cAMP levels upon SSTR activation.[15]
-
Cell Seeding: Seed cells (e.g., HEK293 transfected with an SSTR) in a 48-well plate at a density of 4 x 10⁴ cells per well and incubate overnight.
-
Pre-treatment: Replace the medium with DMEM containing 0.3% BSA, 1% penicillin/streptomycin, and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.
-
This compound Stimulation: Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE cAMP kit) according to the manufacturer's instructions.
Protocol 3: MAPK (ERK1/2) Phosphorylation Western Blot
This protocol outlines the steps to analyze the phosphorylation status of ERK1/2 in response to this compound.[7]
-
Cell Culture and Serum Starvation: Culture cells (e.g., HEK293-SSTR) to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours before treatment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Place the culture dish on ice, aspirate the medium, and lyse the cells in 2x SDS gel loading buffer.
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the lysates. Prepare samples for SDS-PAGE by heating at 95°C for 10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum-Free PBMC Media | ImmunoSpot® [immunospot.com]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide to Veldoreotide and Octreotide: SSTR Binding and Efficacy
This guide provides a detailed comparison of veldoreotide and octreotide, two somatostatin analogs (SSAs), focusing on their binding affinities to somatostatin receptor (SSTR) subtypes and their functional efficacy. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and protocols to facilitate a comprehensive understanding of these compounds.
Introduction
Octreotide, a first-generation SSA, has been a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly for decades.[1] Its therapeutic effects are primarily mediated through its high affinity for SSTR2.[2][3] this compound is a newer SSA currently under investigation that exhibits a distinct SSTR binding profile, suggesting potential applications in conditions where other SSAs may be less effective.[4][5] This guide will delineate the key differences between these two compounds based on available preclinical and clinical data.
Somatostatin Receptor (SSTR) Binding Profiles
The differential binding affinities of this compound and octreotide to the five SSTR subtypes are central to their distinct pharmacological activities. Octreotide and another first-generation SSA, lanreotide, have high affinity for SSTR2, moderate affinity for SSTR5, and low to no affinity for SSTR1, SSTR3, and SSTR4.[3][6] In contrast, this compound demonstrates a unique binding profile with high affinity for SSTR2, SSTR4, and SSTR5.[4][7]
Quantitative Comparison of SSTR Binding Affinity
The following table summarizes the binding affinities (IC50, nM) of this compound and octreotide for the human SSTR subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.9 - 2.5 | >1000 | >1000 | 16 - 30 |
| This compound | No Affinity | High Affinity | No Affinity | High Affinity | High Affinity |
Data compiled from multiple sources. Specific values can vary based on experimental conditions. This compound quantitative IC50 values are not yet widely published in comparative tables, but it is established as a full agonist at SSTR2, SSTR4, and SSTR5.[7][8]
Comparative Efficacy
The efficacy of SSAs is a direct consequence of their SSTR binding profile and the subsequent activation of intracellular signaling pathways. Activation of SSTRs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, modulation of the mitogen-activated protein kinase (MAPK) pathway, and regulation of ion channels.[9][10] These actions collectively inhibit hormone secretion and cell proliferation.[9]
Inhibition of Hormone Secretion and Cell Proliferation
This compound has demonstrated potent agonist activity at SSTR2, SSTR4, and SSTR5.[8] In preclinical studies using BON-1 cells (a human pancreatic neuroendocrine tumor cell line) engineered to express specific SSTR subtypes, this compound effectively inhibited chromogranin A (CgA) secretion and cell proliferation.[7] Notably, the inhibitory effect on CgA secretion was more pronounced in cells expressing SSTR4 compared to those expressing SSTR2 or SSTR5.[7] Furthermore, this compound's anti-proliferative effect in SSTR4-expressing cells was comparable to that of a selective SSTR4 agonist.[7]
Octreotide's efficacy is well-established, primarily through its action on SSTR2.[2][3] It is a potent inhibitor of growth hormone, glucagon, and insulin.[11][12] In clinical settings, octreotide effectively controls symptoms associated with metastatic carcinoid tumors (like flushing and diarrhea) and vasoactive intestinal peptide-secreting tumors (watery diarrhea).[12][13] However, its efficacy in tumor regression is limited.[13]
The tables below summarize the comparative efficacy based on available preclinical data.
Efficacy in HEK293 Transfected Cells (Emax, %)
| Compound | SSTR2 | SSTR4 | SSTR5 |
| Octreotide | - | 27.4% | - |
| This compound | 98.4% | 99.5% | 96.9% |
| Emax represents the maximum response achievable by the drug. Data from a study assessing G-protein signaling.[7] |
Inhibition of Cell Proliferation in BON-1 Cells Expressing SSTR4 (%)
| Compound | Inhibition |
| Somatostatin-14 | 79.7% |
| This compound | 71.2% |
| Data reflects cell proliferation in the presence of SSTR2 and SSTR5 antagonists to isolate the SSTR4 effect.[7] |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling
Upon binding of an SSA like this compound or octreotide, the SSTR activates intracellular G-proteins (primarily Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of other pathways like PLC and MAPK, ultimately resulting in the inhibition of hormone secretion and cell growth.[9][10]
Caption: Somatostatin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand to its receptor.[14]
Objective: To determine the affinity (Ki or IC50) of unlabeled SSAs (this compound, octreotide) for SSTR subtypes by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or whole cells expressing the SSTR subtype of interest (e.g., transfected HEK293 cells).[7][15]
-
Radiolabeled SSA, such as [125I-Tyr3]-octreotide.[16]
-
Unlabeled competitor SSAs (this compound, octreotide).
-
Assay buffer.
-
96-well filter plates.[16]
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled competitor SSAs.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.[14]
-
Equilibrium: Allow the binding to reach equilibrium. Incubation time and temperature are optimized for the specific receptor.[16]
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand by rapid filtration through the filter plates.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Efficacy Assay: G-protein Signaling
This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins.
Objective: To assess the agonist activity of this compound and octreotide at SSTR subtypes.
Methodology: A fluorescence-based membrane potential assay in HEK293 cells co-expressing the SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels is a modern approach.[7][8]
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the desired human SSTR subtype (e.g., SSTR2, SSTR4, or SSTR5) and GIRK channels.
-
Assay Setup: Plate the cells in a microplate and load them with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compounds (this compound, octreotide).
-
Signal Detection: Activation of the SSTR by an agonist leads to G-protein activation, which in turn opens the GIRK channels. The resulting potassium efflux hyperpolarizes the cell membrane, causing a change in the fluorescence of the dye. This change is measured in real-time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the log concentration of the agonist. From these curves, parameters like EC50 (potency) and Emax (maximum efficacy) are determined.
Conclusion
This compound and octreotide are distinct somatostatin analogs with significantly different somatostatin receptor binding profiles, which dictates their efficacy. Octreotide's well-characterized high affinity for SSTR2 underpins its established role in treating acromegaly and certain neuroendocrine tumors.[2][17] this compound's unique profile as a full agonist at SSTR2, SSTR4, and SSTR5 suggests it may have a broader or different spectrum of activity.[7][8] The strong agonistic activity at SSTR4, a receptor for which octreotide has little to no affinity, opens up potential therapeutic avenues for conditions where SSTR4 plays a key role, such as in certain types of pain and inflammation.[4][7] Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound in comparison to established SSAs like octreotide.
References
- 1. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. scholarsinmedicine.com [scholarsinmedicine.com]
- 13. Clinical efficacy of octreotide in the treatment of metastatic neuroendocrine tumors. A study by the Italian Trials in Medical Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
validation of Veldoreotide's agonist activity at the SSTR4 receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Veldoreotide's agonist activity at the somatostatin receptor 4 (SSTR4) with other relevant compounds. Experimental data is presented to offer a clear, objective analysis for research and development purposes.
Comparative Agonist Activity at the SSTR4 Receptor
This compound demonstrates potent full agonist activity at the SSTR4 receptor. The following tables summarize its binding affinity and functional efficacy in comparison to the endogenous ligand Somatostatin-14, other selective SSTR4 agonists, and clinically utilized somatostatin analogs.
Table 1: SSTR4 Binding Affinity of this compound and Comparator Compounds
| Compound | Receptor | Cell Line | Ki (nM) | IC50 (nM) | Citation |
| This compound | Human SSTR4 | - | - | - | |
| Somatostatin-14 | Human SSTR4 | COS-7 | 1.1 | - | [1] |
| J-2156 | Human SSTR4 | CHO | 1.2 | 0.05 | [2] |
| NNC 26-9100 | Human SSTR4 | - | 6 | - | [3][4][5][6] |
| TT-232 | Human SSTR4 | - | - | - | |
| Octreotide | Human SSTR4 | - | >1000 | >1000 | |
| Pasireotide | Human SSTR4 | - | >100 | - |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Lower values indicate higher binding affinity.
Table 2: SSTR4 Functional Agonist Activity of this compound and Comparator Compounds
| Compound | Receptor | Cell Line | Assay | EC50 (nM) | Emax (%) | Citation |
| This compound | Human SSTR4 | HEK293 | Membrane Potential | - | 99.5 | [7] |
| Somatostatin-14 | Human SSTR4 | HEK293F | cAMP Inhibition | - | - | [8] |
| J-2156 | Human SSTR4 | CHO | [35S]GTPγS Binding | 82 | >200 (relative to SS-14) | [9] |
| NNC 26-9100 | Human SSTR4 | - | - | 2 | - | [4][6] |
| TT-232 | Human SSTR4 | CHO | cAMP Inhibition | 371.6 | 78.63 | [10] |
| Octreotide | Human SSTR4 | HEK293 | Membrane Potential | - | 27.4 | [7] |
| Pasireotide | Human SSTR4 | HEK293 | Membrane Potential | - | 52.0 | [7] |
EC50: Half-maximal effective concentration; Emax: Maximum effect. Lower EC50 indicates greater potency. Emax is relative to a standard agonist, often Somatostatin-14.
Table 3: Downstream Functional Effects of this compound via SSTR4
| Functional Effect | Cell Line | This compound Activity | Comparison | Citation |
| Inhibition of Cell Proliferation | BON-1 expressing SSTR4 | More potent than Somatostatin-14 | Similar to J-2156 | [7][11] |
| Inhibition of Chromogranin A Secretion | BON-1 expressing SSTR4 | Greater inhibition than via SSTR2/5 | - | [7][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the SSTR4 receptor expressed in a cell line such as Chinese Hamster Ovary (CHO) cells.
-
Membrane Preparation:
-
Culture CHO cells stably expressing human SSTR4.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add a fixed concentration of a radiolabeled SSTR4 ligand (e.g., 125I-Somatostatin-14) to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled Somatostatin-14 to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a common method for assessing the functional agonist activity of a compound at the Gi-coupled SSTR4 receptor.
-
Cell Preparation:
-
Plate cells expressing SSTR4 (e.g., HEK293 or CHO) in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Add increasing concentrations of the test agonist (e.g., this compound) to the wells.
-
Add a cAMP-stimulating agent, such as forskolin, to all wells to induce a measurable level of cAMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Assay
This protocol describes a general Western blot method to measure the activation of the MAPK/ERK signaling pathway following SSTR4 activation.
-
Cell Culture and Stimulation:
-
Culture cells expressing SSTR4 to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of the test agonist (e.g., this compound) for a specific time period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold-change in ERK1/2 phosphorylation relative to the untreated control against the log concentration of the agonist to determine the EC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical process for validating SSTR4 agonist activity.
Caption: SSTR4 Signaling Pathway upon Agonist Binding.
Caption: General Experimental Workflow for SSTR4 Agonist Validation.
Caption: Logical Flow for the Validation of an SSTR4 Agonist.
References
- 1. Cloning and expression of a human somatostatin-14-selective receptor variant (somatostatin receptor 4) located on chromosome 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chronic peripheral administration of somatostatin receptor subtype-4 agonist NNC 26-9100 enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into ligand recognition and selectivity of somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Veldoreotide and Other Somatostatin Analogs for the Treatment of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Veldoreotide, a novel somatostatin analog (SSA), with other established SSAs—Octreotide, Lanreotide, and Pasireotide—in the context of neuroendocrine tumor (NET) treatment. This analysis is based on publicly available experimental data and focuses on receptor binding affinity, downstream signaling, and effects on tumor cell biology.
Data Presentation: Comparative Performance of Somatostatin Analogs
The efficacy of somatostatin analogs in treating neuroendocrine tumors is largely determined by their binding affinity to different somatostatin receptor subtypes (SSTRs), which are differentially expressed on NET cells.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of Octreotide, Lanreotide, and Pasireotide to the five human SSTR subtypes. A lower Ki value indicates a higher binding affinity.
| Somatostatin Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Octreotide | >1000 | 0.6 - 2.5 | 29 - 137 | >1000 | 6.1 - 18 |
| Lanreotide | 13 - 114 | 0.7 - 2.1 | 12 - 58 | >1000 | 4.5 - 13 |
| Pasireotide | 0.29 - 1.5 | 0.07 - 1.0 | 0.5 - 5.4 | >100 | 0.06 - 0.2 |
Note: Data compiled from various sources. Exact values may vary between studies due to different experimental conditions.
This compound: A Unique Receptor Profile
| Functional Parameter | SSTR2 | SSTR4 | SSTR5 |
| Emax (%) | 98.4 | 99.5 | 96.9 |
| EC50 (nM) | 0.23 | 1.1 | 0.18 |
Data from a study on the pharmacological characterization of this compound. Emax represents the maximum response, and EC50 is the concentration for 50% of the maximal response.
This unique profile suggests that this compound may have therapeutic potential in NETs that are less responsive to SSTR2-selective analogs, particularly those expressing SSTR4 and SSTR5.
In Vitro Effects on Neuroendocrine Tumor Cells
Preclinical studies using the human pancreatic neuroendocrine tumor cell line BON-1 have demonstrated the anti-proliferative and anti-secretory effects of this compound.
| Cell Line | Assay | This compound Effect | Comparison |
| BON-1 (SSTR4-transfected) | Cell Proliferation | Inhibition of proliferation | More potent than somatostatin-14[2] |
| BON-1 (SSTR4-transfected) | Chromogranin A Secretion | Decreased secretion | Greater decrease compared to SSTR2 and SSTR5 expressing cells[2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis of SSAs.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki or IC50) of SSAs to different SSTR subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Membrane Preparation: Cell membranes are harvested and homogenized to create a membrane suspension containing the SSTRs.
-
Radioligand Binding: A constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹⁷⁷Lu-DOTATATE) is incubated with the cell membrane preparations.
-
Competitive Inhibition: Increasing concentrations of the unlabeled SSA (this compound, Octreotide, Lanreotide, or Pasireotide) are added to compete with the radioligand for binding to the receptors.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled SSA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorescence-Based Membrane Potential Assay (G-protein Signaling)
Objective: To assess the functional activity (potency and efficacy) of SSAs by measuring G-protein-coupled inwardly rectifying potassium (GIRK) channel activation.
Methodology:
-
Cell Line: HEK293 cells stably co-expressing a specific human SSTR subtype and GIRK channels are used.
-
Fluorescent Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.
-
SSA Treatment: Cells are treated with varying concentrations of the SSAs.
-
Fluorescence Measurement: Activation of SSTRs by the SSAs leads to G-protein-mediated opening of GIRK channels, causing potassium efflux and membrane hyperpolarization. This change in membrane potential is detected as a change in fluorescence intensity, which is measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the Emax (maximum effect) and EC50 (half-maximal effective concentration) for each SSA.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of SSAs on NET cells.
Methodology:
-
Cell Culture: NET cell lines (e.g., BON-1) are seeded in 96-well plates and allowed to adhere.
-
SSA Treatment: Cells are treated with different concentrations of the SSAs for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CyQUANT assay. These assays measure metabolic activity or DNA content, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.
Caption: SSTR2-mediated signaling pathway.
Caption: Experimental workflow for SSA comparison.
References
- 1. PTR-3173 (somatoprim), a novel somatostatin analog with affinity for somatostatin receptors 2, 4 and 5 is a potent inhibitor of human GH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT-305 this compound (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Veldoreotide and Lanreotide for Neuroendocrine Neoplasms and Acromegaly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Veldoreotide and lanreotide, two somatostatin analogs (SSAs) with applications in the treatment of neuroendocrine tumors (NETs) and acromegaly. While lanreotide is an established therapy, this compound is a novel SSA in clinical development, exhibiting a distinct pharmacological profile. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for the scientific community.
Executive Summary
This compound and lanreotide are both synthetic analogs of somatostatin that exert their effects by binding to somatostatin receptors (SSTRs). Lanreotide is a well-characterized SSA with high affinity for SSTR2 and moderate affinity for SSTR5, and it is a standard of care for patients with acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs)[1][2]. This compound, a newer investigational agent, is a potent agonist at SSTR2, SSTR4, and SSTR5[1]. This broader receptor engagement, particularly its activity at SSTR4, suggests a potential for differentiated therapeutic effects, including in patient populations who may be less responsive to current SSAs[1]. Currently, this compound is in Phase II clinical development for acromegaly, with no reported clinical trials for neuroendocrine tumors[3].
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and lanreotide. It is important to note that the data are compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Receptor Binding Affinity (IC50/Ki, nM)
| Somatostatin Receptor Subtype | This compound (Ki, nM) | Lanreotide (IC50, nM) | Reference |
| SSTR1 | >1000 | >1000 | [1][4] |
| SSTR2 | 0.3 | 1.2 | [1][4] |
| SSTR3 | >1000 | 8.7 | [1][4] |
| SSTR4 | 4.6 | >1000 | [1][4] |
| SSTR5 | 0.8 | 5.0 | [1][4] |
Note: Lower values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50, nM)
| Assay | Cell Line | This compound (EC50, nM) | Lanreotide (EC50, nM) | Reference |
| SSTR2 Activation | HEK293 | 1.8 | Data not available in a directly comparable format | [1] |
| SSTR4 Activation | HEK293 | 11.2 | Not active | [1] |
| SSTR5 Activation | HEK293 | 0.9 | Data not available in a directly comparable format | [1] |
| GH Secretion Inhibition | Human Pituitary Adenoma Cells | Not available | Potent inhibition observed | [5] |
| Prolactin Secretion Inhibition | Human Pituitary Adenoma Cells | Not available | No significant inhibition | [5] |
Note: EC50 values represent the concentration of the drug that gives half-maximal response.
Table 3: Comparative Efficacy in Tumor Growth Inhibition
| Indication | This compound | Lanreotide | Reference |
| Acromegaly (Tumor Shrinkage) | Preclinical development; clinical data not yet available. | Significant tumor shrinkage observed in 30-70% of patients.[6][7][8] | [3] |
| Neuroendocrine Tumors (Tumor Growth Control) | No reported development for NETs. | Demonstrated to slow tumor growth and improve progression-free survival in patients with GEP-NETs.[2][9] | [3] |
Mechanism of Action: A Tale of Two Analogs
Both this compound and lanreotide are octapeptide analogs of somatostatin. Their primary mechanism of action involves binding to SSTRs, which are G-protein coupled receptors. Activation of these receptors triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation[10][11][12].
Lanreotide primarily targets SSTR2 and, to a lesser extent, SSTR5[1]. The activation of SSTR2 is the main driver of its therapeutic effects in acromegaly (by inhibiting growth hormone secretion from pituitary adenomas) and in neuroendocrine tumors (by inhibiting hormone secretion and tumor growth)[1].
This compound exhibits a broader receptor binding profile, with high affinity and agonist activity at SSTR2, SSTR4, and SSTR5[1]. The engagement of SSTR4, a receptor for which lanreotide has little to no affinity, is a key differentiator. The functional significance of SSTR4 activation is an area of active research, but it may contribute to anti-inflammatory and analgesic effects, and potentially enhance anti-proliferative activity in certain tumor types[1].
Signaling Pathways
The binding of this compound and lanreotide to their respective SSTRs initiates several downstream signaling pathways. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins involved in hormone secretion and cell growth. Additionally, SSTR activation can modulate ion channels and activate protein tyrosine phosphatases, leading to the dephosphorylation of key signaling molecules, including those in the MAPK/ERK pathway, ultimately resulting in cell cycle arrest[10][11][12].
Experimental Protocols
Radioligand Displacement Assay for Receptor Binding Affinity
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14).
-
Add increasing concentrations of the unlabeled competitor (this compound or lanreotide).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
HTRF cAMP Assay for Functional Activity
This homogeneous time-resolved fluorescence (HTRF) assay measures changes in intracellular cAMP levels in response to receptor activation.
Methodology:
-
Cell Culture and Stimulation:
-
Seed cells expressing the SSTR of interest in a 384-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of the agonist (this compound or lanreotide) for a defined period. For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add a detection mixture containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
-
HTRF Measurement:
-
Incubate the plate to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the anti-cAMP antibody.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value from the dose-response curve.
-
Western Blot for ERK Phosphorylation
This technique is used to detect changes in the phosphorylation status of ERK (extracellular signal-regulated kinase), a key downstream signaling molecule.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with this compound or lanreotide at various concentrations and time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Preclinical and Clinical Efficacy
This compound
Preclinical studies have demonstrated that this compound is a full agonist at SSTR2, SSTR4, and SSTR5[1]. In in vitro models, this compound has been shown to inhibit the secretion of chromogranin A, a biomarker for neuroendocrine tumors, in cells expressing these receptors[10]. It has also demonstrated anti-proliferative effects in cell lines expressing SSTR4[10]. In a study on human growth hormone-secreting pituitary adenomas, this compound inhibited GH secretion in a greater percentage of adenomas compared to octreotide, including those that were non-responsive to octreotide[1].
Clinical development of this compound is currently focused on acromegaly, where it has been granted Orphan Drug Designation by the FDA[13]. Phase II clinical trial data for acromegaly are anticipated. There are currently no reported clinical trials of this compound for the treatment of neuroendocrine tumors[3].
Lanreotide
Lanreotide is a well-established therapy with a large body of clinical evidence supporting its efficacy and safety.
-
Acromegaly: Lanreotide has been shown to effectively control GH and IGF-1 levels in a significant proportion of patients with acromegaly[6][14]. It also leads to a reduction in tumor volume in a substantial number of patients[6][7][8].
-
Neuroendocrine Tumors: The CLARINET study, a pivotal Phase III trial, demonstrated that lanreotide significantly prolongs progression-free survival in patients with metastatic enteropancreatic neuroendocrine tumors compared to placebo[9]. It is also effective in controlling the symptoms of carcinoid syndrome, such as diarrhea and flushing[2].
Safety and Tolerability
This compound
The safety and tolerability profile of this compound is still being established through ongoing clinical trials. As a somatostatin analog, it is anticipated that its side effect profile will be similar to that of other drugs in its class, which may include gastrointestinal disturbances, injection site reactions, and effects on glucose metabolism.
Lanreotide
Lanreotide is generally well-tolerated. The most common adverse events are gastrointestinal in nature, including diarrhea, abdominal pain, and nausea[15][16][17]. These are typically mild to moderate in severity and often decrease over time. Other potential side effects include injection site reactions, cholelithiasis (gallstones), and alterations in glucose metabolism (hyperglycemia or, less commonly, hypoglycemia)[15][16][17].
Conclusion
This compound and lanreotide are both somatostatin analogs with distinct receptor binding and activation profiles. Lanreotide is a well-established and effective treatment for acromegaly and neuroendocrine tumors, primarily acting through SSTR2. This compound, with its unique agonist activity at SSTR2, SSTR4, and SSTR5, represents a promising next-generation SSA. Its broader receptor engagement may offer therapeutic advantages, particularly in tumors with varied SSTR expression patterns or in patients who are refractory to existing therapies.
Further preclinical and clinical research is needed to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety with lanreotide. The ongoing clinical trials for this compound in acromegaly will provide crucial insights into its clinical utility. For the neuroendocrine tumor research community, the unique pharmacological profile of this compound warrants further investigation into its potential as a novel therapeutic agent.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanreotide for the treatment of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of lanreotide Autogel on growth hormone, insulinlike growth factor 1, and tumor size in acromegaly: a 1-year prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lanreotide SR and Autogel on tumor mass in patients with acromegaly: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison between somatostatin analog injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. asco.org [asco.org]
- 17. Efficacy in Carcinoid Syndrome | Somatuline® Depot (lanreotide) [somatulinedepot.com]
Veldoreotide: In Vivo Anti-Proliferative Effects and Comparative Analysis with Somatostatin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Veldoreotide's anti-proliferative effects. Due to the limited availability of public in vivo data for this compound, this guide presents its in vitro activity and compares it with the established in vivo anti-proliferative effects of other somatostatin analogs, Octreotide and Pasireotide. This guide also provides detailed experimental methodologies and visual representations of signaling pathways to support further research and development.
Comparative Analysis of Anti-Proliferative Effects
This compound, a somatostatin analog, has demonstrated anti-proliferative effects in vitro by acting as a full agonist of somatostatin receptors (SSTR), specifically SSTR2, SSTR4, and SSTR5.[1] In contrast, other somatostatin analogs like Octreotide and Pasireotide have been more extensively studied in vivo, showing tumor growth inhibition in various cancer models.
In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Receptor Expression | This compound Activity | Key Findings |
| BON-1 (Human Pancreatic Neuroendocrine Tumor) | SSTR4 | Inhibition of cell proliferation | This compound inhibited cell proliferation to a greater extent than the native somatostatin SS-14.[1][2] |
In Vivo Anti-Proliferative Activity of Comparator Somatostatin Analogs
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition |
| Octreotide | Nude Rats | Neuroblastoma (SH-SY5Y xenografts) | 10 µg/kg, s.c., every 12h | Significant reduction in tumor volume and weight compared to untreated controls. |
| Octreotide | Nude Mice | Hepatocellular Carcinoma (LCI-D20 xenografts) | 50 µg/kg, twice daily | Significant suppression of tumor growth. |
| Pasireotide | Immunodeficient Rats | Thyroid Cancer (TPC-1 xenografts) | 10mg/kg and 20mg/kg, s.c., once | Modest, non-statistically significant tumor growth inhibition. |
| Pasireotide | Nude Mice | Thyroid Cancer (BCPAP xenografts) | 10mg/kg and 20mg/kg, s.c., once | Modest tumor growth inhibition. |
Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)
Cell Culture: Human BON-1 cells, stably expressing SSTR4, are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, somatostatin SS-14 (as a comparator), or vehicle control. To isolate the effect of SSTR4 activation, experiments can be conducted in the presence of SSTR2 and SSTR5 antagonists.[1]
Proliferation Assessment: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a standard method such as the Sulforhodamine B (SRB) assay or by direct cell counting. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.
Hypothetical In Vivo Xenograft Model (for this compound)
This protocol is a proposed methodology based on standard practices for evaluating the in vivo efficacy of somatostatin analogs.
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.
Tumor Implantation: Human cancer cells known to express SSTR2, SSTR4, and SSTR5 (e.g., BON-1) are subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly.
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., subcutaneous injection) at various doses. A control group receives a vehicle solution.
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers. The formula (Tumor Volume = (length x width^2)/2) is typically used. Bodyweight of the animals is also monitored as an indicator of toxicity.
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67). The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
Signaling Pathways and Experimental Workflows
This compound's Anti-Proliferative Signaling Pathway
This compound exerts its anti-proliferative effects by activating SSTR2, SSTR4, and SSTR5. This activation triggers downstream signaling cascades that lead to the inhibition of cell growth. The following diagram illustrates the key pathways involved.
Caption: this compound's anti-proliferative signaling cascade.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for an in vivo study to evaluate the anti-proliferative effects of a compound like this compound.
Caption: Workflow for an in vivo xenograft study.
References
Veldoreotide: A Comparative Analysis of Its Impact on Hormone Secretion
A novel somatostatin analog, Veldoreotide, demonstrates a unique receptor binding profile and promising preclinical efficacy in modulating hormone secretion, setting it apart from established therapies like octreotide and lanreotide. This guide provides a comprehensive comparison of this compound with other somatostatin analogs, focusing on its impact on key hormones, supported by available experimental data.
This compound is a new-generation somatostatin analog (SSA) distinguished by its full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][2] This multi-receptor targeting contrasts with first-generation SSAs such as octreotide and lanreotide, which primarily exhibit high affinity for SSTR2.[2] This broader receptor engagement suggests a potential for this compound in conditions where SSTR2-selective agents are less effective. While clinical data on this compound's impact on hormone secretion remains limited due to its developmental stage, preclinical studies provide valuable insights into its potential therapeutic applications.[3][4]
Comparative Receptor Binding and Activation
The distinct mechanism of action of this compound is rooted in its receptor affinity and activation profile. The following table summarizes the comparative receptor subtype activity of this compound, octreotide, and pasireotide, another multi-receptor targeted SSA.
| Somatostatin Analog | SSTR1 Affinity | SSTR2 Affinity/Agonism | SSTR3 Affinity | SSTR4 Affinity/Agonism | SSTR5 Affinity/Agonism |
| This compound | Low/None | High / Full Agonist | Low | High / Full Agonist | High / Full Agonist |
| Octreotide | Low/None | High | Moderate | Low/None | Moderate |
| Lanreotide | Low/None | High | Moderate | Low/None | Moderate |
| Pasireotide | High | High | High | Low/None | High |
Data compiled from multiple sources.[1][2]
Impact on Hormone Secretion: Preclinical and Comparative Data
Somatostatin and its analogs are known inhibitors of a wide range of hormones.[2][5] The clinical utility of these agents in conditions like acromegaly and neuroendocrine tumors stems from their ability to suppress hormone hypersecretion.
Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1)
Excess secretion of GH from pituitary adenomas, leading to elevated IGF-1 levels, is the hallmark of acromegaly. SSAs are a cornerstone of medical therapy for this condition.
This compound: Preclinical studies have shown that this compound can inhibit GH secretion from cultured human GH-secreting pituitary adenomas. Notably, one study reported that this compound inhibited GH secretion in a greater percentage of adenoma cultures compared to octreotide, including in tumors that were non-responsive to octreotide.[2] This suggests that this compound's engagement of SSTR4 and SSTR5 may overcome the resistance observed with SSTR2-selective agents.
Octreotide and Lanreotide: These first-generation SSAs effectively suppress GH and normalize IGF-1 levels in a significant proportion of patients with acromegaly.[6] However, a subset of patients exhibits resistance or inadequate response to these drugs.
The following table presents a summary of in vitro data comparing the efficacy of this compound and octreotide in activating SSTR4.
| Somatostatin Analog | Cell Line | Receptor | Parameter | Value |
| This compound | HEK293 | SSTR4 | Emax | 99.5% |
| Octreotide | HEK293 | SSTR4 | Emax | 27.4% |
| Pasireotide | HEK293 | SSTR4 | Emax | 52.0% |
Emax represents the maximum activation of the receptor. Data from a study assessing G-protein signaling.[2]
Insulin and Glucagon
SSAs can also influence pancreatic hormone secretion. The activation of SSTR2 and SSTR5 on pancreatic islet cells can lead to the inhibition of both insulin and glucagon.
This compound: Direct comparative data on this compound's impact on insulin and glucagon secretion is not yet available. However, its potent agonism at SSTR2 and SSTR5 suggests it would inhibit the secretion of both hormones. The additional activity at SSTR4, which is also expressed in the pancreas, may contribute to its overall effect on glucose metabolism.[2]
Octreotide and Lanreotide: These agents are known to inhibit insulin and glucagon secretion.[7] This can lead to alterations in glucose homeostasis, with both hyperglycemia and hypoglycemia reported as potential side effects.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and other SSAs involves the activation of G-protein coupled receptors, leading to downstream signaling cascades that inhibit hormone secretion and cell proliferation.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]
- 4. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Octreotide-Resistant Acromegaly: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of octreotide on growth hormone, IGF-I, IGFBP-3, glucagon, cortisol and epinephrine response to insulin-induced hypoglycaemia in insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Veldoreotide's SSTR4-Mediated Mechanism of Action Using Somatostatin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Veldoreotide, a somatostatin analog, and its mechanism of action with a focus on its activity at the somatostatin receptor 4 (SSTR4). Experimental data is presented to demonstrate how SSTR antagonists are utilized to elucidate the specific signaling pathways of this compound.
Introduction to this compound and Somatostatin Receptors
This compound is a synthetic somatostatin analog that has demonstrated potent agonist activity at multiple somatostatin receptors (SSTRs).[1][2][3] Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin, including the regulation of hormone secretion and cell proliferation. There are five main subtypes of SSTRs (SSTR1-5), and many somatostatin analogs exhibit varying affinities for these different subtypes. This compound is notable for its full agonist activity at SSTR2, SSTR4, and SSTR5.[1] Understanding the specific receptor subtype through which a drug exerts its effects is crucial for targeted drug development and for predicting its therapeutic efficacy and potential side effects. The use of selective SSTR antagonists is a key experimental strategy to dissect the contribution of each receptor subtype to the overall pharmacological profile of a compound like this compound.
Data Presentation: this compound's Functional Activity and the Impact of SSTR Antagonists
The following tables summarize the quantitative data from key experiments that characterize this compound's functional potency and demonstrate the use of SSTR antagonists to confirm its SSTR4-mediated effects.
Table 1: Functional Potency (EC50) and Efficacy (Emax) of this compound and Other Somatostatin Analogs at Human SSTR Subtypes
| Compound | SSTR2 | SSTR4 | SSTR5 |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | 1.3 | 98.4 | 0.8 |
| Octreotide | 0.4 | 100 | - |
| Pasireotide | 2.2 | 100 | - |
Data from Dasgupta et al., 2021. EC50 (half-maximal effective concentration) is a measure of potency, while Emax (maximum effect) indicates efficacy. A lower EC50 value indicates higher potency. Emax is expressed as a percentage relative to the maximal response induced by the endogenous ligand somatostatin-14.
Table 2: Effect of this compound on Cell Proliferation in the Presence of SSTR2 and SSTR5 Antagonists
| Treatment | Cell Line | % Inhibition of Cell Proliferation |
| This compound | BON-1 (expressing SSTR4) | 28.8% |
| This compound + BIM23454 (SSTR2 antagonist) + BIM23867 (SSTR5 antagonist) | BON-1 (expressing SSTR4) | 28.8% |
| Somatostatin-14 | BON-1 (expressing SSTR4) | 20.3% |
| J-2156 (SSTR4 agonist) | BON-1 (expressing SSTR4) | ~29% |
Data adapted from Dasgupta et al., 2021. The results demonstrate that the anti-proliferative effect of this compound is maintained even when SSTR2 and SSTR5 are blocked, indicating that this effect is mediated through SSTR4.
Table 3: Effect of this compound on Chromogranin A (CgA) Secretion
| Cell Line | % of Basal CgA Secretion with this compound |
| BON-1 (expressing SSTR2) | 80.3% |
| BON-1 (expressing SSTR4) | 65.3% |
| BON-1 (expressing SSTR5) | 77.6% |
Data from Dasgupta et al., 2021. This compound demonstrates a more pronounced inhibition of CgA secretion in cells expressing SSTR4 compared to those expressing SSTR2 or SSTR5.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled somatostatin analog with known high affinity for the receptor (e.g., [125I-Tyr11]-SRIF-14), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand (e.g., 1 µM SRIF-14).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor compound.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to activate or inhibit the adenylyl cyclase signaling pathway, a common downstream effect of SSTR activation.
-
Cell Culture:
-
Seed cells expressing the SSTR of interest into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period to prevent the degradation of cAMP.
-
To measure agonist activity, add varying concentrations of the test compound (e.g., this compound) and a stimulant of adenylyl cyclase such as forskolin.
-
To measure antagonist activity, pre-incubate the cells with the antagonist before adding the agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit or a competitive ELISA-based kit).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the curves.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed the target cells (e.g., BON-1 neuroendocrine tumor cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of the test compound (e.g., this compound), with or without the presence of SSTR antagonists. Include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
-
Plot the percentage of proliferation against the log concentration of the test compound to determine its effect on cell growth.
-
Mandatory Visualization
Signaling Pathway of this compound at SSTR4
The following diagram illustrates the signaling pathway initiated by this compound binding to SSTR4, leading to the inhibition of cell proliferation.
References
Veldoreotide: A Novel Somatostatin Analog Overcoming Octreotide Resistance in Neuroendocrine Tumors
A comparative guide for researchers and drug development professionals on the efficacy of Veldoreotide in octreotide-resistant neuroendocrine tumors, supported by preclinical data.
This guide provides a detailed comparison of this compound and octreotide, with a focus on the validation of this compound's efficacy in the context of octreotide-resistant neuroendocrine tumors (NETs). The information presented is based on preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic alternative.
Understanding Octreotide Resistance in Neuroendocrine Tumors
First-generation somatostatin analogs (SSAs) like octreotide are a cornerstone in the management of NETs. Their therapeutic effect is primarily mediated through the activation of somatostatin receptor subtype 2 (SSTR2), leading to the inhibition of hormone secretion and tumor cell proliferation.[1] However, a significant portion of patients either present with or develop resistance to octreotide, limiting its long-term efficacy.
The primary mechanism of octreotide resistance is the downregulation or loss of SSTR2 expression on the tumor cells.[2][3][4] Studies on various NET cell lines, including the human pancreatic NET cell line BON-1, have demonstrated that low SSTR2 expression correlates with a lack of response to octreotide.[2][5] Other contributing factors to resistance can include alterations in downstream signaling pathways and the expression of other SSTR subtypes that are not targeted by octreotide.
This compound: A Multi-Receptor Somatostatin Analog
This compound is a novel SSA with a distinct receptor binding profile compared to octreotide. It is a full agonist of SSTR2, SSTR4, and SSTR5.[1] This broader receptor activation profile suggests that this compound may be effective in tumors that have developed resistance to octreotide due to SSTR2 downregulation but still express SSTR4 and/or SSTR5.
Preclinical Efficacy of this compound in an Octreotide-Resistant Context
Preclinical studies utilizing the BON-1 cell line, which is known to exhibit low SSTR2 expression and resistance to octreotide, provide evidence for the potential of this compound in overcoming this resistance.
Comparative Receptor Activation
A key differentiator between this compound and octreotide is their ability to activate different SSTR subtypes. In HEK293 cells transfected with individual SSTR subtypes, this compound demonstrated high efficacy in activating SSTR2, SSTR4, and SSTR5, whereas octreotide showed significant activity only at SSTR2 and very little at SSTR4.[1]
Table 1: Comparative Efficacy (Emax) of Somatostatin Analogs at Different SSTR Subtypes
| Somatostatin Analog | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| This compound | 98.4 | 99.5 | 96.9 |
| Octreotide | High | 27.4 | Moderate |
| Pasireotide | Moderate | 52.0 | High |
Source: Data extracted from a study by Dal-Fabbro et al. (2021).[1]
Inhibition of Cell Proliferation
In the BON-1 cell line, which endogenously expresses low levels of SSTR2, this compound demonstrated a significant inhibitory effect on cell proliferation, particularly in cells engineered to overexpress SSTR4.[1] This suggests that this compound's anti-proliferative effects can be mediated through SSTR4, a receptor that is not effectively targeted by octreotide.
Table 2: Inhibition of Cell Proliferation in BON-1 Cells Expressing SSTR4
| Treatment | Inhibition of Cell Proliferation (%) |
| This compound | 28.8 |
| Somatostatin-14 | 20.3 |
Source: Data extracted from a study by Dal-Fabbro et al. (2021).[1]
Inhibition of Hormone Secretion
This compound also demonstrated a superior ability to inhibit the secretion of Chromogranin A (CgA), a key biomarker for NETs, in BON-1 cells expressing different SSTR subtypes. The most significant reduction in CgA secretion was observed in cells expressing SSTR4, further highlighting the importance of this compound's multi-receptor targeting.[1]
Table 3: Reduction of Chromogranin A (CgA) Secretion in BON-1 Cells
| SSTR Subtype Expressed | CgA Secretion Reduction with this compound (%) |
| SSTR2 | 19.7 |
| SSTR4 | 34.7 |
| SSTR5 | 22.4 |
Source: Data extracted from a study by Dal-Fabbro et al. (2021).[1]
Signaling Pathways and Experimental Workflow
The differential effects of this compound and octreotide can be attributed to their distinct interactions with downstream signaling pathways.
Caption: this compound's and Octreotide's signaling pathways.
The preclinical evaluation of these compounds typically follows a standardized workflow.
Caption: Workflow for preclinical drug evaluation.
Experimental Protocols
The following are summarized methodologies from the key preclinical study evaluating this compound.
Cell Culture
The human pancreatic neuroendocrine tumor cell line BON-1 was used. Cells were cultured in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments involving specific SSTR subtypes, BON-1 cells were stably transfected to overexpress SSTR2, SSTR4, or SSTR5.
G-Protein Signaling Assay
G-protein signaling was assessed using a fluorescence-based membrane potential assay in HEK293 cells stably co-expressing G-protein-coupled inwardly rectifying potassium (GIRK) channels and individual SSTR subtypes. Changes in membrane potential upon agonist stimulation were measured to determine the efficacy (Emax) and potency (EC50) of the compounds.
Cell Proliferation Assay
Cell proliferation was measured using a standard colorimetric assay (e.g., MTT or WST-1) or by direct cell counting. BON-1 cells were seeded in 96-well plates and treated with various concentrations of this compound, octreotide, or control vehicle for a specified period (e.g., 72 hours). The percentage of proliferation inhibition was calculated relative to the vehicle-treated control.
Chromogranin A (CgA) Secretion Assay
The concentration of CgA in the cell culture supernatant was measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit. BON-1 cells were treated with the test compounds for a defined period, after which the supernatant was collected for analysis. The percentage of CgA secretion reduction was calculated relative to the control group.
Conclusion
The available preclinical data strongly suggest that this compound's unique multi-receptor targeting, particularly its potent agonism at SSTR4, provides a mechanism to overcome the common form of octreotide resistance mediated by SSTR2 downregulation. In the octreotide-resistant BON-1 cell line model, this compound demonstrated significant anti-proliferative and anti-secretory effects that were not observed with octreotide. These findings warrant further investigation of this compound in clinical trials as a promising therapeutic option for patients with octreotide-resistant neuroendocrine tumors. It is important to note that while these preclinical results are promising, direct comparative clinical data in octreotide-resistant patient populations are needed to definitively establish the clinical utility of this compound.
References
- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
A Comparative Analysis of the Downstream Signaling of Veldoreotide and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by the synthetic somatostatin analogue, Veldoreotide, and the endogenous peptide, somatostatin-14 (SS-14). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and Somatostatin-14
Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological functions by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). Its therapeutic use is limited by its short half-life. This compound is a synthetic somatostatin analogue designed for greater stability and receptor selectivity.[1] It is known to be a full agonist at SSTR2, SSTR4, and SSTR5.[2] This guide will delve into the specifics of their downstream signaling cascades, focusing on receptor activation and subsequent cellular responses.
Comparative Analysis of Downstream Signaling
The primary mechanism of action for both this compound and somatostatin-14 is through the activation of SSTRs, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, SSTR activation can modulate other signaling pathways, including MAPK/ERK and PI3K/Akt, and influence ion channel activity.
G-Protein Signaling Activation
A key study by Dasgupta et al. (2021) provides a direct quantitative comparison of the potency and efficacy of this compound and somatostatin-14 in activating G-protein signaling in HEK293 and BON-1 cells stably expressing specific somatostatin receptor subtypes.[3] The results, measured by a fluorescence-based membrane potential assay, are summarized in the tables below.
Data from HEK293 Cells
| Ligand | Receptor | EC50 (nM) | Emax (%) |
| This compound | SSTR2 | 0.8 ± 0.2 | 98.4 ± 4.2 |
| SSTR4 | 1.3 ± 0.3 | 99.5 ± 2.7 | |
| SSTR5 | 0.5 ± 0.1 | 96.9 ± 3.5 | |
| Somatostatin-14 | SSTR2 | 0.5 ± 0.1 | 100.0 ± 3.8 |
| SSTR4 | 0.7 ± 0.2 | 100.0 ± 1.9 | |
| SSTR5 | 0.4 ± 0.1 | 100.0 ± 2.9 |
EC50: Half-maximal effective concentration; Emax: Maximum effect. Data are presented as mean ± standard error of the mean.[3]
Data from BON-1 Cells
| Ligand | Receptor | EC50 (nM) | Emax (%) |
| This compound | SSTR2 | 0.4 ± 0.1 | 83.1 ± 5.5 |
| SSTR4 | 2.5 ± 0.8 | 96.5 ± 3.3 | |
| SSTR5 | 0.3 ± 0.1 | 93.3 ± 4.1 | |
| Somatostatin-14 | SSTR2 | 0.3 ± 0.1 | 100.0 ± 4.7 |
| SSTR4 | 1.1 ± 0.3 | 100.0 ± 2.8 | |
| SSTR5 | 0.2 ± 0.1 | 100.0 ± 3.6 |
EC50: Half-maximal effective concentration; Emax: Maximum effect. Data are presented as mean ± standard error of the mean.[3]
In both cell lines, this compound demonstrates high potency and efficacy in activating SSTR2, SSTR4, and SSTR5, comparable to the endogenous ligand somatostatin-14.[3]
Inhibition of Cell Proliferation
The anti-proliferative effects of this compound and somatostatin-14 have been compared in BON-1 cells. In wild-type BON-1 cells, which endogenously express SSTR2 and SSTR5, both compounds inhibited proliferation to a similar extent. However, in BON-1 cells engineered to express SSTR4, this compound exhibited a greater inhibitory effect on cell proliferation compared to somatostatin-14.[2][3]
| Cell Line | Ligand | Inhibition of Cell Proliferation (%) |
| BON-1 (SSTR4 expressing) | This compound | 71.2 |
| Somatostatin-14 | 79.7 |
Lower percentage indicates greater inhibition.[2][3]
Signaling Pathway Diagrams
To visualize the downstream effects, the following diagrams illustrate the signaling cascades initiated by this compound and somatostatin-14 upon binding to their respective receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
G-Protein Signaling Activation Assay (Fluorescence-based Membrane Potential Assay)
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as an indicator of Gi/o protein activation.
-
Cell Culture: HEK293 or BON-1 cells are stably co-transfected with the desired human somatostatin receptor (SSTR2, SSTR4, or SSTR5) and the GIRK2 channel. Cells are maintained in appropriate growth medium supplemented with antibiotics for selection.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. The growth medium is then replaced with a buffer containing a fluorescent membrane potential-sensitive dye.
-
Ligand Stimulation: Varying concentrations of this compound or somatostatin-14 are added to the wells.
-
Data Acquisition: Changes in fluorescence, indicative of membrane hyperpolarization due to GIRK channel activation, are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration to determine EC50 and Emax values.[3]
Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures cell viability as an indicator of cell proliferation.
-
Cell Seeding: BON-1 cells (wild-type or SSTR4-expressing) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with this compound, somatostatin-14, or a vehicle control for a specified period (e.g., 24-48 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours. Viable cells with active metabolism will convert the WST-1 reagent into a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of inhibition of cell proliferation.[4]
Adenylyl Cyclase Inhibition Assay
While direct comparative data for this compound and somatostatin-14 is not available, a general protocol for measuring adenylyl cyclase inhibition is as follows:
-
Cell Culture: Cells expressing the SSTR of interest are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Assay Reaction: Membranes are incubated with ATP, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin (to stimulate adenylyl cyclase). This compound or somatostatin-14 at various concentrations is added to the reaction.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the ligand concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
A general protocol to assess the phosphorylation of ERK1/2 is as follows:
-
Cell Treatment: Cells are serum-starved and then treated with this compound or somatostatin-14 for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Quantification: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.[5]
Conclusion
This compound is a potent agonist at SSTR2, SSTR4, and SSTR5, with efficacy and potency comparable to the endogenous ligand, somatostatin-14, in activating G-protein signaling. Notably, in cells expressing SSTR4, this compound demonstrates a superior anti-proliferative effect compared to somatostatin-14. This suggests that this compound may offer a therapeutic advantage in contexts where SSTR4 signaling is a key driver of pathology. Further research is warranted to directly compare their effects on adenylyl cyclase inhibition and ERK1/2 phosphorylation to provide a more complete picture of their respective signaling profiles.
References
- 1. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Veldoreotide and Other Somatostatin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of somatostatin analogues is crucial for optimizing therapeutic strategies in conditions such as neuroendocrine tumors and acromegaly. This guide provides a comparative analysis of the pharmacokinetics of Veldoreotide and other prominent somatostatin analogues, including octreotide, lanreotide, and pasireotide, supported by available experimental data.
While extensive pharmacokinetic data is available for established somatostatin analogues, information on this compound, a novel analogue currently in clinical development, is more limited in the public domain.[1][2] This guide synthesizes the available information to offer a comprehensive comparison.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and other somatostatin analogues. It is important to note that direct comparative studies under the same conditions are limited, and values can vary based on the formulation (immediate-release vs. long-acting), patient population, and analytical methods used.
| Parameter | This compound | Octreotide (Immediate-Release) | Lanreotide (Autogel) | Pasireotide (Long-Acting Release) |
| Receptor Binding Affinity | SSTR2, SSTR4, SSTR5 (full agonist)[2][3] | Primarily SSTR2, moderate affinity for SSTR3 and SSTR5 | Primarily SSTR2, moderate affinity for SSTR5 | SSTR1, SSTR2, SSTR3, SSTR5 (high affinity) |
| Elimination Half-Life (t½) | Data not publicly available | ~1.5 - 2 hours[4] | ~23-30 days | ~12 hours (initial), with sustained release |
| Volume of Distribution (Vd) | Data not publicly available | ~0.2 L/kg | ~18.3 L | >100 L |
| Clearance (CL) | Data not publicly available | ~7-10 L/h[5] | ~23.1 L/h | Apparent clearance of ~7.6 L/h |
| Bioavailability (Subcutaneous) | Data not publicly available | ~100% | High | High |
| Time to Peak Concentration (Tmax) | Data not publicly available | ~0.4 - 0.5 hours | Biphasic: initial peak within 1 day, second peak around day 7-14 | Biphasic: initial peak on day 1, second peak around day 20 |
Experimental Protocols
The determination of pharmacokinetic parameters for somatostatin analogues typically involves clinical trials with healthy volunteers or patient populations. Below is a generalized experimental protocol for a single-dose pharmacokinetic study.
Study Design:
A typical study would be an open-label, single-dose, parallel-group or crossover design.
-
Participants: Healthy adult male and female volunteers, or patients with the target disease (e.g., acromegaly, neuroendocrine tumors).
-
Drug Administration: A single subcutaneous or intramuscular injection of the somatostatin analogue at a specified dose.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then periodically for long-acting formulations).
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method: The concentration of the somatostatin analogue in plasma is determined using a validated analytical method, typically a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay or a radioimmunoassay (RIA).[6][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC (area under the curve), t½, Vd, and CL.
Visualizing Key Pathways and Processes
To further aid in the understanding of the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic profile of the somatostatin analogue lanreotide in individuals with chronic hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Veldoreotide Demonstrates Superior Preclinical Efficacy Through Potent Multi-Receptor Targeting
For Immediate Release
[City, State] – [Date] – Veldoreotide, a novel somatostatin analog (SSA), exhibits a promising preclinical profile, demonstrating superiority over established treatments like octreotide and pasireotide in key in vitro models of neuroendocrine tumors. Its unique multi-receptor binding profile, particularly its potent agonism at the somatostatin receptor 4 (SSTR4), translates to enhanced anti-proliferative and anti-secretory effects, positioning it as a compelling candidate for future therapeutic development.
This comparison guide provides a detailed assessment of this compound's preclinical performance against other SSAs, supported by experimental data and detailed methodologies for key assays.
Superior In Vitro Efficacy of this compound
Preclinical studies highlight this compound's distinct advantages in receptor activation and cellular response compared to first and second-generation SSAs.
Enhanced Somatostatin Receptor Activation
A key differentiator for this compound is its potent activation of multiple somatostatin receptors. In vitro assays using human embryonic kidney (HEK293) cells engineered to express specific SSTR subtypes revealed this compound's robust agonism at SSTR2, SSTR4, and SSTR5.[1]
Notably, this compound demonstrated significantly higher efficacy in activating the SSTR4 subtype compared to both octreotide and pasireotide.[1] This is a crucial advantage as SSTR4 is implicated in the regulation of cell proliferation and apoptosis.[1]
| Somatostatin Receptor Subtype | Agonist | Maximum Effect (Emax %)[1] |
| SSTR2 | This compound | 98.4 |
| Octreotide | (data not explicitly available in provided text) | |
| Pasireotide | (data not explicitly available in provided text) | |
| SSTR4 | This compound | 99.5 |
| Octreotide | 27.4 | |
| Pasireotide | 52.0 | |
| SSTR5 | This compound | 96.9 |
| Octreotide | (data not explicitly available in provided text) | |
| Pasireotide | (data not explicitly available in provided text) |
Potent Inhibition of Tumor Cell Proliferation and Secretion
In human pancreatic neuroendocrine tumor (BON-1) cells, this compound demonstrated superior anti-proliferative and anti-secretory activity. This compound significantly inhibited the proliferation of BON-1 cells expressing SSTR4 to a greater extent than the native somatostatin-14.[1]
Furthermore, this compound effectively suppressed the secretion of Chromogranin A (CgA), a key biomarker for neuroendocrine tumors, in BON-1 cells expressing SSTR2, SSTR4, and SSTR5.[1] The most pronounced reduction in CgA secretion was observed in cells expressing SSTR4, underscoring the therapeutic potential of this compound's unique SSTR4 agonism.[1]
| Cell Line | Treatment | Outcome | Result |
| BON-1 (SSTR4 expressing) | This compound | Inhibition of Cell Proliferation | More effective than somatostatin-14[1] |
| BON-1 (SSTR2, SSTR4, SSTR5 expressing) | This compound | Inhibition of Chromogranin A Secretion | Significant reduction, most prominent in SSTR4-expressing cells[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of somatostatin analogs and the general workflow of the in vitro experiments conducted to assess this compound's efficacy.
Figure 1: this compound Signaling Pathway.
Figure 2: In Vitro Efficacy Assessment Workflow.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay for SSTR Activation
This assay measures the activation of SSTRs by detecting changes in cell membrane potential upon agonist binding.
-
Cell Preparation:
-
HEK293 cells stably co-expressing a specific human SSTR subtype (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel are seeded into 96-well plates.
-
The cells are cultured overnight to allow for adherence.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye in a buffered salt solution for 60 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
This compound, octreotide, pasireotide, or a control vehicle is added to the wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader at an excitation wavelength of 530 nm and an emission wavelength of 565 nm. Changes in fluorescence correspond to changes in membrane potential, indicating receptor activation.
-
-
Data Analysis:
-
The maximum change in fluorescence (Emax) for each compound is determined and normalized to the response of the natural ligand, somatostatin-14.
-
WST-1 Cell Proliferation Assay
This colorimetric assay quantifies cell proliferation based on the metabolic activity of viable cells.
-
Cell Seeding:
-
BON-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
-
Treatment:
-
The cells are treated with varying concentrations of this compound, other SSAs, or a vehicle control for 72 hours.
-
-
WST-1 Reagent Incubation:
-
WST-1 reagent is added to each well and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan, resulting in a color change.
-
-
Absorbance Measurement:
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable, metabolically active cells.
-
-
Data Analysis:
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
-
Future Directions
While the in vitro data for this compound is highly encouraging, further preclinical evaluation in in vivo animal models of neuroendocrine tumors and acromegaly is warranted to confirm these findings and to assess its pharmacokinetic and safety profile. Such studies will be crucial in advancing this compound towards clinical development as a potentially superior treatment option for patients with neuroendocrine tumors and other somatostatin receptor-expressing diseases.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Veldoreotide
Disclaimer: A specific Safety Data Sheet (SDS) for veldoreotide with explicit disposal instructions is not publicly available. The following guidelines are based on general best practices for the safe handling and disposal of research-grade peptide compounds and somatostatin analogues. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
This compound is a somatostatin analogue, and its handling and disposal should be approached with the caution required for potent, biologically active compounds. Improper disposal can pose risks to personnel and the environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization. | Minimizes inhalation exposure. Consult with your institution's EHS for specific guidance. |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This is considered chemical waste. It should not be disposed of down the drain or in regular trash.
-
Contaminated Materials: Items such as vials, syringes, pipette tips, and gloves that have come into contact with this compound should be treated as hazardous waste.
-
Empty Containers: Vials that are completely empty can often be disposed of in regular laboratory glass waste after the label has been defaced, but institutional policies may vary.
2. Containment and Labeling:
-
Unused Product: Keep the this compound in its original container if possible. If not, use a compatible, sealed, and clearly labeled waste container.
-
Contaminated Sharps: Needles and syringes should be placed directly into a designated sharps container. Do not recap needles.
-
Other Contaminated Labware: Place in a dedicated hazardous waste container as specified by your institution. This may be a specific color-coded bag or a rigid container.[1]
-
All hazardous waste containers must be clearly labeled with the contents (e.g., "this compound Waste") and the appropriate hazard symbols.[2]
3. Storage and Disposal:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][4] EHS will ensure that the waste is managed by a licensed disposal service in compliance with all regulations.[5]
4. Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the sink or drain. Peptides are biologically active molecules and can have unintended environmental consequences.
-
Do NOT place unused this compound or contaminated labware in the regular trash or biohazard bags intended for autoclaving.
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound were found, the general procedures outlined above are derived from standard laboratory chemical waste management protocols. The principles of waste segregation, containment, and disposal through certified vendors are central to these guidelines.
Environmental Impact Considerations
The improper disposal of pharmaceuticals, including peptide-based drugs, can lead to their introduction into the environment. While the specific environmental fate of this compound is not well-documented, all pharmaceuticals should be considered potential environmental contaminants. Proper disposal is crucial to minimize the risk to aquatic life and the broader ecosystem.[6] The production of peptide therapeutics can also generate significant chemical waste, underscoring the importance of responsible management at every stage of the product lifecycle.[7][8]
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 8. Peptide drug biosynthesis or chemical synthesis, which will be more sustainable? Labconscious® [labconscious.com]
Essential Safety and Logistical Information for Handling Veldoreotide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Veldoreotide is paramount. This document provides a comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans based on established safety protocols for similar compounds.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on its nature as a somatostatin analogue and general guidelines for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Compounding | - Disposable Gown (solid front, back closure)- Double Gloving (chemotherapy-rated gloves)- N95 or higher respirator- Eye Protection (goggles or face shield) |
| Handling Solutions | - Disposable Gown- Double Gloving- Eye Protection (safety glasses with side shields) |
| Administering to Animals | - Disposable Gown- Double Gloving- Eye Protection- Splash Guard (if applicable) |
| Waste Disposal | - Disposable Gown- Double Gloving- Eye Protection |
General laboratory attire, including closed-toe shoes and long pants, should be worn at all times.
Operational Plans
Handling and Preparation:
-
Engineering Controls: All weighing and initial dilutions of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Decontamination: Work surfaces should be decontaminated before and after handling this compound. A solution of 70% isopropyl alcohol is generally effective for cleaning laboratory surfaces.
-
Spill Management: In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should absorb the spill with absorbent pads. The area should then be decontaminated. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused solutions) | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
This compound Signaling Pathway
This compound is a somatostatin analogue that functions as a full agonist at somatostatin receptors (SSTR) 2, 4, and 5.[1][2] Upon binding, it activates downstream signaling cascades that inhibit cell proliferation and hormone secretion.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
